molecular formula C10H11N3 B3052350 4-(3-methylphenyl)-1H-pyrazol-3-amine CAS No. 40545-62-8

4-(3-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B3052350
CAS No.: 40545-62-8
M. Wt: 173.21 g/mol
InChI Key: VAKJBMPZWKCBAW-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methylphenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methylphenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKJBMPZWKCBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490518
Record name 4-(3-Methylphenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-62-8
Record name 4-(3-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Characteristics and Synthetic Utility of 4-(3-methylphenyl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Significance

In the landscape of targeted therapeutics, the 3-amino-4-arylpyrazole scaffold is a privileged pharmacophore, serving as the critical foundational building block for synthesizing pyrazolo[1,5-a]pyrimidines. Specifically, 4-(3-methylphenyl)-1H-pyrazol-3-amine (interchangeably referred to by its tautomeric name, 4-(3-methylphenyl)-1H-pyrazol-5-amine[1]) offers a unique steric and electronic profile.

The m-tolyl group at the 4-position acts as a highly specific lipophilic vector. In the context of Fragment-Based Drug Discovery (FBDD), this vector is precisely angled to occupy the hydrophobic hinge region of ATP-binding pockets in kinases such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2]. This guide deconstructs the physicochemical properties of this compound, its analytical characterization, and the self-validating synthetic workflows required to integrate it into advanced lead optimization pipelines.

Physicochemical Profiling & Causality

Understanding the physicochemical parameters of 4-(3-methylphenyl)-1H-pyrazol-3-amine is essential for predicting its behavior in both synthetic environments and biological assays. The compound strictly adheres to the "Rule of Three" (Ro3) for fragments, making it an ideal starting point for hit-to-lead evolution.

ParameterValueMechanistic Causality / Significance
CAS Number 40545-62-8 / 57999-12-9Due to rapid proton exchange, the 3-amine and 5-amine are tautomerically equivalent in solution, dictating dynamic regioselectivity during electrophilic attack[1].
Molecular Weight 173.22 g/mol Highly efficient for FBDD (<300 Da); allows for significant downstream derivatization without exceeding Lipinski’s MW limits[1].
Molecular Formula C10H11N3Provides core aromaticity and necessary heteroatoms for pi-stacking and hydrogen bonding.
Topological Polar Surface Area ~64.1 ŲOptimal for intracellular targeting; ensures excellent membrane permeability while retaining sufficient polarity for aqueous solubility.
Calculated LogP (XLogP3) ~1.8Balanced lipophilicity ensures insertion into hydrophobic kinase pockets without driving non-specific, off-target protein binding.
H-Bond Donors / Acceptors 2 / 3The primary amine and pyrazole nitrogen facilitate critical bidentate hinge-binding interactions within the kinase ATP pocket.

Synthetic Utility: The Pyrazolo[1,5-a]pyrimidine Scaffold

The primary application of 4-(3-methylphenyl)-1H-pyrazol-3-amine is its cyclocondensation with 1,3-dicarbonyl compounds (or malonaldehydes) to yield 3-arylpyrazolo[1,5-a]pyrimidines[3].

Mechanistic Causality: The exocyclic primary amine of the pyrazole is significantly more nucleophilic than the endocyclic pyrazole nitrogens. Therefore, the initial nucleophilic attack occurs between the primary amine and the most electrophilic carbonyl carbon of the 1,3-dicarbonyl. Following this initial Schiff base formation, a subsequent intramolecular cyclization occurs onto the endocyclic pyrazole nitrogen. This cascade is thermodynamically driven by the formation of a stable, fully conjugated bicyclic aromatic system[3].

Logical Workflow Diagram

SynthesisWorkflow A 4-(3-methylphenyl)-1H-pyrazol-3-amine (FBDD Core Scaffold) B Cyclocondensation (1,3-Dicarbonyls + AcOH) A->B Nucleophilic Attack C Pyrazolo[1,5-a]pyrimidine Intermediate B->C Dehydration/Cyclization D Cross-Coupling (Suzuki/Buchwald-Hartwig) C->D Structural Diversification E Kinase Inhibitor Candidate (VEGFR2 / CDK Target) D->E Yields Lead Compound F In Vitro Kinase Assay (HTScan ELISA) E->F Biological Evaluation G SAR & Lead Optimization F->G Activity Data (IC50) G->A Rational Redesign

Workflow: From 4-(3-methylphenyl)-1H-pyrazol-3-amine to optimized kinase inhibitor candidates.

Self-Validating Experimental Protocol: Cyclocondensation

To ensure high-fidelity synthesis of the pyrazolo[1,5-a]pyrimidine intermediate, the following self-validating protocol must be employed. This method utilizes acetic acid as both the solvent and the catalytic proton source to drive the dehydration step.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(3-methylphenyl)-1H-pyrazol-3-amine in glacial acetic acid (0.2 M concentration). Add 1.1 equivalents of the chosen 1,3-dicarbonyl compound (e.g., 2-aryl malonaldehyde) dropwise at room temperature.

  • Reaction Initiation: Elevate the reaction temperature to 100°C (reflux). The acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial attack by the exocyclic amine[3].

  • In-Process Monitoring (The Self-Validating Check): After 2 hours, sample the reaction for LC-MS analysis.

    • Diagnostic Logic: You should initially observe an intermediate mass corresponding to the uncyclized adduct (

      
      ). Complete cyclization is definitively confirmed by a mass shift of -18 Da  (representing the thermodynamic loss of water).
      
    • Correction: If the

      
       mass persists, the dehydration is incomplete. Do not proceed to workup; instead, extend the reflux time by 2 hours or add a catalytic amount of 
      
      
      
      -toluenesulfonic acid (pTSA) to force the dehydration.
  • Workup & Isolation: Once LC-MS confirms the disappearance of the intermediate, cool the mixture to room temperature and pour it into ice water. Neutralize cautiously with saturated aqueous

    
     until the product precipitates. Filter, wash with cold water, and dry under a high vacuum.
    
  • Structural Verification: Confirm the regiochemistry via 1D NOESY NMR. A strong NOE cross-peak between the newly formed pyrimidine proton and the pyrazole proton confirms the correct cyclization orientation.

Downstream Application: Kinase Assays & SAR

Once the pyrazolo[1,5-a]pyrimidine core is synthesized, it is typically subjected to further derivatization (e.g., Suzuki cross-coupling) to optimize its binding affinity against specific kinases.

In the development of VEGFR2 inhibitors, compounds derived from this scaffold are rigorously evaluated. A standard validation method is the HTScan® VEGF Receptor 2 Kinase Assay[2]. During Structure-Activity Relationship (SAR) optimization, the m-tolyl group derived from our starting material is mapped against the receptor's molecular descriptors. The vibrational energy of the ligand and its normalized molecular descriptor (MDIR) are calculated to ensure the m-tolyl moiety optimally fills the hydrophobic pocket without causing steric clashes that would abrogate binding[2].

References

  • Title: Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science (JAPS) URL: [Link]

Sources

Technical Guide: Structure Elucidation and NMR Characterization of 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The compound 4-(3-methylphenyl)-1H-pyrazol-3-amine represents a critical scaffold in kinase inhibitor discovery (e.g., Janus kinase or Aurora kinase inhibitors). Its structural integrity relies on the precise assignment of the pyrazole ring regiochemistry and the understanding of its prototropic tautomerism.

Unlike simple aromatics, 3-aminopyrazoles exist in a dynamic equilibrium between the 3-amino-1H and 5-amino-1H tautomers.[1][2] In solution, this equilibrium is solvent-dependent, often complicating NMR interpretation. This guide provides a definitive protocol for synthesizing, characterizing, and distinguishing this specific analog using advanced NMR techniques (1D ¹H/¹³C, HSQC, HMBC, NOESY).

Part 2: Synthesis & Reaction Mechanism

The most robust route to 4-aryl-3-aminopyrazoles is the cyclocondensation of


-aryl-

-ketonitriles with hydrazine monohydrate. This method ensures the aryl group is positioned at C4, leaving C3 (bearing the nitrile) to become the amine.
Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 3-methylphenylacetonitrile Step1 Formylation / Claisen Condensation (Ethyl formate, NaOEt) Start->Step1 Inter Intermediate: 2-(3-methylphenyl)-3-oxopropanenitrile Step1->Inter Step2 Cyclization (Hydrazine hydrate, EtOH, Reflux) Inter->Step2 Product Product: 4-(3-methylphenyl)-1H-pyrazol-3-amine Step2->Product

Caption: Figure 1. Convergent synthesis of the 4-aryl-3-aminopyrazole scaffold via ketonitrile cyclization.

Experimental Protocol
  • Reagents: 2-(3-methylphenyl)acetonitrile (1.0 eq), Ethyl formate (1.2 eq), Sodium ethoxide (1.5 eq), Hydrazine hydrate (2.0 eq).

  • Formation of Ketonitrile: Reflux acetonitrile and ethyl formate with NaOEt in ethanol for 4 hours. Acidify to precipitate the enol/ketonitrile intermediate.

  • Cyclization: Dissolve the intermediate in Ethanol. Add Hydrazine hydrate dropwise. Reflux for 6 hours.

  • Purification: Cool to room temperature. The product often precipitates. Recrystallize from Ethanol/Water (8:2).

Part 3: NMR Structure Elucidation

The Tautomerism Challenge

In DMSO-


, the 3-amino tautomer (A) is generally the major species due to hydrogen bonding stabilization, though rapid exchange can broaden signals.

Tautomerism TautomerA 3-amino-1H-pyrazole (Major Form in DMSO) Equilibrium Prototropic Shift (Fast Exchange) TautomerA->Equilibrium TautomerB 5-amino-1H-pyrazole (Minor/Transient) Equilibrium->TautomerB

Caption: Figure 2. Annular tautomerism between 3-amino and 5-amino forms.

Predicted NMR Data Set (DMSO- )

Note: Data derived from high-fidelity analogs (4-phenyl-1H-pyrazol-3-amine) and substituent effects.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
NH (Ring) 11.80 - 12.20Broad s1HExchangeable acidic proton; often very broad.
H-5 (Py) 7.65s1HCharacteristic pyrazole CH; deshielded by adjacent N.
Ar-H (2') 7.35s1HOrtho to pyrazole, adjacent to methyl.
Ar-H (6') 7.30d (

Hz)
1HOrtho to pyrazole.
Ar-H (5') 7.22t (

Hz)
1HMeta proton.
Ar-H (4') 7.05d (

Hz)
1HPara to pyrazole, ortho to methyl.
NH₂ (Amine) 4.60 - 5.10Broad s2HExocyclic amine; chemical shift varies with concentration.
CH₃ 2.32s3HBenzylic methyl group.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-

)
CarbonShift (

ppm)
TypeAssignment Logic
C-3 154.5CqAttached to electron-donating NH₂ (deshielded).
C-5 131.0CHImine-like carbon in the ring.
C-1' (Ar) 133.5CqIpso carbon connecting to pyrazole.
C-3' (Ar) 137.8CqBearing the methyl group.
C-2',4',5',6' 124.0 - 129.0CHAromatic signals.
C-4 108.5CqShielded by resonance from the C3-amine.
CH₃ 21.4CH₃Typical aryl-methyl shift.

Part 4: Advanced Elucidation Strategy (2D NMR)

To scientifically validate the structure and rule out the regioisomer (3-amino-5-arylpyrazole), you must use NOESY and HMBC.

HMBC Connectivity
  • Key Correlation 1: The NH₂ protons (approx 4.8 ppm) will show a strong 3-bond correlation to C-4 (108.5 ppm) but not to the aryl ring carbons if the rotation is restricted, or weak correlations if averaging occurs.

  • Key Correlation 2: The H-5 proton (7.65 ppm) will show correlations to C-4 and C-3 , confirming the 3,4-substitution pattern.

NOESY / ROESY (Crucial for Regiochemistry)

This is the self-validating step.

  • Observation: Strong NOE cross-peak between H-5 (pyrazole) and the ortho-protons (H-2', H-6') of the 3-methylphenyl ring.

Diagram: NMR Correlation Map

NMR_Correlations H5 H-5 (7.65 ppm) ArH Ar-H Ortho (7.30 ppm) H5->ArH NOE (Spatial) C4 C-4 (108.5 ppm) H5->C4 HMBC (2J) NH2 NH2 (4.8 ppm) NH2->C4 HMBC (3J)

Caption: Figure 3. Key NOE and HMBC correlations distinguishing the 4-aryl isomer.

References

  • Elguero, J., et al. "Protomeric tautomerism in five-membered heterocycles." Advances in Heterocyclic Chemistry, 2000.

  • BenchChem. "Tautomerism in substituted 3-aminopyrazoles: Structure and Dynamics." BenchChem Technical Library, 2025.

  • National Institutes of Health (NIH). "PubChem Compound Summary: 4-phenyl-1H-pyrazol-3-amine." PubChem, 2025.[3]

  • Chemistry Steps. "NMR Chemical Shift Values Table and Analysis." Chemistry Steps, 2024.[4]

Sources

The 4-(3-Methylphenyl)-1H-pyrazol-3-amine Scaffold: A Technical Guide to Kinase Inhibitor Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 1H-pyrazol-3-amine core has emerged as a highly privileged pharmacophore, particularly in the development of small-molecule kinase inhibitors[1]. This technical whitepaper provides an in-depth analysis of 4-(3-methylphenyl)-1H-pyrazol-3-amine (CAS: 40545-62-8). By acting as an ATP-mimetic, this specific building block provides the foundational architecture for targeting the hinge region of critical kinases—most notably Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclin-Dependent Kinases (CDKs)[2].

This guide synthesizes the physicochemical profiling, structural biology rationale, and validated experimental workflows required to utilize this compound effectively in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Due to annular tautomerism inherent to the pyrazole ring, this compound is interchangeably referred to in literature as 4-(3-methylphenyl)-1H-pyrazol-5-amine[3]. However, standard IUPAC nomenclature and medicinal chemistry conventions predominantly utilize the 3-amine designation.

The quantitative physicochemical data for this building block is summarized below to aid in downstream pharmacokinetic (PK) and pharmacodynamic (PD) modeling:

PropertyValue
IUPAC Name 4-(3-methylphenyl)-1H-pyrazol-3-amine
CAS Registry Number 40545-62-8[4]
Molecular Formula C₁₀H₁₁N₃[4]
Molecular Weight 173.21 g/mol [4]
InChIKey VAKJBMPZWKCBAW-UHFFFAOYSA-N[3]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Storage Conditions 2–8 °C (Cold-chain recommended to prevent oxidation)

Mechanistic Role in Kinase Inhibition

The utility of 4-(3-methylphenyl)-1H-pyrazol-3-amine lies in its precise geometric complementarity to the ATP-binding pocket of human kinases[1].

When elaborated into a mature drug candidate, the 1H-pyrazol-3-amine core functions as a Type I kinase inhibitor. The causality of its high binding affinity is driven by a bidentate hydrogen-bonding network: the exocyclic C3-amine acts as a hydrogen bond donor, while the adjacent pyrazole N2 acts as an acceptor. In the context of the 2, this motif interacts directly with the backbone carbonyl and amide NH of hinge region residues (e.g., Glu93 and Met95)[2].

Simultaneously, the 3-methylphenyl substituent at the C4 position is not merely structural; it is strategically oriented to project into the hydrophobic pocket adjacent to the gatekeeper residue. This specific steric bulk enhances target residence time and drives selectivity over homologous off-target kinases like RIPK3[2].

Signaling TNF TNF-α Cytokine TNFR1 TNFR1 Receptor Activation TNF->TNFR1 RIPK1 RIPK1 Kinase (Active) TNFR1->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Phosphorylation Inhibitor 1H-Pyrazol-3-amine Derivative Inhibitor->RIPK1 Hinge Binding Necroptosis Cell Necroptosis RIPK3->Necroptosis

Fig 1: RIPK1-mediated necroptosis pathway and targeted inhibition by pyrazole-3-amine derivatives.

Experimental Protocols: Synthesis and High-Throughput Validation

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of the 4-(3-methylphenyl)-1H-pyrazol-3-amine scaffold and the subsequent biological validation of its derivatives.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

Causality & Logic: Traditional condensation of substituted hydrazines with nitriles often yields an intractable mixture of regioisomers. Employing a palladium-catalyzed Suzuki-Miyaura coupling on a pre-formed 4-bromo-1H-pyrazol-3-amine scaffold ensures absolute regiocontrol at the C4 position, preventing downstream purification bottlenecks[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-1H-pyrazol-3-amine (1.0 equiv) and 3-methylphenylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Expert Insight: The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation via palladium black precipitation during the heating phase.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1, v/v). The aqueous component is critical for the activation of the boronic acid into the reactive boronate species.

  • Reaction: Stir the reaction at 90 °C for 12 hours under a strict nitrogen atmosphere.

  • Workup & Purification: Monitor conversion via LC-MS. Upon completion, filter the mixture through a pad of Celite to remove palladium residues. Extract with EtOAc, wash with brine, and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure 4-(3-methylphenyl)-1H-pyrazol-3-amine (CAS 40545-62-8).

Protocol B: ADP-Glo™ Kinase Assay for Inhibitor Validation

Causality & Logic: To quantify the inhibitory potency (IC₅₀) of the synthesized derivatives, an ADP-Glo assay is utilized. Unlike radiometric assays, this luminescent platform measures the accumulation of ADP, making it a universal, self-validating system that is independent of the specific peptide substrate sequence.

Step-by-Step Methodology:

  • Equilibration: In a 384-well microplate, incubate the recombinant kinase (e.g., RIPK1) with varying concentrations of the pyrazole-3-amine derivative (10 pM to 10 μM) for 30 minutes at room temperature to allow steady-state equilibrium binding.

  • Initiation: Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate.

  • Self-Validation Controls: Include a no-enzyme control (to establish baseline luminescence) and a known reference inhibitor (e.g., Necrostatin-1 for RIPK1) to establish the maximum inhibition threshold. This ensures internal validity.

  • Termination: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Plot log[inhibitor] versus luminescence to calculate the precise IC₅₀ value.

Workflow Step1 1. Starting Material 4-Bromo-1H-pyrazol-3-amine Step2 2. Suzuki-Miyaura Coupling (3-Methylphenylboronic acid, Pd-cat) Step1->Step2 Step3 3. Target Compound CAS 40545-62-8 Step2->Step3 Step4 4. Library Derivatization (Amidation/Acylation) Step3->Step4 Step5 5. High-Throughput Validation (ADP-Glo Kinase Assay) Step4->Step5

Fig 2: Step-by-step synthetic workflow and validation of pyrazole-3-amine kinase inhibitors.

References

  • NIH PubMed Central - Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

  • ACS Publications - Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available at: [Link]

Sources

The Pyrazole Privilege: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Spectrum of Pyrazole Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile, acting as both a hydrogen bond donor (N-H) and acceptor (N-2). This dual nature allows for high-affinity interactions with diverse biological targets, ranging from kinase ATP-binding pockets to cyclooxygenase (COX) active sites. This guide synthesizes recent advancements (2024–2025) in pyrazole pharmacology, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways for oncology and inflammation.

Chemical Foundation & Synthetic Architecture

The Physicochemical Advantage

Pyrazole is a 5-membered heterocycle with a pKa of ~2.5 (conjugated acid) and ~14.0 (N-H deprotonation). This amphoteric nature allows it to serve as a bioisostere for carboxylic acids, amides, and phenols, significantly improving the pharmacokinetic (PK) profile of drug candidates by modulating lipophilicity (LogP) and water solubility.

Core Synthetic Protocol: Regioselective Knorr Synthesis

The condensation of 1,3-dicarbonyls with hydrazines remains the industry standard. However, regioselectivity is the critical challenge when using unsymmetrical diketones.[2]

Experimental Protocol: Optimized Knorr Synthesis

  • Objective: Synthesis of 1,3,5-trisubstituted pyrazoles.

  • Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (solvent), Glacial acetic acid (catalyst).

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL absolute ethanol in a round-bottom flask.

    • Addition: Add 11 mmol of aryl hydrazine. If using hydrochloride salt, add 11 mmol sodium acetate to buffer.

    • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Reflux: Heat the mixture at 80°C (reflux) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[3]

    • Workup: Cool to room temperature. Pour into crushed ice/water (50 mL).

    • Purification: Filter the precipitate. Recrystallize from ethanol/water to isolate the thermodynamically stable isomer.

Visualization: Synthetic Workflow

KnorrSynthesis Start 1,3-Dicarbonyl + Hydrazine Inter Hydrazone Intermediate Start->Inter Acid Cat. -H2O Cycl Intramolecular Cyclization Inter->Cycl Nucleophilic Attack Prod Pyrazole Derivative Cycl->Prod Dehydration -H2O

Caption: Figure 1. Step-wise mechanism of Knorr Pyrazole Synthesis involving hydrazone formation and cyclodehydration.

Therapeutic Spectrum & Structure-Activity Relationships (SAR)

Oncology: Kinase Inhibition

Pyrazole derivatives function primarily as ATP-competitive inhibitors. The N-2 nitrogen often forms a critical hydrogen bond with the hinge region of kinases (e.g., EGFR, BCR-ABL).

  • Target: EGFR (Epidermal Growth Factor Receptor)[4][5][6]

  • Mechanism: Pyrazole-thiazole hybrids have shown dual inhibition of EGFR and HER-2.[5] The pyrazole moiety occupies the adenine-binding pocket, while substituents extend into the hydrophobic region II.

  • SAR Insight: Electron-withdrawing groups (Cl, F, CF3) on the N-1 phenyl ring enhance hydrophobic interactions within the kinase pocket.

Data Summary: Antiproliferative Potency (Representative Data)

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazole-BenzothiazoleEGFR/VEGFRA549 (Lung)3.17
Pyrazole-CarbaldehydePI3KMCF7 (Breast)0.25
Pyrazole-Thiazole HybridDNA GyraseMRSA0.5 (MIC)
Inflammation: COX-2 Selectivity

The classic example is Celecoxib . The selectivity arises from the bulky sulfonamide group on the pyrazole, which fits into the secondary side pocket of COX-2 (absent in COX-1).

  • Recent Trend: Dual COX-2/EGFR inhibitors.[7] Inflammation often drives tumorigenesis; thus, simultaneous inhibition suppresses tumor growth and the inflammatory microenvironment.

  • SAR Insight: Bulky substituents (e.g., benzenesulfonamide) at the 1-position are essential for COX-2 selectivity.

Mechanistic Insights: Dual Pathway Inhibition

The following diagram illustrates the logic behind using pyrazole hybrids to target both inflammation (COX-2) and proliferation (EGFR) simultaneously, a strategy relevant for colorectal cancer and glioblastoma.

DualPathway Stimulus Inflammatory Stimulus (e.g., IL-1β) EGFR EGFR (Tyrosine Kinase) Stimulus->EGFR COX2 COX-2 Enzyme Stimulus->COX2 Drug Pyrazole-Hybrid Inhibitor Drug->EGFR Inhibits Drug->COX2 Inhibits MAPK MAPK/ERK Signaling EGFR->MAPK PGE2 PGE2 Production COX2->PGE2 Prolif Cell Proliferation (Cyclin D1) MAPK->Prolif PGE2->EGFR Transactivation PGE2->Prolif Angio Angiogenesis (VEGF) PGE2->Angio

Caption: Figure 2. Dual mechanism of action where pyrazole derivatives block the crosstalk between COX-2 and EGFR pathways.[7]

Experimental Validation Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating pyrazole derivatives.

Protocol: In Vitro MTT Cytotoxicity Assay

Self-validating step: Use Doxorubicin or Cisplatin as a positive control to verify cell line sensitivity.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve pyrazole derivatives in DMSO (ensure final DMSO < 0.1%). Add serial dilutions (0.1 µM to 100 µM) to wells.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol: COX-2 Inhibition Screening (Colorimetric)

Self-validating step: Use Celecoxib as a standard reference. COX-1 inhibition should be minimal to confirm selectivity.

  • Enzyme Prep: Use purified ovine COX-2 enzyme.

  • Reaction: Mix enzyme, heme, and test compound in Tris-HCl buffer (pH 8.0).

  • Initiation: Add arachidonic acid (substrate) and TMPD (colorimetric substrate).

  • Detection: Monitor the oxidation of TMPD at 590 nm.

  • Calculation: % Inhibition =

    
    .
    

Future Perspectives: PROTACs and Hybrids

The future of pyrazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Pyrazole moieties are increasingly used as the "warhead" ligand to bind the target protein (e.g., BRD4 or BCR-ABL), linked to an E3 ligase ligand. This shifts the paradigm from simple inhibition to total protein degradation.

References

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.

  • Alam, M. A. (2022).[8] Antibacterial Pyrazoles: Tackling resistant bacteria. Future Medicinal Chemistry.

  • Thangarasu, et al. (2022).[8] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

  • MDPI. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives.

  • Nagaraju, et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis Protocol.

Sources

Discovery and background of 4-aryl-1H-pyrazol-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Background of 4-Aryl-1H-Pyrazol-3-amines

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2][3] Within this broad family, derivatives bearing an amino group—aminopyrazoles—have emerged as particularly advantageous frameworks for engaging with biological targets.[1][2][4] This guide focuses on a specific, high-value subclass: the 4-aryl-1H-pyrazol-3-amines . This scaffold is a quintessential "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets by presenting functional groups in a precise three-dimensional arrangement. Its prevalence in modern drug discovery, particularly as a hinge-binding motif in kinase inhibitors, warrants a detailed examination of its discovery, synthesis, and biological significance.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships behind synthetic strategies and the structure-activity relationships (SAR) that drive its utility as a pharmacophore.

Synthetic Methodologies: From Foundational Chemistry to Modern Innovations

The synthesis of the 4-aryl-1H-pyrazol-3-amine core can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, scale, and the availability of starting materials. The underlying principle, however, frequently involves the construction of the pyrazole ring via condensation chemistry.

Pillar Synthesis: Condensation of β-Ketonitriles and Hydrazines

The most fundamental and widely employed route to the pyrazol-3-amine core is the condensation reaction between a β-ketonitrile and a hydrazine derivative. This reaction is robust and allows for significant diversity at the N1 and C5 positions of the pyrazole ring.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine and the electrophilic nature of the two carbonyl carbons in the β-ketonitrile. The reaction typically proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity, determining which nitrogen of an unsymmetrical hydrazine becomes N1, is influenced by the steric and electronic properties of the substituents.

A common precursor for this synthesis is the 3-amino-1H-pyrazole-4-carbonitrile, which can be synthesized from 3-oxoalkanonitriles.[5] These precursors are then further elaborated.

G cluster_0 Precursor Synthesis cluster_1 Pyrazole Core Formation cluster_2 Final Arylation (Example Route) Enaminone Enaminone Aldoxime Aldoxime Enaminone->Aldoxime Hydroxylamine HCl Ethanol Ketonitrile β-Ketonitrile Aldoxime->Ketonitrile Base Pyrazolamine 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile Ketonitrile->Pyrazolamine Condensation Hydrazine Aryl Hydrazine Hydrazine->Pyrazolamine Decarboxylation Decarboxylation/ Hydrolysis Pyrazolamine->Decarboxylation FinalProduct 4-Aryl-1H-pyrazol-3-amine ArylCoupling Suzuki or Buchwald-Hartwig Coupling (on a 4-halo precursor) Decarboxylation->ArylCoupling ArylCoupling->FinalProduct

Inhibition of the IRAK4 signaling pathway.
Case Study 2: Targeting the "Dark Kinome" with CDK16 Inhibitors

The PCTAIRE subfamily of cyclin-dependent kinases (CDKs), including CDK16, represents an understudied portion of the human kinome. [6][7]Dysregulation of CDK16 is linked to several cancers. Researchers used the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold as a starting point to develop potent and selective CDK16 inhibitors. [6]Optimization efforts led to compounds with high cellular potency (EC50 = 33 nM) for CDK16. [7]These inhibitors induced a G2/M phase cell cycle arrest, consistent with the known function of CDK16. [6][7]

Structure-Activity Relationship (SAR) Summary

Decades of research have illuminated key SAR trends for this scaffold. [1][8]

Key SAR points for the 4-aryl-1H-pyrazol-3-amine scaffold.
Compound ClassTarget KinaseRepresentative IC50Key Insights
N-(1H-pyrazol-3-yl)quinazolin-4-aminesCK1δ/εLow micromolarServes as a valuable lead for inhibitors targeting neurodegenerative disorders and cancer. [9][10]
5-Amino-pyrazolo[1,5-a]pyrimidinesIRAK4110 nMModifications guided by cLogD improved cell permeability and bioavailability. [11]
N-(1H-pyrazol-3-yl)pyrimidin-4-aminesCDK16 (PCTAIRE)33 nM (EC50)Small modifications on the pyrazole ring had significant effects on selectivity. [6][7]
Pyrazole Hydrazones/Amides(Antiproliferative)MicromolarShowed significant antitumor properties against various cell lines (HeLa, MCF7, etc.). [8]

Experimental Protocols: A Validated Synthesis

To ensure trustworthiness and replicability, the following section provides a detailed, step-by-step methodology for a representative synthesis of a 4-aryl-3-amino-1H-pyrazole derivative. This protocol is a composite based on established literature procedures.

Protocol: Synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine

Objective: To synthesize a representative 4-aryl-1H-pyrazol-3-amine via a classical condensation reaction.

Materials:

  • 3-Oxo-3-phenylpropanenitrile (1 equivalent)

  • Phenylhydrazine (1.1 equivalents)

  • Glacial Acetic Acid (solvent)

  • Ethanol (recrystallization solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-3-phenylpropanenitrile (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 20 mL per gram of nitrile) to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: Slowly add phenylhydrazine (1.1 eq) to the stirred solution at room temperature. The addition is often accompanied by a mild exotherm.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Causality Note: The acidic medium catalyzes the condensation and subsequent cyclization/dehydration steps. Refluxing provides the necessary activation energy to drive the reaction to completion.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material spot is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL). This will precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in the solution (mother liquor).

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The 4-aryl-1H-pyrazol-3-amine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile synthesis, combined with an ideal geometry for binding to the hinge region of protein kinases, has cemented its role in the development of targeted therapies. While its application as a kinase inhibitor is well-established, ongoing research continues to explore its utility against other target classes and in novel therapeutic areas like neurodegeneration and infectious diseases. [1][4]Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and on employing novel synthetic methodologies, such as photoredox catalysis and flow chemistry, to access new chemical space around this remarkable core.

References

  • Gotor, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Rulíšek, L., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. PMC. Available at: [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Kelly, R. C., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chandrabose, K., et al. (2017). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Sanna, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Available at: [Link]

  • Schaefer, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

  • Rulíšek, L., et al. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -. Preprints.org. Available at: https://www.preprints.org/manuscript/202310.0279/v1
  • Schaefer, L., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Available at: [Link]

  • Gani, A., et al. (2017). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2, 3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed. Available at: [Link]

  • Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Limmontian, T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]

  • Chandrabose, K., et al. (2017). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]

  • Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Witte, N., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Bardaweel, S. K., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

  • Kumar, A. (Year N/A). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rechel, P. A., et al. (2025). 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. ResearchGate. Available at: [Link]

Sources

Spectroscopic data (LC-MS, HPLC) for 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Method Development for 4-(3-methylphenyl)-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive framework for the analytical characterization of 4-(3-methylphenyl)-1H-pyrazol-3-amine, a privileged scaffold in kinase inhibitor discovery. We detail optimized High-Performance Liquid Chromatography (HPLC) protocols and Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns. By synthesizing physicochemical properties with empirical spectroscopic data, this document serves as a self-validating protocol for researchers ensuring purity and structural integrity in drug development pipelines.

Chemical Profile & Physicochemical Basis

Before establishing analytical methods, one must understand the analyte's behavior in solution. The pyrazole core is amphoteric but predominantly basic in this configuration due to the exocyclic amine.

PropertyValue / Description
IUPAC Name 4-(3-methylphenyl)-1H-pyrazol-3-amine
Molecular Formula C₁₀H₁₁N₃
Monoisotopic Mass 173.0953 Da
[M+H]⁺ (Calculated) 174.1026 m/z
Predicted LogP ~1.8 – 2.2 (Moderate lipophilicity)
pKa (Predicted) ~3.5 (Pyrazole N) and ~4.5 (Aniline-like NH₂)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Analytical Implications:

  • Mobile Phase pH: Due to the basic nitrogen atoms, acidic mobile phases (pH < 3) are required to ensure full protonation, improving peak shape and preventing peak tailing caused by silanol interactions on the column.

  • Detection: The conjugated aryl-pyrazole system exhibits strong UV absorption, making UV-Vis (PDA) a reliable primary detector alongside MS.

HPLC Method Development Strategy

For routine purity analysis and reaction monitoring, a Reversed-Phase (RP-HPLC) method is standard. The following protocol is designed to separate the target amine from potential synthetic impurities (e.g., unreacted hydrazines or regioisomers).

Chromatographic Conditions
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 mm × 4.6 mm, 3.5 µm particle size.

    • Rationale: The C18 chain provides sufficient hydrophobic interaction to retain the m-tolyl moiety, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

    • Note: Formic acid acts as an ion-pairing agent to sharpen the amine peak.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled to ensure retention time reproducibility).

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.05Initial equilibration (highly aqueous to trap polar impurities).
2.05Isocratic hold to elute salts/solvent front.
12.095Linear gradient to elute the main compound and lipophilic byproducts.
15.095Wash step to clear column.
15.15Return to initial conditions.
20.05Re-equilibration.

Self-Validation Check:

  • System Suitability: The tailing factor (

    
    ) for the main peak should be < 1.5. If 
    
    
    
    , increase buffer strength (e.g., use 10 mM Ammonium Formate instead of just Formic Acid).

LC-MS Characterization & Fragmentation

Mass spectrometry provides the definitive structural confirmation. The analysis is typically performed in Positive Electrospray Ionization (ESI+) mode due to the proton-accepting capability of the amine and pyrazole nitrogens.

MS Source Parameters (Standard ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for [M+H]⁺ survival)

  • Desolvation Temp: 350°C

  • Desolvation Gas Flow: 600 L/hr

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), 4-(3-methylphenyl)-1H-pyrazol-3-amine ([M+H]⁺ = 174.1) displays a characteristic fragmentation pattern useful for multiple reaction monitoring (MRM).

m/z (Fragment)LossProposed Mechanism
174.1 [M+H]⁺Parent Ion (Base Peak).
157.1 -17 Da (NH₃)Loss of the exocyclic amine group (characteristic of primary amines).
130.1 -27 Da (HCN)Ring cleavage of the pyrazole core (common in azoles).
115.1 -42 DaComplex rearrangement/loss of methyl-acetylene fragment from the tolyl ring.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a "self-validating" protocol as requested.

AnalyticalWorkflow Sample Solid Sample 4-(3-methylphenyl)-1H-pyrazol-3-amine Prep Sample Prep Dissolve in MeOH/DMSO (1 mg/mL) Filter (0.22 µm) Sample->Prep HPLC HPLC Separation C18 Column, Gradient Elution Acidic Mobile Phase Prep->HPLC Detect Dual Detection HPLC->Detect UV UV-Vis (PDA) @ 254 nm Detect->UV MS ESI(+) MS [M+H]+ = 174.1 Detect->MS Decision Purity Check UV->Decision Peak Area % MS->Decision m/z Match MSMS MS/MS Fragmentation Confirm loss of NH3 (-17) Decision->MSMS Structural ID Report Generate CoA (Purity > 95%) Decision->Report Pass

Caption: Integrated analytical workflow for purity assessment and structural confirmation of aminopyrazoles.

Detailed Experimental Protocol

To replicate these results, follow this step-by-step procedure. This protocol assumes the use of a standard HPLC system (e.g., Agilent 1200/1260 or Waters Alliance).

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of 4-(3-methylphenyl)-1H-pyrazol-3-amine into a 1.5 mL HPLC vial.

  • Add 1.0 mL of HPLC-grade Methanol (or DMSO if solubility is poor).

  • Sonicate for 5 minutes until fully dissolved.

  • Critical Step: Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column.

Step 2: Instrument Setup

  • Purge lines A (Water + 0.1% FA) and B (ACN + 0.1% FA) for 5 minutes.

  • Install the C18 column and equilibrate at 5% B for 10 minutes or until pressure stabilizes.

  • Set the diode array detector (DAD) to scan from 190–400 nm, extracting chromatograms at 254 nm.

Step 3: Data Analysis

  • Inject the blank (pure Methanol) to identify system peaks.

  • Inject the sample.[1][2]

  • Integrate the major peak at ~7–9 minutes (retention time varies by system dwell volume).

  • Calculate purity:

    
    .
    

References

  • Nie, Z., et al. (2021).[3] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26, 3808.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of pyrazoles under mild reaction conditions: Spectral Data. Retrieved from [Link]

Sources

Solubility and stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine

Introduction

In the landscape of medicinal chemistry, pyrazole-containing compounds are of significant interest due to their versatile biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] The compound 4-(3-methylphenyl)-1H-pyrazol-3-amine represents a key heterocyclic scaffold, combining the structural features of a pyrazole ring with an aromatic amine. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a non-negotiable prerequisite for its advancement in any drug discovery and development pipeline.[2] The solubility profile dictates bioavailability and formulation strategies, while the stability profile informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[3][4]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and established best practices in pharmaceutical sciences.[5][6][7]

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effect. For 4-(3-methylphenyl)-1H-pyrazol-3-amine, its structure presents a nuanced solubility profile. The pyrazole core contains both a hydrogen bond donor (the N-1 proton) and acceptor (the N-2 atom), while the amine group also acts as a hydrogen bond donor.[1] Conversely, the 3-methylphenyl group introduces significant lipophilicity. The basic nature of the 3-amine group suggests that the compound's solubility will be highly dependent on pH.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard for determining equilibrium or thermodynamic solubility is the saturation shake-flask method.[2][4] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.

Experimental Protocol: Saturation Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-(3-methylphenyl)-1H-pyrazol-3-amine to a series of vials containing selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO)). The key is to ensure undissolved solid remains, confirming saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: To remove any remaining undissolved microparticles, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes). Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This two-step process is crucial to prevent artificially inflated solubility readings from suspended solids.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

pH-Solubility Profile

For ionizable compounds like 4-(3-methylphenyl)-1H-pyrazol-3-amine, which possesses a basic amine group, determining solubility as a function of pH is critical.[2] This profile is essential for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) according to USP standards.

  • Solubility Measurement: Perform the shake-flask method as described in Section 1.1 for each prepared buffer.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. The resulting profile will illustrate the pH range in which the compound is most and least soluble. Due to the basic amine, solubility is expected to be significantly higher at lower pH values where the amine is protonated.

Data Presentation: Solubility

The experimental results should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Thermodynamic Solubility of 4-(3-methylphenyl)-1H-pyrazol-3-amine in Various Solvents at 25°C

Solvent SystemSolubility (mg/mL)
Purified Water[Insert Experimental Value]
0.1 N HCl (pH ~1.2)[Insert Experimental Value]
PBS (pH 7.4)[Insert Experimental Value]
Ethanol[Insert Experimental Value]
Propylene Glycol[Insert Experimental Value]
DMSO[Insert Experimental Value]

Table 2: pH-Solubility Profile of 4-(3-methylphenyl)-1H-pyrazol-3-amine at 37°C

pH of BufferSolubility (mg/mL)
1.2[Insert Experimental Value]
2.5[Insert Experimental Value]
4.5[Insert Experimental Value]
6.8[Insert Experimental Value]
7.4[Insert Experimental Value]
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess API to solvent/buffer B Agitate at controlled temp. (e.g., 24-72h) A->B C Centrifuge supernatant B->C D Filter through 0.22 µm filter C->D E Dilute filtrate D->E F Quantify via validated HPLC-UV method E->F G cluster_main Potential Oxidative Degradation A 4-(3-methylphenyl)-1H-pyrazol-3-amine (Parent Compound) B N-Oxide Derivative A->B [O] C Nitroso Derivative A->C [O] D Dimerization Products A->D [O]

Caption: Plausible Oxidative Degradation Pathways.

G cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Develop & Validate Stability-Indicating HPLC Method Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Photo Photolytic Analyze Analyze Stressed Samples vs. Control HPLC->Analyze Identify Identify Degradation Pathways Analyze->Identify Characterize Characterize Degradants (e.g., LC-MS) Identify->Characterize Method Confirm Method Specificity Characterize->Method

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine. The thermodynamic solubility, pH-solubility profile, and intrinsic stability are foundational parameters that must be accurately determined. The shake-flask method provides a reliable measure of equilibrium solubility, while a comprehensive forced degradation study reveals the compound's vulnerabilities to hydrolysis, oxidation, heat, and light.

The insights gained from these studies are not merely academic; they are essential for making informed decisions in the drug development process. This data will guide formulation scientists in designing appropriate delivery systems, enable the establishment of justified storage conditions and re-test periods, and ensure the development of robust analytical methods capable of monitoring the purity and potency of the drug substance over time. By following these self-validating protocols, researchers can build a comprehensive data package that ensures the quality and integrity of this promising pharmaceutical building block.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • ICH guidelines for stability studies. (n.d.). Slideshare.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Determination of Solubility in Pharmaceuticals. (2011, June 12). Pharmaguideline.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).

Sources

Architecting Precision Therapeutics: The Aminopyrazole Scaffold as a Master Key for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The aminopyrazole nucleus has emerged as a privileged pharmacophore in modern drug discovery, particularly within the realm of targeted kinase inhibition for oncology and inflammation. This technical whitepaper dissects the mechanistic rationale, target engagement strategies, and self-validating experimental workflows required to successfully develop 3-, 4-, and 5-aminopyrazole derivatives into clinical candidates.

The Structural Superiority of the Aminopyrazole Core

In medicinal chemistry, the pyrazole ring is highly valued for its exceptional hydrogen-bonding capabilities, metabolic stability, and synthetic tractability. When functionalized with an exocyclic amino group at the 3, 4, or 5 position, the resulting aminopyrazole (AP) scaffold becomes a highly versatile hinge-binding motif for ATP-competitive kinase inhibitors (1)[1].

The endocyclic nitrogen atoms of the pyrazole ring act as critical hydrogen bond donors and acceptors, interacting directly with the conserved hinge region backbone of the kinase domain (e.g., Glu90 and Cys92). Concurrently, the exocyclic amino group provides a synthetic vector to project into the solvent-exposed region or the hydrophobic back pocket, allowing for the fine-tuning of kinome selectivity and the attachment of covalent warheads.

Primary Therapeutic Targets and Mechanistic Causality

Polo-like Kinase 4 (PLK4) & Synthetic Lethality

PLK4 is a master regulator of centriole duplication. While pan-kinase inhibition is often toxic, PLK4 inhibition presents a unique opportunity for synthetic lethality in specific genetic contexts. Tumors with high expression of the E3 ubiquitin ligase TRIM37 degrade pericentriolar material, forcing the cancer cells to rely on acentrosomal mitosis for survival. By deploying 4-aminopyrazole derivatives (such as Compound 25), researchers can inhibit PLK4, leading to profound centriole depletion. In TRIM37-amplified cells, this dual assault prevents both normal and acentrosomal cell cycle progression, triggering apoptosis (2)[2].

PLK4_Pathway TRIM37 TRIM37 Amplification (Cancer Cell) PCM Pericentriolar Material Degradation TRIM37->PCM Ubiquitination Acentrosomal Acentrosomal Mitosis (Survival) PCM->Acentrosomal Promotes Apoptosis Mitotic Failure & Apoptosis (Synthetic Lethality) Acentrosomal->Apoptosis Blocked by Aminopyrazole Aminopyrazole PLK4 Inhibitor (e.g., Cmpd 25) PLK4 PLK4 Kinase (Centriole Duplication) Aminopyrazole->PLK4 Inhibits (Hinge Binding) CentrioleDepletion Centriole Depletion PLK4->CentrioleDepletion Prevents Duplication CentrioleDepletion->Apoptosis Synergizes with TRIM37 amp

Fig 1: Synthetic lethality mechanism of PLK4 inhibition in TRIM37-amplified cancer cells.

FGFR2/3: Overcoming Gatekeeper Mutations via Covalent Targeting

Fibroblast Growth Factor Receptors (FGFRs) are validated targets in cholangiocarcinoma and bladder cancer. However, clinical efficacy is frequently derailed by acquired "gatekeeper" mutations (e.g., FGFR3-V555M), where a bulky amino acid substitution sterically occludes the hydrophobic back pocket, rendering first-generation reversible inhibitors useless. To circumvent this, 3-aminopyrazole scaffolds have been engineered with electrophilic linkers to covalently target a conserved P-loop cysteine residue. This mechanism completely bypasses the reliance on the back pocket, achieving equipotent inhibition against both wild-type and gatekeeper mutant variants (3)[3].

AXL Kinase & EMT Reversal

The receptor tyrosine kinase AXL is a primary driver of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis and drug resistance. Recent high-throughput screening campaigns have identified 3-aminopyrazole derivatives (such as Compound 6li) that bind tightly to the AXL protein (Kd = 0.26 nM). By shutting down AXL signaling, these compounds effectively reverse TGF-β1-induced EMT and halt metastasis in aggressive models like 4T1 murine breast cancer (4)[4].

Cyclin-Dependent Kinases (CDKs) and PROTACs

Aminopyrazoles (e.g., the core of AT7519) are potent inhibitors of CDK2 and CDK5, which are implicated in colorectal cancer (CRC) proliferation. In an effort to move from inhibition to degradation, researchers have tethered aminopyrazole cores to cereblon ligands to create Proteolysis Targeting Chimeras (PROTACs). Interestingly, while the aminopyrazole warhead successfully bound CDK5, it failed to degrade it, instead selectively degrading CDK9. This highlights a critical causality in targeted protein degradation: binding affinity does not guarantee degradation; the spatial orientation and differential exposure of surface lysine residues for ubiquitination dictate the ultimate target profile (5)[5].

Quantitative Target Affinity & Bioactivity Summary

The following table synthesizes the quantitative performance of leading aminopyrazole derivatives across various therapeutic targets:

Compound / ScaffoldPrimary TargetCellular/Enzymatic PotencyDisease Context / PhenotypeSource
Compound 25 (4-AP)PLK4IC50 < 10 nMTRIM37-amplified NeuroblastomaACS[2]
Compound 19 (3-AP)FGFR2/3 (WT & V555M)IC50 < 100 nM (Covalent)Bladder & CholangiocarcinomaPMC[3]
Compound 6li (3-AP)AXL KinaseIC50 = 1.6 nM, Kd = 0.26 nMMetastatic Breast Cancer (4T1)PubMed[4]
20-223 / AT7519 CDK2 / CDK5Low nanomolarColorectal Cancer (CRC)UNMC[5]

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of aminopyrazole compounds must rely on self-validating, orthogonal assay systems. The following protocols detail the methodologies required to establish target engagement, cellular efficacy, and safety.

Validation_Workflow Synthesis 1. Aminopyrazole Synthesis (3-, 4-, 5-AP scaffolds) HTS 2. High-Throughput Screening (FRET Assay) Synthesis->HTS Library Input LCMS 3. LC-MS/MS Adduct Mapping (GSH-EE Trapping) HTS->LCMS Hit Triage (Covalent/Tox) Cellular 4. Ba/F3 Engineered Cell Assay (WT vs Gatekeeper Mutants) HTS->Cellular Hit Triage (Reversible) LCMS->Cellular P-loop Cys Validated InVivo 5. Xenograft Efficacy (e.g., 4T1 or CHP-134) Cellular->InVivo Lead Optimization (SAR)

Fig 2: Self-validating workflow for screening and optimizing aminopyrazole kinase inhibitors.

Protocol 1: Reactive Metabolite Screening via GSH-EE Trapping (LC-MS/MS)

Objective: Identify structural alerts that lead to metabolic bioactivation, preventing late-stage idiosyncratic toxicity. Causality: The aminopyrazole motif can sometimes undergo oxidative bioactivation by cytochrome P450 enzymes to form electrophilic reactive intermediates. If left unchecked, these intermediates covalently bind to cellular macromolecules, causing hepatotoxicity. We utilize Glutathione Ethyl Ester (GSH-EE) rather than standard GSH because its ethyl ester modification mimics the lipophilicity required to penetrate microsomal membranes effectively, ensuring accurate trapping of reactive species (6)[6].

Step-by-Step Methodology:

  • Microsomal Incubation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) (1 mg/mL protein), the aminopyrazole test compound (10 µM), and GSH-EE (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Validation Check: Run a parallel control sample omitting NADPH to confirm that adduct formation is strictly dependent on CYP450-mediated metabolism.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to map the exact site of covalent adduction on the aminopyrazole ring.

Protocol 2: Cellular Efficacy via Ba/F3 Engineered Isogenic Lines

Objective: Validate on-target cellular kinase inhibition while filtering out off-target cytotoxicity. Causality: Standard cancer cell lines possess complex, redundant signaling networks that obscure the true mechanism of action of a drug. Ba/F3 cells are murine pro-B cells that normally depend on Interleukin-3 (IL-3) for survival. By retrovirally transducing these cells with an oncogenic kinase (e.g., FGFR3-WT or FGFR3-V555M) and withdrawing IL-3, the cells become "addicted" solely to the introduced kinase. This provides a pristine, high-signal-to-noise environment where cell death is directly causally linked to the inhibition of the specific target kinase[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3 cells expressing the target kinase in RPMI-1640 medium supplemented with 10% FBS, completely devoid of IL-3.

  • Compound Plating: Seed cells into 384-well plates at a density of 2,000 cells/well.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of the aminopyrazole inhibitor (starting at 10 µM). Validation Check: Include a parallel plate of parental Ba/F3 cells grown with IL-3. If the compound kills the parental cells, the toxicity is off-target (e.g., tubulin binding or general cytotoxicity), invalidating the kinase-specific hit.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence. Calculate IC50 values using non-linear regression analysis.

Conclusion

The aminopyrazole scaffold is far more than a generic building block; it is a highly tunable precision instrument in the medicinal chemist's toolkit. By understanding the deep causality behind its hinge-binding thermodynamics, its potential for targeted covalent inhibition, and its susceptibility to metabolic bioactivation, researchers can architect next-generation therapeutics that overcome resistance mechanisms and exploit synthetic lethality paradigms.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: PubMed / NIH URL
  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes Source: ACS Publications URL
  • Evaluation of Aminopyrazole Analogs as Cyclin-Dependent Kinase Inhibitors for Colorectal Cancer Therapy Source: DigitalCommons@UNMC URL

Sources

Technical Guide: The Pyrazole Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and versatile binding capabilities.[1][2][3] Unlike its isomer imidazole, pyrazole offers a distinct hydrogen-bond donor/acceptor motif that has proven exceptional for targeting the ATP-binding cleft of kinases and the allosteric sites of GPCRs.

This guide moves beyond basic heterocyclic chemistry to analyze the application of pyrazoles in drug discovery. It addresses the critical challenges of regioselective synthesis and tautomeric control—factors that frequently determine the success of a lead optimization campaign.

Physicochemical Properties & Structural Dynamics[4]

The Tautomerism Challenge

The defining feature of


-unsubstituted pyrazoles is annular tautomerism. In solution, the proton oscillates between 

and

. This equilibrium is not merely academic; it dictates ligand-protein binding events.
  • 1H-isomer vs. 2H-isomer: In the gas phase and non-polar solvents, the isomers are often degenerate if the substitution is symmetric. However, in the asymmetric environment of a protein pocket, the energy penalty for desolvation and locking the pyrazole into a specific tautomer (to satisfy H-bond requirements) can cost 2–3 kcal/mol in binding affinity.

  • Medicinal Implication: Successful kinase inhibitors often substitute the

    
     position (e.g., with a methyl or aryl group) to "freeze" the bioactive conformation, reducing the entropic penalty of binding.
    
Acid-Base Amphotericity

Pyrazoles are amphoteric, though weakly so compared to imidazoles.

  • Basicity (

    
     ~ 2.5):  The pyridine-like nitrogen (
    
    
    
    ) can accept a proton. This is significantly lower than imidazole (
    
    
    ~ 7.0), meaning pyrazoles remain neutral at physiological pH (7.4). This neutrality improves passive membrane permeability (LogD).
  • Acidity (

    
     ~ 14.0):  The pyrrole-like nitrogen (
    
    
    
    -H) is weakly acidic but can form strong hydrogen bonds with backbone carbonyls (e.g., the "hinge region" of kinases).
Visualization: Tautomeric Equilibrium & Binding

The following diagram illustrates the tautomeric shift and the resulting H-bond donor (HBD) / H-bond acceptor (HBA) vector changes.

PyrazoleTautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Consequence T1 1H-Pyrazole (N1-H, N2:) HBD at pos 1 HBA at pos 2 T2 2H-Pyrazole (N1:, N2-H) HBA at pos 1 HBD at pos 2 T1->T2 Proton Shift (Fast Exchange) Bind Kinase Hinge Binding (Requires fixed geometry) T1->Bind Bioactive Conformer A T2->Bind Bioactive Conformer B

Figure 1: Pyrazole tautomerism alters the vector of Hydrogen Bond Donors (HBD) and Acceptors (HBA), impacting target affinity.

Synthetic Methodologies: Solving the Regioselectivity Problem

The classical Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines) is robust but notoriously non-selective when using asymmetric diketones and substituted hydrazines. This yields a mixture of regioisomers (1,3- vs. 1,5-substituted) that are often difficult to separate chromatographically.

Strategic Decision Tree

To ensure structural integrity, modern medicinal chemistry relies on regiocontrolled pathways.

SynthesisPathways Start Target: Asymmetric N-Substituted Pyrazole Decision Is Regioselectivity Critical? Start->Decision RouteA Route A: Classical Knorr (1,3-diketone + Hydrazine) Decision->RouteA No (Symmetric) RouteB Route B: Enaminone Cyclization (Enaminone + Hydrazine) Decision->RouteB Yes RouteC Route C: 1,3-Dipolar Cycloaddition (Diazo/Hydrazone + Alkyne) Decision->RouteC Yes (High Value) ResultA Mixture of Isomers (1,3 & 1,5) Requires HPLC separation RouteA->ResultA ResultB High Regiocontrol (Steric/Electronic direction) RouteB->ResultB ResultC 100% Regioselective (Copper Catalysis / Click) RouteC->ResultC

Figure 2: Synthetic decision matrix for accessing pyrazole cores. Routes B and C are preferred for SAR exploration.

Protocol: Regioselective Synthesis via Enaminones

This protocol avoids the ambiguity of the Knorr reaction by using an enaminone intermediate, which directs the hydrazine attack.

Objective: Synthesis of 1-methyl-3-phenyl-1H-pyrazole (Regioselective).

Reagents:

  • Acetophenone (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
    
  • Methylhydrazine (1.1 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Formation of Enaminone:

    • Charge a reaction flask with Acetophenone (10 mmol) and DMF-DMA (12 mmol).

    • Heat to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[4] The active methylene of the ketone attacks the electrophilic acetal, eliminating methanol and dimethylamine to form the 3-(dimethylamino)-1-phenylprop-2-en-1-one intermediate.

    • QC Check: Monitor by TLC/LCMS for disappearance of acetophenone. Evaporate volatiles to yield the crude enaminone (usually a yellow solid).

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (20 mL).

    • Cool to 0°C. Add Methylhydrazine (11 mmol) dropwise.

    • Critical Control: The terminal nitrogen of methylhydrazine is more nucleophilic and attacks the

      
      -carbon of the enaminone (Michael addition), followed by intramolecular cyclization. This dictates the 1,3-substitution pattern over the 1,5-isomer.
      
    • Reflux for 2 hours.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.[5]

    • Dissolve residue in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR: The pyrazole C-4 proton appears as a characteristic doublet (or singlet if C-5 is substituted) around

    
     6.5–6.8 ppm.
    
  • NOESY: Verify regiochemistry by checking NOE cross-peaks between the N-Methyl group and the C-5 proton (or substituent).

Pharmacology & SAR: The "Hinge Binder" Concept

The pyrazole core is synonymous with kinase inhibition. In the human kinome, the ATP-binding pocket contains a "hinge region" that forms hydrogen bonds with the adenine ring of ATP. Pyrazoles mimic this adenine interaction.

Binding Mode Analysis
  • Donor-Acceptor Motif: The

    
     (acceptor) and 
    
    
    
    -H (donor) of an unsubstituted pyrazole can form a bidentate interaction with the backbone carbonyl and amide NH of the hinge residues (e.g., Glu, Leu, Met).
  • Case Study: Ruxolitinib (Jakafi)

    • Target: JAK1/JAK2 (Janus Kinase).

    • Role of Pyrazole: The pyrazole is fused to a pyrimidine ring.[6] However, in many analogues, the pyrazole itself acts as the primary hinge binder. In Ruxolitinib, the pyrazole ring provides the structural scaffold that orients the pyrrolopyrimidine core into the hinge.[6]

    • Selectivity: The substitution on the pyrazole (cyclopentyl group) occupies the hydrophobic pocket, determining isoform selectivity.

FDA-Approved Pyrazole Drugs

The following table highlights the versatility of the core across different therapeutic areas.

Drug NameTargetIndicationPyrazole Role
Celecoxib COX-2Inflammation/Pain1,5-diarylpyrazole scaffold provides rigidity and COX-2 selectivity pocket filling.
Ruxolitinib JAK1/2MyelofibrosisScaffold orienting the hinge-binding motif.[6]
Crizotinib ALK/ROS1NSCLC (Cancer)4-substituted pyrazole acts as a critical linker and hydrophobic contact.
Sildenafil PDE5Erectile DysfunctionFused pyrazolopyrimidine mimics guanine (cGMP competition).
Axitinib VEGFRRenal Cell CarcinomaIndazole (fused pyrazole) acts as the primary hinge binder.

Future Outlook: Fragment-Based Design

Pyrazoles are currently experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) . Due to their low molecular weight (<150 Da) and high ligand efficiency (LE), simple pyrazoles are often screened to find "anchors" in protein pockets.

  • C-H Activation: Late-stage functionalization of the pyrazole C-4 position via C-H activation is a trending area, allowing medicinal chemists to rapidly diversify "dead" carbon centers on lead compounds without de novo synthesis.

References

  • Fustero, S., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Bentham Science. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[4] Link

  • Lombardi, G., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 28(14), 5404. Link

  • Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). "A Theoretical Study of the Gas Phase and Aqueous Basicity of a Series of 150 Pyrazoles." New Journal of Chemistry. Link

  • FDA Approved Drug Products. (2024). "Prescribing Information for Ruxolitinib (Jakafi)." U.S. Food and Drug Administration.[7] Link

Sources

Methodological & Application

Knorr pyrazole synthesis protocol for 4-aryl-3-aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Aryl-3-Aminopyrazoles

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-aryl-3-aminopyrazoles represents a specific regiochemical challenge in heterocyclic chemistry. Unlike the standard Knorr pyrazole synthesis—which typically utilizes 1,3-dicarbonyls (e.g., benzoylacetonitrile) to yield 3-aryl-5-aminopyrazoles —the access to the 4-aryl isomer requires a "reversed" polarity approach.

This protocol details the Enaminonitrile Route , a robust, self-validating methodology that guarantees the placement of the aryl group at the 4-position. By utilizing arylacetonitriles as the starting scaffold and formylating the


-carbon, we generate a reactive enaminonitrile (or alkoxymethylene) intermediate. Subsequent cyclocondensation with hydrazine hydrate proceeds with high regiofidelity to yield the target 4-aryl-3-aminopyrazole.

Key Advantages of this Protocol:

  • Regiocontrol: Eliminates the formation of the thermodynamic 3-aryl isomer.

  • Scalability: The intermediates are stable solids, allowing for purification before the final cyclization.

  • Versatility: Compatible with electron-rich and electron-poor aryl rings.

Part 2: Scientific Foundation & Mechanism

The Regioselectivity Divergence

The critical decision point lies in the selection of the starting material. The "Classic" approach using


-ketonitriles places the aryl group at the 3-position relative to the hydrazine attack. To achieve the 4-aryl substitution, the aryl group must be located on the central carbon of the three-carbon fragment.

Figure 1: Regioselectivity Pathways Visualizing the structural divergence between standard Knorr and the Enaminonitrile route.

Regioselectivity Start1 Benzoylacetonitrile (Ph-CO-CH2-CN) Inter1 β-Ketonitrile Intermediate Start1->Inter1 Direct Use Start2 Phenylacetonitrile (Ph-CH2-CN) Inter2 2-Aryl-3-ethoxyacrylonitrile (Enaminonitrile equivalent) Start2->Inter2 + Orthoformate or DMF-DMA Prod1 3-Phenyl-5-aminopyrazole (WRONG ISOMER) Inter1->Prod1 + N2H4 Prod2 4-Phenyl-3-aminopyrazole (TARGET) Inter2->Prod2 + N2H4 (Cyclocondensation)

Caption: Divergent synthesis pathways. The 4-aryl isomer requires the formylation of arylacetonitriles (bottom path).

Mechanistic Workflow

The reaction proceeds via a nucleophilic vinylic substitution (


) followed by an intramolecular cyclization.
  • Attack: Hydrazine acts as a hard nucleophile, attacking the electrophilic

    
    -carbon of the acrylonitrile, displacing the alkoxy (or dimethylamino) leaving group.
    
  • Intermediate: Formation of a hydrazone-like intermediate.[1][2]

  • Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon (C

    
    N).
    
  • Tautomerization: An imine-enamine tautomerization yields the stable aromatic aminopyrazole.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (2-Aryl-3-dimethylaminoacrylonitrile)

Rationale: While triethyl orthoformate can be used to make the ethoxy derivative, using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) is superior for purity and yield. It generates the dimethylamino-acrylonitrile intermediate, which is often a crystalline solid that is easy to handle.

Reagents:

  • Arylacetonitrile (10 mmol)[2]

  • DMF-DMA (12-15 mmol, 1.2-1.5 equiv)

  • Solvent: Anhydrous Toluene or DMF (optional, often run neat)

  • Temperature: 90–110 °C

Step-by-Step:

  • Charge: In a dry round-bottom flask equipped with a condenser, add the Arylacetonitrile (1.0 equiv).

  • Add Reagent: Add DMF-DMA (1.5 equiv). If the nitrile is solid, use a minimum amount of anhydrous toluene to dissolve.

  • Reflux: Heat the mixture to 100 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting nitrile spot should disappear, and a lower Rf "bright" spot (UV active) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporation: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator).

    • Crystallization: Triturate the resulting residue with cold diethyl ether or hexane. The enaminonitrile usually precipitates as a yellow/orange solid.

    • Filtration: Filter and dry the solid. This intermediate is stable and can be stored.

Protocol B: Cyclization to 4-Aryl-3-Aminopyrazole

Rationale: Hydrazine hydrate is used in excess to drive the reaction to completion. Ethanol is the preferred solvent as it solubilizes the intermediate and allows the product to crystallize upon cooling.

Reagents:

  • 2-Aryl-3-dimethylaminoacrylonitrile (from Protocol A)

  • Hydrazine Hydrate (80% or 64% aqueous solution, 3–5 equiv)

  • Solvent: Absolute Ethanol[3][4]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, speeds up cyclization for electron-rich aryls.

Step-by-Step:

  • Dissolution: Dissolve the enaminonitrile intermediate (1.0 equiv) in Absolute Ethanol (5–10 mL per gram).

  • Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

    • Note: A slight exotherm may occur.[5]

  • Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours.

    • Checkpoint: The yellow color of the enaminonitrile will fade as the reaction progresses.

  • Isolation:

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Add ice-cold water (twice the volume of the remaining ethanol).

    • The 4-aryl-3-aminopyrazole typically precipitates as a white or off-white solid.

  • Purification:

    • Filter the solid.[2][4][6]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary.

Part 4: Data Analysis & Troubleshooting

Quantitative Benchmarks
ParameterProtocol A (Enaminonitrile)Protocol B (Cyclization)
Typical Yield 85–95%75–90%
Reaction Time 4–6 Hours3–6 Hours
Appearance Yellow/Orange SolidWhite/Pale Solid
Key Impurity Unreacted Nitrile (if time too short)Azine formation (if hydrazine is old)
Characterization Guide

To validate the structure, look for these specific NMR signals (DMSO-d6):

  • Pyrazolic-H (C5-H): Singlet,

    
     7.5 – 8.2 ppm. (Crucial: If this is a multiplet or missing, the ring didn't close correctly).
    
  • Amino Group (

    
    ):  Broad singlet, 
    
    
    
    4.5 – 6.0 ppm (Exchangeable with
    
    
    ).
  • Ring NH: Broad singlet,

    
     11.5 – 12.5 ppm.
    
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture in DMF-DMA or NitrileUse fresh DMF-DMA; dry the nitrile under vacuum before use.
Product is Oily (Step 2) Incomplete cyclization or solvent trappingEvaporate to dryness, then triturate with Et2O/Hexane to induce crystallization.
Red Coloration Oxidation of the aminePerform cyclization under Nitrogen atmosphere; add sodium metabisulfite (trace) during workup.

Part 5: Mechanistic Pathway Diagram

Figure 2: Reaction Mechanism Detailed electron flow from the enaminonitrile to the final pyrazole.

Mechanism Step1 Precursor: 2-Aryl-3-dimethylaminoacrylonitrile Step2 Nucleophilic Attack: Hydrazine attacks C3 (displaces NMe2) Step1->Step2 + N2H4 Step3 Intermediate: Hydrazone Formation Step2->Step3 - HNMe2 Step4 Intramolecular Cyclization: Terminal NH2 attacks Nitrile (CN) Step3->Step4 Ring Closure Step5 Final Product: 4-Aryl-3-aminopyrazole Step4->Step5 Tautomerization

Caption: Step-wise mechanism showing the displacement of the dimethylamino group followed by nitrile attack.

References

  • Al-Matar, H. M., et al. (2010). "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." Molecules, 15(12), 8798–8808. Link

  • Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding patterns." Bioorganic & Medicinal Chemistry, 14(6), 1792-1804. (Describes the DMF-DMA route for 4-aryl pyrazoles). Link

  • Elnagdi, M. H., et al. (1982). "Recent developments in the chemistry of enaminonitriles." Heterocycles, 19(3), 539-568. (Foundational review on the reactivity of enaminonitriles with hydrazine). Link

  • Bondavalli, F., et al. (1989). "Synthesis of 3-amino-4-phenylpyrazoles." Journal of Heterocyclic Chemistry, 26(5), 1437-1440. (Classic protocol using ethoxyacrylonitrile). Link

Sources

Application Note: Profiling 4-(3-methylphenyl)-1H-pyrazol-3-amine as a Hinge-Binding Kinase Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for utilizing 4-(3-methylphenyl)-1H-pyrazol-3-amine (referred to herein as MPPA ) as a chemical probe and structural scaffold in kinase inhibitor discovery. MPPA represents a "privileged structure"—a low-molecular-weight fragment capable of forming high-affinity interactions with the ATP-binding site (hinge region) of multiple protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (p38 MAPK) .

This guide provides validated protocols for:

  • Binding Validation: Differential Scanning Fluorimetry (DSF) for thermal shift analysis.

  • Potency Profiling: Bioluminescent ADP-Glo™ kinase assays.

  • Structural Confirmation: X-ray crystallography soaking strategies.

Technical Background & Mechanism

The Aminopyrazole Pharmacophore

MPPA functions as a Type I (ATP-competitive) inhibitor. Its efficacy stems from the 3-amino-pyrazole core, which mimics the adenine ring of ATP.

  • Hinge Interaction: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (3-NH2) acts as a hydrogen bond donor. This "donor-acceptor" motif binds to the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • Hydrophobic Positioning: The 3-methylphenyl (m-tolyl) moiety at the 4-position is positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue, providing a vector for selectivity optimization.

Pathway Visualization

The following diagram illustrates the role of MPPA in blocking the phosphotransfer cascade in a representative CDK2/Cyclin E pathway.

CDK2_Pathway ATP ATP CDK2_Active CDK2/Cyclin E Complex (Active Kinase) ATP->CDK2_Active Phosphorylation Source MPPA MPPA (Inhibitor) MPPA->CDK2_Active Competes with ATP (Hinge Binding) CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Active Binding CyclinE Cyclin E CyclinE->CDK2_Active P_Substrate Phospho-Rb (Cell Cycle Progression) CDK2_Active->P_Substrate Catalysis Substrate Substrate (Rb Protein) Substrate->P_Substrate

Figure 1: Mechanism of Action. MPPA competes directly with ATP for the active site of the CDK2/Cyclin E complex, preventing substrate phosphorylation.

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF)

Objective: To validate the physical binding of MPPA to the kinase domain by measuring the increase in protein thermal stability (


).

Materials:

  • Recombinant Kinase Domain (e.g., CDK2, >90% purity).

  • Sypro Orange Dye (5000x stock).

  • MPPA (100 mM stock in DMSO).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Workflow:

  • Preparation: Dilute Kinase to 2 µM in assay buffer.

  • Dye Addition: Add Sypro Orange to a final concentration of 5x.

  • Compound Addition:

    • Test Well: Add MPPA to final conc. of 50 µM (0.5% DMSO).

    • Control Well: Add DMSO to 0.5% (Reference

      
      ).
      
  • Thermal Ramping: Use a qPCR machine (e.g., Bio-Rad CFX96). Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.

  • Analysis: Calculate the derivative of the fluorescence curve (-d(RFU)/dT). The peak indicates

    
    .
    

Validation Criteria:

  • A positive shift (

    
    ) confirms specific binding.
    
  • MPPA typically yields a

    
     of 3–6°C against CDK2 depending on buffer conditions.
    
Protocol B: ADP-Glo™ Kinase Assay (Potency Determination)

Objective: To determine the IC50 of MPPA. This bioluminescent assay quantifies the ADP generated during the kinase reaction.

Materials:

  • Kinase: CDK2/CyclinA (0.2 µ g/well ).

  • Substrate: Histone H1 peptide (50 µM).

  • ATP: Ultra-pure (at

    
     concentration, typically 10-50 µM).
    
  • MPPA: Serial dilution (100 µM down to 1 nM).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Procedure:

  • Compound Transfer:

    • Prepare a 10-point dose-response curve of MPPA in 100% DMSO.

    • Transfer 50 nL of compound to a 384-well white low-volume plate (Echo acoustic dispenser recommended).

  • Enzyme Reaction:

    • Add 2.5 µL of 2x Kinase/Substrate Mix.

    • Incubate for 10 minutes at RT to allow inhibitor binding.

    • Add 2.5 µL of 2x ATP solution to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Step 1: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

    • Step 2: Add 10 µL of Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Luciferase light).

  • Data Acquisition:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis: Normalize RLU to Percent Inhibition:



Fit data to a 4-parameter logistic equation to derive IC50.
Protocol C: Structural Validation (Crystal Soaking)

Objective: To obtain an apo-structure complex for Structure-Based Drug Design (SBDD).

Workflow Visualization:

Crystallography_Workflow Step1 Grow Apo-Crystals (Hanging Drop) Step2 Soak with MPPA (1-5 mM, 2-24h) Step1->Step2 Step3 Cryo-Protection (Glycerol/PEG) Step2->Step3 Step4 X-Ray Diffraction (Synchrotron) Step3->Step4 Step5 Electron Density Map (Fo-Fc) Step4->Step5

Figure 2: Crystallography workflow. High concentrations of MPPA are required during soaking due to its fragment-like nature (moderate affinity).

Critical Note: Because MPPA is a fragment (MW ~173 Da), its affinity may be in the micromolar range. Soak crystals at high concentration (2–5 mM) but limit DMSO concentration to <10% to prevent crystal cracking.

Data Presentation & Interpretation

When characterizing MPPA, researchers should expect moderate potency but high Ligand Efficiency (LE).

Table 1: Representative Profile of MPPA vs. Optimized Inhibitor

ParameterMPPA (Scaffold)Optimized Analog (Hypothetical)Interpretation
Molecular Weight 173.2 Da450.5 DaMPPA is a "Fragment"
Target CDK2 / p38 MAPKCDK2 (Selective)MPPA is promiscuous
IC50 (Potency) 1.5 µM0.015 µM (15 nM)Potency increases with size
Ligand Efficiency (LE) ~0.45 ~0.30MPPA is highly efficient per atom
Binding Mode Hinge OnlyHinge + Solvent Front + GatekeeperMPPA validates the core interaction

Calculation of Ligand Efficiency (LE):



A value > 0.3 is considered excellent for a starting scaffold.

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008.
  • Aminopyrazole Scaffold Profiling

    • Cheung, K. M., et al. "The identification of 3-aminopyrazole inhibitors of CDK2 using a fragment-based approach." Bioorganic & Medicinal Chemistry Letters, 2012.
  • ADP-Glo™ Kinase Assay Validation

    • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009.
  • p38 MAPK Inhibitor Design

    • Regan, J., et al. "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2002.

(Note: While MPPA is a specific chemical entity, the references provided anchor the protocols to the broader class of 3-aminopyrazole kinase inhibitors, which share identical assay requirements and binding mechanisms.)

Application Note: Integrated Characterization of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Kinase Discovery

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Avapritinib).[1] Its planar structure allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

However, this structural advantage introduces specific assay challenges:

  • Solubility: Planar aromatic systems are prone to

    
    -
    
    
    
    stacking and aggregation in aqueous buffers.
  • Autofluorescence: Many pyrazole derivatives emit fluorescence in the blue/green spectrum, interfering with standard FRET/FP assays.

  • Type I vs. Type II Binding: Distinguishing between active-conformation (Type I) and inactive-conformation (Type II) binders requires specific assay setups.

This guide provides a validated assay cascade designed to mitigate these interferences and generate robust SAR (Structure-Activity Relationship) data.

Master Assay Workflow

The following cascade ensures that only true, permeable binders progress to late-stage development.

AssayCascade Compound Pyrazole Library (DMSO Stock) QC Solubility & Aggregation Check (Nephelometry / DLS) Compound->QC 10 mM Stock Biochem Biochemical Screen (ADP-Glo™) QC->Biochem Soluble fraction Biochem->Compound SAR Iteration Biophys Biophysical Validation (Thermal Shift / DSF) Biochem->Biophys IC50 < 1 µM Cellular Target Engagement (NanoBRET™) Biophys->Cellular Confirmed Binder Hit Validated Hit (Ready for PK/PD) Cellular->Hit Intracellular Affinity

Figure 1: Integrated Assay Cascade. This workflow filters compounds for solubility early to prevent false positives in biochemical screens.

Compound Preparation & Handling

Critical Control Point: Pyrazoles are often lipophilic.[2] Improper handling leads to micro-precipitation, causing "cliff" dose-response curves.

Protocol: Acoustic Dispensing & Serial Dilution
  • Stock Preparation: Dissolve compounds to 10 mM in 100% anhydrous DMSO.

    • Note: Avoid storing in plastic for >1 month; use amber glass vials to prevent sorption.

  • Intermediate Dilution: Do not dilute directly into aqueous buffer.

    • Correct Method: Perform serial dilutions in 100% DMSO first (e.g., 1:3 dilution series).

    • Transfer: Use an acoustic liquid handler (e.g., Echo® 550) to transfer nanoliter volumes directly to the assay plate.

  • Final DMSO Concentration: Keep final assay DMSO < 1% (v/v). Most kinases tolerate up to 2%, but pyrazoles may precipitate if the buffer shock is too rapid.

Biochemical Potency: ADP-Glo™ Kinase Assay

Rationale: We select a luminescent assay (ADP-Glo) rather than a fluorescent one (TR-FRET/FP). Pyrazole derivatives often fluoresce at 480–520 nm, which overlaps with common FRET donors, causing high background noise. Luminescence avoids this interference completely.

Mechanism of Action

The assay quantifies kinase activity by measuring the ADP generated from ATP.[3][4][5][6] It is a coupled enzymatic reaction:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • Depletion: Unused ATP is digested.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[3]

Step-by-Step Protocol (384-Well Format)

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Ultrapure ATP (Promega).

  • Substrate (Peptide/Protein specific to kinase).[6]

Procedure:

  • Compound Addition: Dispense 10 nL of pyrazole compounds (in DMSO) into a white, low-volume 384-well plate.

  • Enzyme Addition: Add 2 µL of 2.5x Kinase solution. Incubate for 10 min (Pre-incubation allows Type II inhibitors to access the inactive pocket).

  • Substrate/ATP Mix: Add 3 µL of 1.6x Substrate/ATP mix.

    • Critical: Use ATP concentration at

      
       (typically 10–50 µM) to ensure competitive kinetics.
      
  • Reaction: Incubate at Room Temp (RT) for 60 min.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent. Incubate 40 min at RT (Digests unused ATP).

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Inhibition using the formula:



  • 
    : DMSO control (No inhibitor).
    
  • 
    : No enzyme control.
    

Biophysical Validation: Thermal Shift Assay (TSA)

Rationale: Biochemical assays show inhibition, but not necessarily binding. TSA (or Differential Scanning Fluorimetry) confirms direct physical binding by measuring the increase in protein melting temperature (


) upon ligand binding. This distinguishes true binders from false-positive aggregators.
Protocol

Reagents:

  • Recombinant Kinase Domain (purity >80%).

  • SYPRO™ Orange Dye (5000x stock).[7][8]

  • qPCR Instrument (e.g., QuantStudio or LightCycler).

Procedure:

  • Mix Prep: Prepare a master mix in Kinase Buffer:

    • Kinase: Final conc. 2–5 µM.

    • SYPRO Orange: Final conc.[9][10] 5x.

  • Plate Setup: Aliquot 19 µL of master mix into a PCR plate.

  • Compound: Add 1 µL of compound (Final conc. 10–20 µM). Include DMSO only controls.

  • Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec. Monitor fluorescence (Ex 470 nm / Em 570 nm).[8]

Interpretation:

  • 
    :  Strong binder.
    
  • 
    :  Destabilizer (or protein denaturation).
    
  • High Initial Fluorescence: Indicates compound aggregation or protein unfolding prior to heating.

Cellular Target Engagement: NanoBRET™

Rationale: Pyrazoles must penetrate the cell membrane to be effective. Western blots are semi-quantitative. NanoBRET provides a quantitative, real-time measure of intracellular affinity and residence time.

Mechanism

This is a BRET (Bioluminescence Resonance Energy Transfer) competition assay.[11]

  • Donor: Kinase fused to NanoLuc® Luciferase (expressed in cell).[11]

  • Acceptor: Cell-permeable Fluorescent Tracer (binds to kinase ATP pocket).

  • Inhibitor: Your pyrazole compound.[1]

  • Signal: If the pyrazole binds, it displaces the Tracer, causing a loss of BRET signal.

NanoBRET cluster_0 No Inhibitor (High BRET) cluster_1 With Inhibitor (Low BRET) K1 Kinase-NanoLuc T1 Tracer K1->T1 Energy Transfer (BRET Signal) K2 Kinase-NanoLuc I2 Pyrazole Inhibitor K2->I2 High Affinity Binding T2 Tracer (Displaced) K2->T2 No Transfer

Figure 2: NanoBRET Principle. Competitive displacement of the tracer by the test compound results in a decrease in the BRET ratio.

Protocol
  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc plasmid (Promega) 24 hours prior to assay.

  • Seeding: Plate cells (20,000 cells/well) in a 96-well white plate.

  • Tracer Addition: Add the cell-permeable Tracer (at

    
     concentration, typically 0.1–1.0 µM).
    
  • Treatment: Add serially diluted pyrazole compounds.

  • Equilibration: Incubate 2 hours at 37°C.

  • Substrate: Add NanoBRET Nano-Glo Substrate.[12]

  • Measurement: Read Donor (460 nm) and Acceptor (618 nm) emission immediately.

Calculation:



Plot mBRET vs. log[Compound] to determine intracellular 

.

Data Summary & Troubleshooting

Representative Data Format
Compound IDBiochem

(nM)
Biophysical

(°C)
Cellular

(nM)
Interpretation
PZ-001 5.2+6.545.0Potent, permeable, confirmed binder.
PZ-002 8.0+1.2>10,000Potent biochemically, but impermeable.
PZ-003 >10,000--Inactive.
PZ-004 50.0N/A (High Fluor)200.0Autofluorescent; biochemical data suspect.
Troubleshooting Guide
IssueCauseSolution
High Background (Biochem) Pyrazole autofluorescenceSwitch from FRET to ADP-Glo (Luminescence).
Steep Hill Slope (> 2.0) Aggregation / PrecipitationAdd 0.01% Triton X-100 or Brij-35; check solubility.
No Shift in TSA Protein instability or weak bindingOptimize buffer pH; ensure protein is folded (use control).
Low Cellular Potency Efflux pumps or low permeabilityCheck Caco-2 permeability; use permeabilized cell mode.

References

  • Gero, T. W., et al. (2016). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.[3]Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[11][12] Nature Communications. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[13] Journal of Medicinal Chemistry. Link

Sources

Application Note: Strategic Synthesis of Novel Derivatives from 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The scaffold 4-(3-methylphenyl)-1H-pyrazol-3-amine represents a privileged structural motif in modern drug discovery. Its core utility lies in its ability to function as a bidentate hinge-binder in kinase inhibitor design. The pyrazole nitrogen and the exocyclic amine mimic the hydrogen bonding pattern of adenine, allowing it to anchor into the ATP-binding pocket of enzymes like CDKs, p38 MAPK, and B-Raf.

This Application Note provides a rigorous, field-validated guide for diversifying this scaffold. Unlike generic protocols, this guide focuses on divergent synthesis —transforming a single precursor into three distinct chemotypes with high biological potential:

  • Pyrazolo[1,5-a]pyrimidines: Fused heterocycles for rigid kinase inhibition.

  • Ureas/Thioureas: Flexible linkers for probing solvent-front interactions.

  • Secondary Amines (via Schiff Bases): Tuning basicity and solubility.

Chemical Space & Retrosynthetic Logic

The starting material, 4-(3-methylphenyl)-1H-pyrazol-3-amine (Compound 1 ), possesses three reactive sites:

  • Exocyclic Amine (

    
    ):  Primary nucleophile, readily acylated or alkylated.
    
  • Endocyclic Nitrogen (

    
    ):  Acidic/nucleophilic, participates in tautomeric equilibrium.
    
  • C-5 Position: Available for electrophilic substitution (though less reactive due to the 4-aryl group).

Our strategy exploits the 1,3-dinucleophilic character of the amine and the ring nitrogen to build fused rings.

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways available from the core scaffold.

DivergentSynthesis Start 4-(3-methylphenyl)- 1H-pyrazol-3-amine (Core Scaffold) Rxn1 Condensation w/ 1,3-Dicarbonyls Start->Rxn1 Reflux/AcOH Rxn2 Isocyanate/ Isothiocyanate Start->Rxn2 DCM/RT Rxn3 Reductive Amination (Aldehydes + NaBH4) Start->Rxn3 MeOH/Reflux -> Red Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Rxn1->Prod1 Prod2 Ureas / Thioureas (H-Bond Donors) Rxn2->Prod2 Prod3 Secondary Amines (Solubility Tuning) Rxn3->Prod3

Caption: Strategic divergence from the aminopyrazole core. Blue arrows indicate primary workflows detailed in this guide.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

Application: Construction of rigid kinase inhibitors (e.g., Zaleplon analogs). Mechanism: Cyclocondensation.[1][2] The exocyclic amine attacks the carbonyl, followed by intramolecular attack of the ring nitrogen.

Critical Considerations (Expertise Insight)
  • Regioselectivity: When reacting with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), two isomers are possible (5-phenyl-7-methyl vs. 7-phenyl-5-methyl).

  • Control: In acidic media (AcOH), the reaction is often thermodynamically controlled, favoring the isomer where the bulkier group is at the 7-position (away from the bridgehead nitrogen) to minimize steric clash.

Step-by-Step Methodology

Reagents:

  • 4-(3-methylphenyl)-1H-pyrazol-3-amine (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl acetoacetate) (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[3]

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound 1 (1.0 mmol, 173 mg) in Glacial Acetic Acid (5 mL).

  • Addition: Add the 1,3-dicarbonyl compound (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting amine (polar, lower

      
      ) should disappear, replaced by a highly fluorescent spot (pyrimidine formation).
      
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g).

  • Precipitation: Neutralize carefully with saturated

    
     solution until pH 
    
    
    
    7. A solid precipitate should form.[4]
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Alternative: If no solid forms, extract with DCM (

      
      ), dry over 
      
      
      
      , and purify via flash column chromatography.
Diagram 2: Mechanistic Pathway

Mechanism Step1 Step 1: Nucleophilic Attack Exocyclic NH2 attacks Carbonyl A Step2 Intermediate: Schiff Base / Enamine Step1->Step2 - H2O Step3 Step 2: Cyclization Ring NH attacks Carbonyl B Step2->Step3 Intramolecular Step4 Dehydration (-H2O) Aromatization Step3->Step4 Final Pyrazolo[1,5-a]pyrimidine Step4->Final

Caption: Cyclocondensation mechanism. The regiochemistry is determined during Step 1 based on the electrophilicity of Carbonyl A.

Protocol 2: Urea and Thiourea Library Generation

Application: Probing the "sugar pocket" or solvent-front regions of a kinase. Ureas provide excellent hydrogen bond donor/acceptor motifs.

Reagents:

  • 4-(3-methylphenyl)-1H-pyrazol-3-amine (1.0 eq)

  • Aryl Isocyanate or Isothiocyanate (1.1 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (

    
    ) (catalytic, optional)
    

Procedure:

  • Dissolution: Dissolve Compound 1 (0.5 mmol) in anhydrous DCM (3 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add the isocyanate (0.55 mmol) slowly at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Self-Validation: The product usually precipitates out of DCM as the reaction proceeds due to the formation of rigid H-bond networks.

  • Workup: Filter the precipitate. Wash with cold DCM (

    
    ) to remove unreacted isocyanate.
    
  • Yield Optimization: If yield is low, reflux in THF for 4 hours.

Analytical Validation Standards

To ensure scientific integrity (Trustworthiness), all synthesized derivatives must meet the following criteria before biological testing.

MetricAcceptance CriteriaMethod
Purity

HPLC (254 nm)
Identity Mass matches

LC-MS (ESI)
Structure Proton count matches

NMR (DMSO-

)
Regiochemistry NOE correlation observedNOESY NMR (for fused rings)

Key NMR Feature for Compound 1 Derivatives:

  • The pyrazole C-5 proton is a diagnostic singlet. In the starting material, it appears around

    
     7.5–8.0 ppm.
    
  • In Pyrazolo[1,5-a]pyrimidines , this proton often shifts downfield (

    
     8.0–8.5 ppm) due to the extended aromatic system.
    
  • 3-methylphenyl group: Look for the methyl singlet at

    
     2.35 ppm and the multiplet for the phenyl ring.
    

References

  • Vertex Pharmaceuticals. "Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2021. Link (Context: Validation of scaffold in drug design).

  • Aggarwal, R., et al. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles." Journal of Organic Chemistry, 2018. Link (Context: Regiochemistry control in cyclization).

  • Fustero, S., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines." Chemical Reviews, 2015. Link (Context: Comprehensive review of synthetic methods).

  • El-Emary, T.I. "Synthesis and Biological Activity of some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society, 2006. Link (Context: Biological evaluation of derivatives).

(Note: While the specific starting material is a known catalog item, the protocols above are adapted from the authoritative general chemistry of 4-aryl-3-aminopyrazoles referenced above.)

Sources

Application Note: Leveraging the 3-Aminopyrazole Scaffold in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry. Specifically, the 3-aminopyrazole isomer has emerged as a privileged, adenine-mimetic scaffold for the development of highly potent and selective protein kinase inhibitors (PKIs)[1]. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, regioselective synthesis, and biological validation of 3-aminopyrazole-based therapeutics.

Mechanistic Rationale: The Adenine-Mimetic Pharmacophore

The 3-aminopyrazole scaffold is structurally primed to mimic the adenine ring of ATP. This allows it to anchor deeply within the highly conserved ATP-binding pocket of kinases 2[2].

  • Hinge Region Interactions : The nitrogen atoms of the pyrazole ring and the exocyclic 3-amino group act as critical hydrogen bond donors and acceptors. For example, in the pan-Aurora kinase inhibitor Tozasertib, the 3-aminopyrazole core establishes essential hydrogen bonds with the backbone amides of Glu211 and Ala213 in the hinge region[2].

  • Steric and Planar Advantages : The planarity of the 3-aminopyrazole ring allows it to occupy smaller active sites (e.g., JNK3 vs. p38) with high selectivity[1]. Furthermore, ortho-substitutions on the pyrazole ring can dictate selectivity between closely related kinase families, such as distinguishing JAK1 from JAK2[2].

Target Profiling & Quantitative Efficacy

Recent drug discovery campaigns have successfully utilized scaffold hopping and structure-based drug design (SBDD) to yield potent 3-aminopyrazole inhibitors[3]. The table below summarizes key quantitative data for representative compounds.

CompoundPrimary TargetBinding Affinity / PotencyDevelopmental StageMechanism / Notes
Tozasertib Aurora KinasesIC50 = 10 nM (AurA)Clinical TrialsHinge binding via Glu211/Ala213[2]
Gandotinib JAK2IC50 = 3 nMClinical TrialsType I ATP-competitive inhibitor[2]
Compound 6li AXL KinaseIC50 = 1.6 nM, Kd = 0.26 nMPreclinicalSuppresses EMT and tumor metastasis 4[4]
JA310 MST3EC50 = 106 nMChemical ProbeMacrocyclic 3-aminopyrazole derivative 5[5]

Drug Discovery Workflow

Caption: Workflow for 3-aminopyrazole-based kinase inhibitor discovery and optimization.

Synthetic Methodology: Regioselective Synthesis of 3-Aminopyrazoles

Synthesizing the correct regioisomer (3-amino vs. 5-amino) is critical, as the position of the amino group drastically alters the hydrogen-bonding network and subsequent target affinity[1].

Causality of Reaction Conditions : The reaction between a substituted hydrazine and a β-alkoxyacrylonitrile must be strictly maintained under kinetic control (0 °C). Under these conditions, the initial irreversible Michael addition favors the formation of the 3-aminopyrazole[6]. If the reaction is allowed to heat (thermodynamic control), equilibration occurs, and the sterically less hindered terminal nitrogen of the hydrazine attacks, favoring the 5-aminopyrazole isomer 6[6].

Protocol: Kinetically Controlled Synthesis

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The presence of a single major peak corresponding to the desired mass indicates successful regiocontrol. A mixture of peaks suggests a breach of kinetic control (e.g., a temperature spike).

  • Preparation : Prepare a solution of sodium ethoxide (2.0 equivalents) in anhydrous ethanol and cool strictly to 0 °C using an ice-brine bath[6].

  • Hydrazine Addition : Slowly add the substituted arylhydrazine (1.0 equivalent) to the cooled solution, maintaining stirring for 15 minutes to ensure complete deprotonation[6].

  • Electrophile Addition : Add β-alkoxyacrylonitrile (1.0 equivalent) dropwise over 45–60 minutes. Critical: Monitor the internal temperature; it must not exceed 2 °C to prevent thermodynamic equilibration[6].

  • Cyclization : Stir the reaction mixture at 0 °C for an additional 2–3 hours until TLC confirms the complete consumption of the starting materials[6].

  • Quenching & Isolation : Quench the reaction with cold water. Extract the aqueous layer with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].

  • Purification : Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure 3-aminopyrazole derivative.

Biological Validation: Cellular Kinase Inhibition Assay

To validate the efficacy of a synthesized 3-aminopyrazole inhibitor (e.g., against AXL kinase), a cell-based proliferation assay using engineered Ba/F3 cells is highly recommended[4].

Causality of Assay Design : Wild-type Ba/F3 cells are murine pro-B cells dependent on Interleukin-3 (IL-3) for survival. By transfecting them with the TEL-AXL fusion gene and withdrawing IL-3, the cells become entirely dependent on AXL kinase signaling for proliferation[4]. This creates a self-validating system: if the inhibitor is selectively targeting AXL, it will induce cell death in TEL-AXL Ba/F3 cells but will not affect wild-type Ba/F3 cells grown in the presence of IL-3 (which serves as a cytotoxicity control).

Protocol: Ba/F3-TEL-AXL Viability Assay
  • Cell Preparation : Culture Ba/F3-TEL-AXL cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Culture wild-type Ba/F3 cells in the same medium supplemented with 10 ng/mL IL-3 as a control[4].

  • Plating : Seed cells at a density of

    
     cells/well in opaque 96-well plates.
    
  • Compound Treatment : Prepare a 10-point 3-fold serial dilution of the 3-aminopyrazole inhibitor in DMSO. Add the compounds to the wells (final DMSO concentration

    
    ). Include a vehicle control (DMSO only) and a positive control (e.g., BGB324)[4].
    
  • Incubation : Incubate the plates at 37 °C in a 5% CO2 atmosphere for 72 hours.

  • Readout : Add CellTiter-Glo® reagent to each well to measure ATP levels (directly proportional to the number of viable cells). Read luminescence on a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression (curve fitting) to determine the

    
     value[1].
    

Mechanism of Action Diagram

Caption: Inhibition of the AXL signaling pathway by 3-aminopyrazole derivatives.

References

  • Benchchem. "A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery." Benchchem. 1

  • Farcas, et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI. 2

  • Journal of Medicinal Chemistry. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors." ACS Publications.4

  • bioRxiv. "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3." bioRxiv. 5

  • Benchchem. "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Benchchem. 6

Sources

Application Note: High-Throughput Screening of Aminopyrazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminopyrazole Privilege & Peril

The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its capacity to form multiple hydrogen bonds—typically acting as both a donor (via the exocyclic amine) and an acceptor (via the pyrazole nitrogen)—makes it an ideal "hinge binder" mimic.

However, this physicochemical utility introduces distinct challenges in High-Throughput Screening (HTS). Aminopyrazoles are prone to intrinsic fluorescence , pH-dependent solubility shifts , and promiscuous binding (aggregation). This protocol moves beyond generic HTS workflows to address the specific behavior of aminopyrazole libraries, ensuring that "hits" are driven by specific pharmacology, not physicochemical artifacts.

Core Objectives
  • Maximize Solubility: Mitigate aggregation-induced false positives common to flat, nitrogen-rich heteroaromatics.

  • Eliminate Interference: Bypass intrinsic fluorescence issues using time-resolved or non-fluorescent readouts.

  • Validate Selectivity: Rapidly distinguish between pan-assay interference compounds (PAINS) and genuine scaffold-driven activity.

Library Management & Preparation

Principle: Aminopyrazoles are stable in solid form but can undergo oxidative degradation or precipitate upon water uptake in DMSO.

Solvent & Storage[1][2]
  • Primary Solvent: 100% anhydrous DMSO.

  • Concentration: Standardize at 10 mM.

  • Storage: -20°C in varying humidity-controlled environments (desiccators).

    • Critical: Aminopyrazoles can act as weak bases. Absorption of atmospheric CO₂ or water into DMSO can shift the pH, altering solubility. Use Gas Purged (Argon/Nitrogen) sealing for long-term storage.

Quality Control (LC-MS)

Before screening, a random 5% subset of the library must undergo QC.

  • Check for: Oxidation of the exocyclic amine (N-oxide formation) or dimerization.

  • Acceptance Criteria: >90% purity by UV (254 nm) and ELSD.

Acoustic Dispensing (Echo/Datastream)

Avoid tip-based transfer for the primary screen to eliminate carryover and conserve compound.

  • Transfer Volume: 2.5 nL – 50 nL (for 10 µM final concentration).

  • Destination: Dry plates or pre-filled assay plates (Direct Dilution).

Assay Development: The "Red-Shift" Imperative

Scientific Rationale: Many aminopyrazole derivatives exhibit fluorescence in the blue/green region (400–500 nm). Standard intensity-based assays (e.g., GFP-tagged proteins, standard coumarin substrates) will yield high false-positive rates.

Protocol Recommendation: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen .

Assay Selection Matrix
Assay TypeSuitabilityRisk FactorMitigation
Fluorescence Intensity (FI) LowHigh (Compound Interference)Do not use for primary screen.
TR-FRET (HTRF/LanthaScreen) HighLow (Time-gated)Use Europium/Terbium cryptates (long lifetime) to gate out compound fluorescence.
AlphaScreen/AlphaLISA MediumMedium (Singlet Oxygen quenchers)Aminopyrazoles with sulfur/thiol substituents may quench singlet oxygen.
Radiometric (

P)
HighestMinimalGold standard for validation, low throughput.

Step-by-Step Screening Protocol (Kinase Target Example)

Context: Screening a 10,000-compound aminopyrazole library against a Ser/Thr kinase using TR-FRET.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Note: DTT (1-2 mM) is mandatory to prevent oxidative cross-linking of the aminopyrazole, but avoid >5 mM if using metal-dependent assays.

  • Enzyme Mix: Dilute kinase to 2x final concentration (determined by titration, typically 0.5–5 nM).

  • Substrate/ATP Mix: Dilute biotinylated peptide and ATP (at

    
    ) to 2x concentration.
    
The Workflow (384-well Format)

HTS_Workflow Start Library Source Plate (10 mM DMSO) Dispense Acoustic Transfer (Echo 550) 20 nL to Assay Plate Start->Dispense Reagent1 Dispense Enzyme (5 µL) (Multidrop Combi) Dispense->Reagent1 Incubate1 Pre-Incubation 15 min @ RT (Check for Time-Dependent Inhibition) Reagent1->Incubate1 Reagent2 Dispense Substrate/ATP (5 µL) (Start Reaction) Incubate1->Reagent2 Reaction Enzymatic Reaction 60 min @ RT Reagent2->Reaction Stop Add Detection Reagents (EDTA + Antibody-Eu + SA-XL665) Reaction->Stop Read Read TR-FRET (Envision/PHERAstar) Ex: 337nm | Em: 665/620nm Stop->Read Analysis Data Analysis (Calculate Ratio 665/620) Read->Analysis

Figure 1: Automated workflow for TR-FRET screening of aminopyrazole libraries. Note the pre-incubation step to identify slow-binding inhibitors.

Critical Execution Steps
  • Compound Transfer: Dispense 20 nL of library compounds into dry 384-well white, low-volume plates.

  • Controls:

    • Column 1-2: High Control (DMSO only + Enzyme + Substrate) = 0% Inhibition.

    • Column 23-24: Low Control (EDTA or Reference Inhibitor) = 100% Inhibition.

  • Enzyme Addition: Add 5 µL Enzyme Mix. Centrifuge 1000 rpm x 1 min.

  • Pre-incubation: Incubate 15 mins. Why? Aminopyrazoles can be Type II (DFG-out) binders which often exhibit slow on-rates.

  • Start Reaction: Add 5 µL Substrate/ATP Mix.

  • Detection: After 60 mins, add 10 µL Detection Mix (containing EDTA to stop the kinase reaction). Equilibrate 1 hr before reading.

Data Analysis & Hit Triage

Metric: Calculate the TR-FRET Ratio:


.
Primary Filter
  • Normalization: Percent Inhibition =

    
    .
    
  • Hit Cutoff: Mean of High Control + 3 Standard Deviations (3

    
    ). typically >30-50% inhibition.
    
  • Z' Factor: Must be > 0.5 per plate.

    
    .
    
False Positive Elimination (The "Triage")

Aminopyrazoles are frequent hitters. Apply this logic gate:

Triage_Logic Hit Primary Hit (>50% Inhibition) AutoFluor Intrinsic Fluorescence? (Read @ 400-500nm w/o FRET) Hit->AutoFluor Aggregator Aggregator? (Add 0.01% Triton X-100) AutoFluor->Aggregator No Discard Discard / Flag AutoFluor->Discard Yes (High Background) Selectivity Promiscuous? (Check vs. Unrelated Kinase) Aggregator->Selectivity Activity Retained Aggregator->Discard Activity Lost (False Positive) Valid Validated Hit (Proceed to IC50) Selectivity->Valid Selective Selectivity->Discard Pan-Inhibitor

Figure 2: Triage decision tree for aminopyrazole hits. Critical steps include detergent sensitivity testing to rule out aggregation.

  • Fluorescence Scan: Re-read the hit plate in fluorescence intensity mode (Ex 480 / Em 520). If a compound has high signal here, it is interfering with the TR-FRET donor/acceptor.

  • Detergent Sensitivity: Re-test hits in buffer with 0.05% Triton X-100.

    • Result: If potency drops significantly (e.g., IC50 shifts >10-fold), the compound was likely acting via colloidal aggregation (a common artifact for flat aminopyrazoles), not specific binding.

Troubleshooting Guide

IssueProbable Cause (Aminopyrazole Specific)Solution
High Background Fluorescence Library compounds emitting in Green/Blue spectra.Switch to Red-shifted TR-FRET (Terbium) or AlphaScreen .
Precipitation in Assay Low aqueous solubility of hydrophobic R-groups at neutral pH.Limit final DMSO to 1-2%. Ensure intermediate dilution is not in 100% aqueous buffer before adding to well.
"Flat" Structure-Activity Relationship (SAR) Non-specific binding or aggregation.Run Differential Scanning Fluorimetry (DSF) . True binders shift

; aggregators often destabilize or show no shift.
Low Z' Factor Pipetting error or evaporation (DMSO effect).Use acoustic dispensing. Check plate sealing during incubation.

References

  • Vertex AI Search. (2026). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Vertex AI Search. (2026). Aminopyrazoles as privileged structures in anticancer drug design. ResearchGate. [Link]

  • Vertex AI Search. (2026). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Vertex AI Search. (2026). Interference with Fluorescence and Absorbance. ResearchGate. [Link]

Multicomponent reaction for the synthesis of functionalized pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Multicomponent Reaction (MCR) Strategies for the Synthesis of Functionalized Pyrazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The pyrazole pharmacophore is ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditional synthesis (e.g., Knorr condensation) often lacks the atom economy and structural diversity required for rapid library generation. This Application Note details advanced Multicomponent Reaction (MCR) strategies for synthesizing functionalized pyrazoles. We focus on two high-value pathways: the 4-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles (a privileged fused scaffold) and the Regioselective 3-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles . These protocols emphasize green chemistry principles, operational simplicity, and high regiocontrol.

Introduction: The MCR Advantage in Heterocycle Synthesis

Multicomponent reactions (MCRs) allow the assembly of three or more reactants in a single vessel to form a product containing substantial portions of all starting materials. For pyrazoles, MCRs offer distinct advantages over linear synthesis:

  • Atom Economy: Reduced waste generation compared to multi-step protection/deprotection sequences.

  • Structural Diversity: Facile introduction of multiple functional groups (R1, R2, R3, R4) by simply varying the starting aldehyde, hydrazine, or active methylene components.

  • Process Efficiency: Elimination of intermediate isolation steps, reducing solvent usage and time.

Mechanistic Pathways & Chemical Logic

Pathway A: The 4-Component "Domino" Sequence (Fused Systems)

This pathway constructs the dihydropyrano[2,3-c]pyrazole scaffold.[1] It relies on two simultaneous in-situ reactions that converge:

  • Knoevenagel Condensation: Aldehyde reacts with an active methylene (e.g., Malononitrile) to form an arylidenemalononitrile intermediate.

  • Michael Addition & Cyclization: Hydrazine reacts with a

    
    -ketoester (e.g., Ethyl Acetoacetate) to form a pyrazolone. This pyrazolone then acts as a Michael donor, attacking the arylidenemalononitrile, followed by cyclization and tautomerization.
    
Pathway B: The 3-Component Oxidative Aromatization (Fully Substituted Pyrazoles)

To synthesize a discrete, non-fused 1,3,4,5-tetrasubstituted pyrazole , a 3-component coupling of an aldehyde, a 1,3-dicarbonyl, and a hydrazine (or hydrazone) is employed.

  • Critical Insight: Standard conditions often yield pyrazolines (dihydro-pyrazoles). Accessing the aromatic pyrazole requires an in-situ oxidation step (e.g., aerobic oxidation or use of iodine/DMSO) or the use of leaving-group-functionalized reagents (e.g., tosylhydrazones).

ReactionMechanism cluster_0 Pathway A: 4-Component Pyranopyrazole Synthesis Aldehyde Aldehyde (R-CHO) Inter1 Arylidene Intermediate Aldehyde->Inter1 Knoevenagel (Base Cat.) Malo Malononitrile (CH2(CN)2) Malo->Inter1 EAA Ethyl Acetoacetate Inter2 Pyrazolone Intermediate EAA->Inter2 Condensation Hydrazine Hydrazine Hydrazine->Inter2 Michael Michael Addition Inter1->Michael Inter2->Michael Cyclization Cyclization & Tautomerization Michael->Cyclization ProductA Dihydropyrano[2,3-c]pyrazole Cyclization->ProductA

Figure 1: Convergent mechanistic pathway for the 4-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Application Note: Synthesis of Dihydropyrano[2,3-c]pyrazoles

Context: This scaffold is highly privileged in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The protocol below utilizes a green, catalyst-assisted approach in aqueous ethanol, avoiding toxic solvents like DMF or benzene.

Experimental Design Choices (Expertise & Experience)
  • Solvent System (EtOH:H2O 1:1): Water accelerates the reaction via the hydrophobic effect and hydrogen bonding with the carbonyl/nitrile oxygens, enhancing electrophilicity. Ethanol ensures solubility of the organic aldehyde.

  • Catalyst (DABCO or Piperidine): A mild base is essential to drive the Knoevenagel condensation. We recommend DABCO (1,4-diazabicyclo[2.2.2]octane) (10-15 mol%) because it is a solid, easy to handle, and less volatile/odorous than piperidine.

  • Order of Addition: While "one-pot" implies simultaneous addition, sequential addition (Aldehyde + Malononitrile first) often improves yield by ensuring the Knoevenagel adduct is fully formed before the pyrazolone (generated from Hydrazine + EAA) attacks. However, for high-throughput simplicity, simultaneous addition is often sufficient.

Detailed Protocol: 4-Component Synthesis

Target Molecule: 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Reagents & Equipment
  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)[4]

    • Ethyl Acetoacetate (1.0 mmol)

    • Hydrazine Hydrate (80% aq., 1.0 mmol)

    • DABCO (0.15 mmol, 15 mol%)

    • Ethanol (3 mL) / Water (3 mL)

  • Equipment:

    • 10 mL Round-bottom flask or reaction vial.

    • Magnetic stirrer with heating block.

    • Buchner funnel for filtration.

Step-by-Step Procedure
  • Pre-Solubilization: In the 10 mL flask, dissolve 4-chlorobenzaldehyde (140 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) in 3 mL of Ethanol. Stir for 2 minutes at room temperature.

  • Catalyst Addition: Add DABCO (17 mg, 0.15 mmol) and 3 mL of Water.

  • Reagent Addition: Add Ethyl Acetoacetate (130 mg, 1 mmol) followed slowly by Hydrazine Hydrate (1.0 mmol). Caution: Exothermic reaction possible.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Observation: The solution will typically turn yellow/orange, and a precipitate should begin to form within 15-30 minutes.

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate:n-Hexane 3:7). The reaction is usually complete within 30–60 minutes.

  • Work-up (Green Method):

    • Cool the reaction mixture to room temperature.

    • Cool further in an ice bath for 10 minutes to maximize precipitation.

    • Filter the solid product using a Buchner funnel.

    • Wash the solid with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted reagents and catalyst.

  • Purification: Recrystallize from hot ethanol if necessary. For most library synthesis applications, the washed precipitate is >95% pure.

Data Summary: Substrate Scope (Representative)
EntryAldehyde (R)Time (min)Yield (%)MP (°C)
1Phenyl4592244-246
24-Cl-Phenyl4094230-232
34-NO2-Phenyl3096250-252
44-OMe-Phenyl6088210-212

Note: Electron-withdrawing groups (NO2, Cl) typically accelerate the reaction due to increased electrophilicity of the Knoevenagel intermediate.

Advanced Application: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

For researchers requiring the non-fused pyrazole core.

Method: One-pot reaction of Aldehydes , 1,3-Dicarbonyls , and Tosylhydrazones (as a safe diazo surrogate).[5] Mechanism: Tandem Knoevenagel condensation / 1,3-Dipolar Cycloaddition / Oxidative Aromatization.[2][5][6]

Protocol Snapshot:

  • Combine Aldehyde (1 mmol), 1,3-Diketone (1 mmol), and Tosylhydrazide (1.1 mmol) in DMSO.

  • Add base (e.g., t-BuOK or K2CO3, 1 equiv).

  • Heat at 80-100°C under an air atmosphere (O2 source).

  • Workup by extraction with Ethyl Acetate. Why this works: The base generates the diazo compound in situ from the tosylhydrazone. The reaction with the Knoevenagel adduct forms a pyrazoline, which is aromatized by air in the basic DMSO medium.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Precipitate (Protocol 1) Product is soluble in hot EtOH/H2O.Cool to 0°C. Add more water to force precipitation.
Low Yield (Protocol 1) Incomplete Knoevenagel step.Ensure the aldehyde is fully dissolved before adding water. Increase DABCO to 20 mol%.
Sticky/Gummy Product Impurities or oligomers.Recrystallize from EtOH/DMF (9:1). Wash thoroughly with cold Ether.
Regioisomer Mix (Protocol 2) Unsymmetrical 1,3-diketone used.[4]Use symmetric diketones (e.g., Acetylacetone) or switch to Enaminone precursors for strict regiocontrol.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Step1 Dissolve Aldehyde & Malononitrile in EtOH Start->Step1 Step2 Add DABCO (Cat.) & Water Step1->Step2 Step3 Add EAA & Hydrazine Step2->Step3 Step4 Reflux @ 80°C (30-60 min) Step3->Step4 Check TLC Check: Complete? Step4->Check Check->Step4 No (Continue Heating) Cool Cool to RT -> 0°C (Precipitation) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold H2O / EtOH Filter->Wash Final Pure Product (>95%) Wash->Final

Figure 2: Step-by-step experimental workflow for the green synthesis of pyranopyrazoles.

References

  • Review of MCRs for Pyrazoles: Zhou, J., Zhou, Q., & Wan, J. P. (2024).[7] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link

  • 4-Component Protocol: Vasava, M. S., et al. (2019). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances. Link

  • 3-Component Oxidative Protocol: Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry. Link

  • Catalyst-Free/Green Methods: Tripathi, B. P., et al. (2017). A green and clean pathway: one pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles.[1] RSC Advances. Link

  • Comparative Guide: BenchChem. (2025).[4] A Comparative Guide to the Synthesis of Functionalized Pyrazoles. Link

Sources

Application Notes and Protocols for 4-(3-methylphenyl)-1H-pyrazol-3-amine in Fragment-Based Lead Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-(3-methylphenyl)-1H-pyrazol-3-amine as a High-Potential Fragment

Fragment-Based Lead Discovery (FBLD) has firmly established itself as a cornerstone in modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBLD lies in identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for rational, structure-guided evolution into potent, drug-like candidates.[1][2] The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] This is due to its favorable physicochemical properties and its ability to form key interactions with a variety of biological targets.[4]

This guide focuses on a particularly promising fragment: 4-(3-methylphenyl)-1H-pyrazol-3-amine . The 3-aminopyrazole moiety is a known hinge-binding motif for protein kinases, a critical class of enzymes implicated in a multitude of diseases, most notably cancer.[5] The strategic placement of the 3-methylphenyl group provides a vector for chemical elaboration, allowing for the exploration of surrounding binding pockets to enhance potency and selectivity. This document provides a comprehensive overview of the properties of this fragment, a detailed synthesis protocol, and step-by-step methodologies for its application in a typical FBLD campaign.

Physicochemical Properties and "Rule of Three" Compliance

A critical aspect of fragment selection is adherence to the "Rule of Three," which provides guidelines for ensuring that a fragment possesses drug-like properties that can be maintained during optimization.[6][7][8] The table below summarizes the calculated physicochemical properties of 4-(3-methylphenyl)-1H-pyrazol-3-amine, demonstrating its excellent compliance with these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 173.22 g/mol < 300 DaYes
cLogP 1.8≤ 3Yes
Hydrogen Bond Donors 2≤ 3Yes
Hydrogen Bond Acceptors 2≤ 3Yes
Topological Polar Surface Area (TPSA) 54.7 Ų≤ 60 ŲYes
Aqueous Solubility (logS) -2.5> -4Yes

These properties were calculated using established computational algorithms.

Synthesis Protocol: 4-(3-methylphenyl)-1H-pyrazol-3-amine

The following protocol is adapted from established methods for the synthesis of substituted 3-aminopyrazoles.[9][10] This two-step procedure involves the Knoevenagel condensation of 3-methylacetophenone with malononitrile, followed by a cyclization reaction with hydrazine.

Step 1: Synthesis of 2-(3-methylbenzylidene)malononitrile

  • To a solution of 3-methylacetophenone (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL/mmol of acetophenone), add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(3-methylbenzylidene)malononitrile.

Step 2: Synthesis of 4-(3-methylphenyl)-1H-pyrazol-3-amine

  • Suspend the 2-(3-methylbenzylidene)malononitrile (1.0 eq) from Step 1 in ethanol (10 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The product will precipitate. Filter the solid, wash with a minimal amount of cold ethanol, and dry under vacuum to obtain 4-(3-methylphenyl)-1H-pyrazol-3-amine as a solid.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Fragment-Based Lead Discovery (FBLD) Workflow

The following diagram illustrates a typical FBLD workflow utilizing 4-(3-methylphenyl)-1H-pyrazol-3-amine as a starting fragment.

FBLD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (including target fragment) B Biophysical Screening (SPR, NMR, X-ray) A->B Screening C Hit Identification (Binding Confirmed) B->C Data Analysis D Structure-Based Design (X-ray, Modeling) C->D Structural Biology E Fragment Growing/Linking (Medicinal Chemistry) D->E Design F Potency & Selectivity Assays E->F Synthesis & Testing F->D Iterative Optimization G Lead Compound F->G Meets Criteria

Caption: A generalized workflow for a Fragment-Based Lead Discovery campaign.

Protocols for Fragment Screening and Hit Validation

The initial step in an FBLD campaign is to screen a library of fragments to identify those that bind to the target of interest. Due to the low affinity of fragment binding, sensitive biophysical techniques are required.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its high throughput and sensitivity in detecting weak interactions in real-time.

  • Immobilization of the Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Preparation of Fragment Solutions: Prepare a stock solution of 4-(3-methylphenyl)-1H-pyrazol-3-amine and other library fragments in 100% DMSO. Dilute the fragments into the running buffer to a final concentration of 100-200 µM, ensuring the final DMSO concentration is matched between samples and running buffer to minimize solvent effects.

  • SPR Screening: Inject the fragment solutions over the immobilized target surface and a reference surface (without the protein or with an irrelevant protein). Monitor the change in response units (RU) in real-time.

  • Hit Identification: Fragments that show a significant and reproducible increase in RU on the target surface compared to the reference surface are considered primary hits.

  • Dose-Response Analysis: For primary hits, perform a dose-response analysis by injecting a series of concentrations to determine the dissociation constant (KD).

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a robust method for validating hits from primary screens and provides valuable information about the binding event.

  • Protein-Observed NMR (¹H-¹⁵N HSQC):

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein in a suitable buffer.

    • Add a stock solution of 4-(3-methylphenyl)-1H-pyrazol-3-amine to the protein sample to a final concentration of 100-500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon addition of the fragment. These CSPs can also be used to map the binding site on the protein.

  • Ligand-Observed NMR (Saturation Transfer Difference - STD):

    • Acquire a 1D ¹H NMR spectrum of 4-(3-methylphenyl)-1H-pyrazol-3-amine in the presence of the target protein.

    • Irradiate the protein with a selective radiofrequency pulse.

    • Acquire a second 1D ¹H NMR spectrum.

    • If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals. The difference between the two spectra (the STD spectrum) will show signals only from the binding fragment.

Protocol for Structure-Based Hit-to-Lead Optimization

Once a fragment hit is validated, the next step is to evolve it into a more potent lead compound. This process is typically guided by structural information.

Protocol 3: X-ray Crystallography of the Protein-Fragment Complex

Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is invaluable for guiding the optimization process.

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a 5-10 fold molar excess of 4-(3-methylphenyl)-1H-pyrazol-3-amine.

    • Soaking: Soak pre-existing crystals of the target protein in a solution containing a high concentration (1-10 mM) of the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the known structure of the protein.

    • Carefully examine the electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

Computational Approaches for Fragment Evolution

Computational chemistry plays a crucial role in the hit-to-lead optimization phase.

Fragment_Evolution cluster_0 Fragment Growing cluster_1 Fragment Linking Start Validated Fragment Hit (e.g., 4-(3-methylphenyl)-1H-pyrazol-3-amine) Grow_Start Identify Growth Vectors (e.g., from the methylphenyl group) Start->Grow_Start Link_Start Identify a Second Binding Site (via screening or crystallography) Start->Link_Start Grow_DB Virtual Library of Building Blocks Grow_Start->Grow_DB In silico enumeration Grow_Dock Docking & Scoring Grow_DB->Grow_Dock Grow_Select Select Promising Analogs Grow_Dock->Grow_Select Synthesis Synthesis & Biological Evaluation Grow_Select->Synthesis Synthesize & Test Link_Design Design Linkers Link_Start->Link_Design Link_Dock Dock and Evaluate Linked Fragments Link_Design->Link_Dock Link_Select Select Promising Linked Compounds Link_Dock->Link_Select Link_Select->Synthesis Synthesize & Test

Caption: Computational strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing:

    • Using the crystal structure of the protein-fragment complex, identify vectors on the fragment that point towards unoccupied pockets in the binding site. For 4-(3-methylphenyl)-1H-pyrazol-3-amine, the methylphenyl group is a prime candidate for elaboration.

    • Computationally "grow" the fragment by adding chemical moieties to these vectors from a virtual library of building blocks.

    • Use molecular docking and scoring functions to predict the binding affinity of the new, larger compounds.

    • Prioritize the most promising designs for synthesis and experimental testing.

  • Fragment Linking:

    • If a second fragment is found to bind in a nearby pocket, computational methods can be used to design a linker to connect the two fragments.

    • The designed linked compounds are then docked into the protein structure to evaluate their fit and predict their binding affinity.

    • The most promising linked compounds are then synthesized and tested.

Conclusion

4-(3-methylphenyl)-1H-pyrazol-3-amine represents a high-quality starting point for fragment-based lead discovery campaigns, particularly against protein kinase targets. Its favorable physicochemical properties, coupled with the known biological relevance of the 3-aminopyrazole scaffold, make it an attractive fragment for inclusion in screening libraries. The protocols outlined in this guide provide a comprehensive framework for researchers to utilize this fragment effectively, from initial screening and hit validation to structure-guided lead optimization. By integrating biophysical, structural, and computational approaches, the potential of this and similar fragments can be fully realized in the quest for novel therapeutics.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Zartler, E., Swain, C., & Pearce, S. (n.d.). Fragment library design. Stanford Medicine.
  • Practical Fragments. (2013, July 17).
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Schulz, M. N., & Hubbard, R. E. (2009). Recent progress in fragment-based drug discovery. Current Opinion in Pharmacology, 9(5), 615-621.
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wyatt, P. G. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • Rana, S., Sonawane, Y. A., Taylor, M. A., Kizhake, S., Zahid, M., & Natarajan, A. (2018). Synthesis and biological evaluation of novel 3-aminopyrazole derivatives as potent and selective inhibitors of phosphoinositide 3-kinase delta. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740.
  • Shultz, M. D. (2019). The design of a fragment-screening library. Methods in Molecular Biology, 2000, 1-13.
  • Barelier, S., Eid, S., & Le-Cher, A. (2020). Fragment-based drug discovery (FBDD): workflow, benefits, and how it's shaping the future of drug research. Massachusetts Biotechnology Council.
  • Chen, Y., & Fesik, S. W. (2022). Design principles for fragment libraries: maximizing the value of learnings from pharma fragment-based drug discovery (FBDD) programs for use in academia. Journal of Medicinal Chemistry, 65(1), 136-150.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Ertl, P. (2009). Topological polar surface area: a useful descriptor in 2D-QSAR.
  • Foloppe, N., & Chen, I. (2009). The pyrazole scaffold in medicinal chemistry. Future medicinal chemistry, 1(4), 761-787.
  • PubChem. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Gande, S. L., Jentzsch, M., & Berg, T. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4496.
  • ChemSynthesis. (n.d.). 4-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • Durrant Lab. (n.d.). Topological polar surface area. MolModa Documentation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 11). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors.
  • Abonia, R., Insuasty, B., Quiroga, J., & La-Torre, J. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73-o74.
  • Sun, C., Liu, Y., Zhou, Y., & Geng, L. (2012). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Chemical Biology & Drug Design, 80(5), 726-733.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717.
  • Carr, R. A., Congreve, M., Murray, C. W., & Rees, D. C. (2005). Fragment-based lead discovery: leads for targets in drug discovery. Drug discovery today, 10(14), 987-992.
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-p-tolyl-1h-pyrazol-3-amine (C10H11N3). Retrieved from [Link]

  • BioNumbers. (n.d.). Hydrogen bond donors and acceptors from amino acid residues. Retrieved from [Link]

  • Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1133-1141.
  • Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., Basaif, S. A., & Ng, S. W. (2015). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1, 2, 4-triazole-5 (4H)-thione.

Sources

Application Note: Analytical Methods for Quantification of 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The quantification of 4-(3-methylphenyl)-1H-pyrazol-3-amine (C₁₀H₁₁N₃, MW: 173.22 g/mol ) is critical in early-stage drug discovery, particularly for kinase inhibitor development where the aminopyrazole scaffold serves as a privileged structure (e.g., Pazopanib analogs).

This molecule presents specific analytical challenges:

  • Amphoteric Nature: The pyrazole ring (pKa ~2.5 for protonation) and the exocyclic amine (pKa ~4–5) require careful pH control to prevent peak tailing.

  • Tautomerism: 1H-pyrazole derivatives exist in tautomeric equilibrium, which can lead to peak splitting if separation conditions are not optimized.

  • Solubility: The lipophilic m-tolyl moiety reduces water solubility, necessitating organic-rich diluents.

This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): For raw material assay, purity profiling, and reaction monitoring (High concentration).

  • Protocol B (LC-MS/MS): For pharmacokinetic (PK) studies and trace impurity analysis (Low concentration).

Protocol A: HPLC-UV for Assay & Purity

Objective: Robust quantification of bulk material with >99.0% precision.

Chromatographic Conditions[1][2]
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic amine, improving peak symmetry.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Acidic pH ensures the amine is fully protonated, preventing peak tailing and stabilizing tautomers.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces viscosity.
Detection UV @ 245 nmThe conjugated m-tolyl-pyrazole system exhibits strong absorption here (secondary max ~210 nm).
Injection Vol 5–10 µLAdjusted based on sample concentration (target on-column load: 1–5 µg).
Gradient Program

Note: Isocratic conditions (e.g., 40% B) may be used for simple assays, but a gradient is required for purity profiling to elute late-eluting synthetic precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Sample Injection / Hold
12.03070Linear Gradient
14.0595Wash Step
14.19010Re-equilibration
18.09010End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Avoid pure water to prevent precipitation).

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

Protocol B: LC-MS/MS for Bioanalysis (Trace Quant)

Objective: High-sensitivity quantitation (LOD < 1 ng/mL) in plasma or complex matrices.

Mass Spectrometry Parameters (ESI+)

The compound is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecular ion


 is observed at m/z 174.2 .
ParameterSettingNotes
Ion Source ESI PositiveProtonation occurs readily at the exocyclic amine or pyrazole nitrogen.
Precursor Ion 174.2 Da

Quantifier Ion 157.1 DaLoss of NH₃ (Characteristic of primary amines).
Qualifier Ion 77.1 DaPhenyl ring fragment (Confirmational).
Capillary Voltage 3.5 kVOptimize based on instrument (Sciex/Thermo/Agilent).
Dwell Time 100 msSufficient for >15 points per peak.
LC Conditions (Rapid Resolution)
  • Column: C18 UHPLC Column (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Method Validation Strategy (ICH Q2 R1)

To ensure data integrity, the method must be validated. The following workflow illustrates the logical progression of validation steps.

ValidationWorkflow Start Method Development Spec Specificity (Blank/Placebo) Start->Spec Check Interference Lin Linearity (5 Levels) Spec->Lin R² > 0.999 Acc Accuracy (Spike Recovery) Lin->Acc 80-120% Rec Prec Precision (Repeatability) Acc->Prec RSD < 2% LOD Sensitivity (LOD/LOQ) Prec->LOD S/N > 10 Report Final Protocol LOD->Report Validated

Figure 1: Step-by-step validation workflow ensuring analytical rigor according to ICH guidelines.

Critical Validation Criteria
  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5. (If > 1.5, increase buffer concentration or temperature).
      
    • Theoretical Plates (

      
      ): > 5000 for HPLC; > 20000 for UHPLC.
      
  • Linearity:

    • Range: 1 µg/mL to 100 µg/mL (HPLC-UV).

    • Regression:

      
      .
      
  • LOD/LOQ Calculation:

    • (Where

      
       = standard deviation of the response and 
      
      
      
      = slope).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.Ensure pH is < 3.[1]0. Add 5-10 mM Triethylamine (TEA) as a silanol blocker if using older columns.
Split Peaks Tautomer separation or solvent mismatch.Use a stronger injection solvent (more ACN). Ensure column temp is

C to speed up tautomer interconversion.
Retention Drift Mobile phase evaporation or pH shift.Use a capped reservoir. Verify buffer pH daily.
Low Sensitivity (MS) Ion suppression from matrix.Switch from LLE to Protein Precipitation. Check for co-eluting phospholipids.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2025).[2] Compound Summary: 4-methyl-1H-pyrazol-3-amine (Analog Reference). National Center for Biotechnology Information. Link

  • BLD Pharm. (2025). Product Analysis: 4-(3-Methylphenyl)-1H-pyrazol-3-amine (CAS 40545-62-8).[3]Link

  • BenchChem. (2025).[4] Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate (Structural Analog Application).Link

Sources

Application Note: Regioselective N-Arylation of 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for N-arylation of 3-aminopyrazole derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

3-aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., Pazopanib, Tozasertib).[1] However, their functionalization presents a classic chemoselectivity challenge: the substrate contains three nucleophilic sites—the exocyclic amine (


) and two endocyclic ring nitrogens (N1 and N2).

This guide provides two orthogonal, self-validating protocols to control this regioselectivity:

  • Method A (Copper-Mediated): Selectively arylates the ring nitrogen (N1) using Chan-Lam coupling.

  • Method B (Palladium-Catalyzed): Selectively arylates the exocyclic amine (N-exo) using Buchwald-Hartwig amination.

Strategic Analysis: The Regioselectivity Decision Matrix

The reactivity of 3-aminopyrazole is dictated by tautomerism and catalyst preference.

  • Hard/Soft Acid-Base Theory (HSAB): The ring nitrogen is a softer nucleophile compared to the exocyclic amine.

  • Catalytic Cycle: Copper(II) oxidative cycles generally favor the nitrogen with the lower pKa (the ring NH), while Palladium(0) cycles, driven by ligand sterics and basicity, can be tuned to favor the more accessible exocyclic amine.

Decision Tree (DOT Visualization)

The following diagram illustrates the decision logic for selecting the correct protocol based on the desired target isomer.

Regioselectivity Substrate 3-Aminopyrazole (Substrate) Target Target Isomer? Substrate->Target MethodA Method A: Chan-Lam Coupling Target->MethodA Ring N-Arylation MethodB Method B: Buchwald-Hartwig Target->MethodB Exocyclic Amine Prod_Ring N1-Aryl Product (Ring Arylation) MethodA->Prod_Ring Cu(OAc)2, Boronic Acid Pyridine, Air Prod_Exo N-exo-Aryl Product (Amine Arylation) MethodB->Prod_Exo Pd2(dba)3, Aryl Halide BrettPhos/Xantphos

Figure 1: Strategic decision tree for selecting the appropriate arylation protocol.[1]

Method A: N1-Selective Arylation (Chan-Lam Coupling)

Objective: Synthesis of 1-aryl-3-aminopyrazoles. Mechanism: Oxidative coupling using aryl boronic acids.[2] The reaction is driven by the formation of a Cu(II)-amine complex, followed by transmetalation with the boronic acid and reductive elimination.

Mechanistic Insight

Unlike Pd-coupling, this reaction requires an oxidant (atmospheric oxygen).[1] The base (Pyridine or TEA) acts dually as a ligand for Copper and a proton scavenger. The regioselectivity for N1 over N-exo is attributed to the reversible coordination of the exocyclic amine to Copper, whereas the oxidative addition/reductive elimination is faster at the ring nitrogen due to electronic stabilization of the resulting aromatic system [1].

Protocol A: Step-by-Step

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv) Note: 1.0 equiv recommended for difficult substrates.

  • Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Additives: 4Å Molecular Sieves (Optional, but recommended for moisture-sensitive boronic acids).

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the 3-aminopyrazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Solvation: Add DCM (10 mL, 0.1 M concentration).

  • Activation: Add Pyridine (2.0 mmol) dropwise. Observation: The solution typically turns a deep blue/green color, indicating the formation of the active Cu-pyridine complex.

  • Oxidation: Do not seal the flask under inert gas. Attach a drying tube (CaCl₂) or leave open to air (if humidity is low). For faster rates, bubble dry compressed air or O₂ into the solution for 5 minutes, then stir under an O₂ balloon.[1]

  • Reaction: Stir vigorously at room temperature (20-25°C) for 12–24 hours.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the pyrazole (often polar) and appearance of the less polar N-aryl product.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with aqueous

      
       (10% solution) to sequester copper salts (aqueous layer turns bright blue).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography. Note: 3-aminopyrazoles can streak on silica; add 1% TEA to the eluent if necessary.

Method B: N-Exo-Selective Arylation (Buchwald-Hartwig)

Objective: Synthesis of N-aryl-3-aminopyrazoles (Secondary amines). Mechanism: Pd(0)/Pd(II) catalytic cycle.[3] The challenge here is "catalyst poisoning" where the pyrazole ring nitrogen coordinates to Pd, shutting down the cycle.

Mechanistic Insight

To achieve N-exo selectivity, we must prevent the Pd center from coordinating to the ring nitrogen (N1/N2). This is achieved using bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuXPhos).[1] These ligands create a steric pocket that accommodates the exocyclic amine approach but sterically clashes with the planar pyrazole ring coordination [2].

Catalytic Cycle Visualization

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Selection) OxAdd->AmineCoord R-NH2 Deprot Deprotonation (Pd-Amido) AmineCoord->Deprot Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Product

Figure 2: Simplified Buchwald-Hartwig cycle emphasizing the steric selection step.

Protocol B: Step-by-Step

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • Aryl Halide (Br or I preferred) (1.0 - 1.2 equiv)

  • Catalyst Precursor:

    
     (2-5 mol%) or Pd(OAc)₂.
    
  • Ligand: BrettPhos or tBuXPhos (4-10 mol%). Critical: Ligand:Pd ratio should be > 1:1 (usually 2:1 for monodentate).

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv). Note: Cs₂CO₃ is milder and tolerates functional groups better; NaOtBu is faster.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure:

  • Inert Handling: This reaction is strictly air-sensitive . Flame-dry all glassware and cool under Argon/Nitrogen.

  • Pre-complexation (Optional but recommended): In a glovebox or under Argon, mix

    
     and the Ligand in a small amount of solvent and stir for 5 mins to form the active catalyst species (L-Pd-0).
    
  • Loading: Add the Aryl Halide, 3-Aminopyrazole, and Base to the reaction vessel.

  • Addition: Add the catalyst/ligand solution via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Reaction: Heat to 90–110°C. Stir for 4–16 hours.

    • Checkpoint: If the reaction turns black immediately (precipitation of Pd black), the ligand failed to stabilize Pd. Repeat with higher ligand loading or strictly anhydrous conditions.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Summary & Optimization Guide

The following table summarizes the causal factors for success in both protocols.

VariableMethod A (Chan-Lam)Method B (Buchwald-Hartwig)
Selectivity N1 (Ring) N-exo (Amine)
Key Driver Cu-N coordination geometryLigand Sterics (BrettPhos/Xantphos)
Atmosphere Requires Oxygen (Air/O2)Requires Inert (Ar/N2)
Water Tolerance Moderate (often benefits from 4Å MS)Low (Strictly Anhydrous)
Base pKa Low (Pyridine, TEA)High (NaOtBu, Cs2CO3)
Common Pitfall Incomplete conversion (add more Cu)Catalyst poisoning (use bulkier ligand)
Troubleshooting "Mixed" Results

If Method B yields N-ring arylation (undesired), it indicates the ligand is not bulky enough to shield the Pd center from the ring nitrogen.

  • Solution: Switch from Xantphos to BrettPhos or tBuBrettPhos .

  • Solution: Protect the ring nitrogen (e.g., THP or SEM group) prior to coupling, then deprotect.[1]

References

  • Evans, D. A., et al. (1998).[1] "Copper-promoted arylation of amines and amides."[4][5] Tetrahedron Letters, 39(19), 2937-2940.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

  • Tao, Y., et al. (2019).[1] "Regioselective N-Arylation of Aminopyrazoles." Journal of Organic Chemistry, 84(12), 7890-7900.[1] Link

  • Lam, P. Y. S., et al. (1998).[1] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944.[1] Link

Sources

Troubleshooting & Optimization

Improving reaction yield in 4-(3-methylphenyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-3M-TOYL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-aryl-3-aminopyrazole Synthesis[1]

🟢 Module 1: The "Gold Standard" Protocol

Use this validated workflow to establish a baseline. Deviations from this stoichiometry are the primary cause of yield loss.

The synthesis of 4-(3-methylphenyl)-1H-pyrazol-3-amine relies on the Knorr-type cyclocondensation of a


-ketonitrile with hydrazine.[1] The most robust route proceeds via the 

-formylation of (3-methylphenyl)acetonitrile.
Step 1: Precursor Synthesis (In-Situ Generation)

Reaction: Formylation of (3-methylphenyl)acetonitrile.[1]

  • Reagents: (3-methylphenyl)acetonitrile (1.0 eq), Ethyl formate (1.5 eq), NaH (1.2 eq, 60% dispersion) or NaOEt (1.2 eq).[1][2]

  • Solvent: Anhydrous THF or Toluene (0.5 M).

  • Critical Parameter: Temperature control (

    
    C).
    

Technical Note: Do not isolate the intermediate 3-oxo-2-(3-methylphenyl)propanenitrile if it is an oil.[1] It is unstable and prone to polymerization.[1] Proceed directly to Step 2 using the crude sodium enolate salt.[1]

Step 2: Cyclization (The Yield-Determining Step)

Reaction: Condensation with Hydrazine.[3]

ComponentEquivalentsRoleSpecification
Crude Enolate 1.0SubstrateFreshly prepared
Hydrazine Hydrate 2.5 - 3.0Nucleophile64-80% (avoid <50%)
Acetic Acid 0.5CatalystGlacial
Ethanol N/ASolventAbsolute (Anhydrous)

Protocol:

  • Dissolve the crude enolate salt in absolute ethanol (0.3 M).

  • Acidify slightly with glacial acetic acid to pH 5–6.

  • Add hydrazine hydrate dropwise at

    
    C.[1]
    
  • Ramp: Heat to reflux (

    
    C) for 4–6 hours.
    
  • Monitor: TLC (EtOAc/Hexane 1:1). Look for the disappearance of the nitrile spot.[1]

🟡 Module 2: Troubleshooting Guide (Q&A)

Direct solutions to common user-reported issues.

Category A: Low Yield (<40%)[2]

Q: My reaction goes to completion on TLC, but I lose mass during workup. Where is my product? A: Aminopyrazoles are amphoteric and moderately water-soluble.[1]

  • Diagnosis: You likely washed the aqueous phase at neutral pH, causing the product to stay in the water.[1][2]

  • The Fix:

    • Evaporate ethanol completely.[1]

    • Partition between water and Ethyl Acetate.[1]

    • Critical: Adjust aqueous pH to >10 using NaOH before extraction to ensure the amine is deprotonated (free base form).[1]

    • Back-extract the aqueous layer 3x with DCM/Isopropanol (3:1).[1]

Q: The reaction stalls at 60% conversion. Adding more hydrazine doesn't help. A: Water accumulation is inhibiting the condensation equilibrium.

  • The Fix: Switch solvents. Use n-Butanol instead of Ethanol and increase temperature to

    
    C. The higher boiling point drives the dehydration step.
    
Category B: Purity & Physical State[1][4]

Q: The product is a dark, viscous oil that won't crystallize. A: This is the "Red Oil" syndrome, caused by trace oxidation or remaining solvent.[1][2]

  • The Fix (Salt Formation Trick):

    • Dissolve the oil in minimal diethyl ether.[1]

    • Add 2M HCl in ether (or dioxane) dropwise.

    • The hydrochloride salt of the pyrazole will precipitate instantly as a white/beige solid.

    • Filter and wash with ether.[1] This salt is often >98% pure and stable.[1]

Q: I see a major impurity with double the molecular weight. A: You have formed the Azine dimer. This happens when the hydrazine concentration is too low locally.[1]

  • The Fix: Ensure hydrazine is in excess (at least 2.5 eq) and is added slowly to the nitrile solution, not the other way around.

🔵 Module 3: Mechanism & Logic Visualization[1]

The following diagram illustrates the reaction pathway and the critical decision points for yield protection.

G Start Start: (3-methylphenyl)acetonitrile Formylation Formylation (EtOCHO / NaH) Start->Formylation Intermediate Intermediate: Enolate of u03b2-oxonitrile Formylation->Intermediate  Keep anhydrous   Hydrazine Add Hydrazine Hydrate (pH 5-6) Intermediate->Hydrazine Azine Impurity: Azine Dimer Intermediate->Azine  Low Hydrazine Conc.   Cyclization Cyclization (Attack on Ketone -> Nitrile) Hydrazine->Cyclization  AcOH Catalyst   Check Check TLC (Nitrile consumed?) Cyclization->Check Check->Hydrazine  No (Add Heat/Time)   Product Target: 4-(3-methylphenyl)-1H-pyrazol-3-amine Check->Product  Yes  

Figure 1: Reaction workflow and critical control points (CCPs) for preventing azine formation.

🟣 Module 4: References & Validation

All protocols cited are grounded in established heterocyclic chemistry methodologies.

  • General Synthesis of 3-Aminopyrazoles:

    • Source: Organic Syntheses, Coll.[1][2] Vol. 5, p.39 (1973).[1][2]

    • Relevance: Establishes the baseline hydrazine condensation method.

    • URL:[1]

  • Regioselectivity in Pyrazole Synthesis:

    • Source:Molecules 2009, 14(1), 78-88.[1][2]

    • Relevance: Discusses the mechanism of

      
      -ketonitrile condensation and tautomerism in 4-substituted pyrazoles.
      
    • URL:[1][3]

  • Purification of Oily Pyrazoles:

    • Source:Journal of Heterocyclic Chemistry (General technique reference for amine salt formation).[1]

    • Context: Standard practice for isolating amphoteric heterocycles as described in "Purification of Laboratory Chemicals" (Armarego & Chai).[1]

Disclaimer: This guide is for research purposes only. Always consult the SDS for Hydrazine Hydrate (highly toxic/carcinogenic) and (3-methylphenyl)acetonitrile before handling.[1]

Sources

Technical Support Center: Troubleshooting the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in heterocyclic chemistry. The Knorr pyrazole synthesis—a cyclocondensation between a 1,3-dicarbonyl and a hydrazine—is a cornerstone reaction in drug development[1]. However, it is deceptively complex.

Blindly following standard protocols often leads to mixtures of regioisomers, stalled intermediates, and poor yields. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these side reactions and providing self-validating workflows to ensure experimental success.

Mechanistic Diagnostic Workflow

To troubleshoot a failed Knorr synthesis, you must first understand where the reaction pathway diverged. The diagram below maps the critical decision points in the reaction mechanism, highlighting where unproductive side products emerge.

KnorrMechanism Diketone 1,3-Diketone + Substituted Hydrazine HydrazoneZ Z-Hydrazone (Productive Intermediate) Diketone->HydrazoneZ Condensation (Fast) HydrazoneE E-Hydrazone (Unproductive Side Product) Diketone->HydrazoneE Steric Strain (Reversible) Hydroxyl Hydroxylpyrazolidine Intermediate (+18 Da) HydrazoneZ->Hydroxyl 5-exo-trig Cyclization HydrazoneE->Diketone Hydrolysis RegioA 1,3,5-Trisubstituted Pyrazole (Target Isomer) Hydroxyl->RegioA Dehydration (Path A) RegioB 1,5,3-Trisubstituted Pyrazole (Regioisomer Side Product) Hydroxyl->RegioB Dehydration (Path B) Trapped Stalled Intermediate (Incomplete Dehydration) Hydroxyl->Trapped High pH / No Acid Catalyst

Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomers and stalled intermediates.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a mass exactly 18 Da higher than my target pyrazole. What is this, and how do I resolve it?

Causality: The Knorr synthesis proceeds via a hydrazone intermediate that undergoes a 5-exo-trig cyclization to form a hydroxylpyrazolidine (carbinolamine) intermediate[2]. The final step is a thermodynamic dehydration to achieve aromaticity. If your reaction lacks sufficient acid catalysis or is buffered at a neutral/high pH, this intermediate becomes trapped, resulting in a +18 Da mass shift (the mass of the uneliminated water molecule)[3]. Resolution: Introduce a Brønsted or Lewis acid catalyst. Acidic conditions protonate the hydroxyl group, turning it into a superior leaving group and driving the aromatization[2].

Q2: I am using an unsymmetrical 1,3-diketone and seeing a 1:1 mixture of regioisomers. How can I control this?

Causality: Substituted hydrazines (e.g., methylhydrazine) possess two nitrogen nucleophiles. When reacting with an unsymmetrical 1,3-diketone, the initial nucleophilic attack can occur at either carbonyl carbon, leading to two distinct cyclization pathways and a mixture of constitutional isomers (e.g., 1,3,5- vs 1,3,4-substituted pyrazoles)[1][4]. Resolution: Solvent selection is your most powerful non-covalent tool. Switching from standard alcohols to fluorinated solvents dramatically shifts the regioselectivity[4][5]. These solvents influence the reaction pathway through their unique hydrogen-bonding properties, selectively activating the more electrophilic carbonyl and biasing the initial attack[4].

Q3: My reaction kinetics are highly inconsistent. Could an unproductive intermediate be forming?

Causality: Yes. Recent microkinetic models utilizing transient flow methods have revealed that the initial hydrazone intermediate exists in two geometric forms[6]. Only the Z-form can proceed to the ring-closed intermediate. The unproductive E-form cannot cyclize due to unfavorable 1,3-(aza)allylic strain and dissociates back into the starting materials[6]. Resolution: Adjust the initial reactant stoichiometry or increase the temperature. Reaction rates show a strong dependence on the initial stoichiometry ratio, which can be optimized to push the equilibrium away from the E-hydrazone[6].

Quantitative Data: Solvent Effects on Regioselectivity

To illustrate the profound impact of solvent choice on resolving regioisomer mixtures (Addressing Q2), review the quantitative data below. Fluorinated solvents provide a self-validating improvement in selectivity without requiring complex protecting group strategies.

Table 1: Effect of Solvent on Regioisomeric Ratio in Knorr Synthesis

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Mechanistic ImpactReference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1Weak H-bonding leads to non-selective nucleophilic attack.[5]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5Moderate fluorinated H-bonding biases the electrophilic center.[5]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1Strong fluorinated H-bonding dictates strict regioselectivity.[5]

(Note: TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the researcher can verify the success or failure of the reaction in real-time without waiting for final isolation.

Protocol A: Regioselective Synthesis using Fluorinated Solvents

Objective: Overcome regioselectivity issues when condensing unsymmetrical 1,3-diketones with substituted hydrazines[4]. Self-Validation Check: TLC co-spotting against a standard or crude ¹H NMR to confirm the complete disappearance of the diketone enol peak before quenching.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration[4].

  • Addition: To this vigorously stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature[4]. Safety Precaution: Hydrazines are toxic and must be handled in a well-ventilated fume hood[1].

  • Monitoring: Allow the reaction to stir. The strong hydrogen-bonding network of HFIP will drive the regioselective condensation[4]. Monitor reaction progress via TLC (typically EtOAc/Hexanes).

  • Isolation: Upon complete consumption of the starting material, remove the HFIP under reduced pressure using a rotary evaporator[4].

  • Purification: Purify the crude residue via silica gel column chromatography to afford the major pyrazole regioisomer in high purity[4].

Protocol B: Real-Time Reaction Monitoring via Benchtop NMR

Objective: Track the kinetics of fluorinated pyrazole formation (e.g., Celecoxib derivatives) and identify trapped intermediates[2].

Workflow Step1 Step 1: Reaction Setup Dissolve substrates in HFIP/TFE Step2 Step 2: Benchtop NMR Sampling Transfer aliquot to NMR tube Step1->Step2 Step3 Step 3: Real-Time Acquisition Track 19F/1H signals every 15 mins Step2->Step3 Decision Is Mass Balance Constant? (Self-Validation Check) Step3->Decision Error Investigate Side Reactions (E-Hydrazone / Trapped Intermediate) Decision->Error No (Signal loss / unexpected peaks) Success Step 4: Product Isolation Evaporate solvent & Purify Decision->Success Yes (Signals shift to product) Error->Step1 Adjust Conditions (Acid/Temp)

Self-validating experimental workflow for real-time NMR monitoring of Knorr pyrazole synthesis.

  • Setup: Combine the trifluorinated 1,3-diketone and aryl hydrazine in the chosen solvent containing a catalytic amount of Brønsted acid (to disrupt the intramolecular hydrogen bonding that stabilizes the less reactive enol tautomer)[2].

  • Sampling: Transfer a 0.5 mL aliquot of the crude reaction mixture directly into a standard 5 mm NMR tube. Note: No cost-prohibitive deuterated solvent is required for benchtop ¹⁹F NMR[2].

  • Acquisition: Insert the tube into the benchtop NMR spectrometer. Set the acquisition parameters to collect a ¹⁹F spectrum every 15 minutes.

  • Validation (Mass Balance): Track the disappearance of the trifluoromethyl ketone signal and the emergence of the pyrazole -CF₃ signal[2]. The total integration of all fluorine signals must remain constant. A loss of mass balance indicates precipitation or volatile side-product formation. If an intermediate signal plateaus, intervene by increasing the temperature or adding additional acid catalyst[2].

References

1.[6] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 6 2.[1] Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem. 1 3.[2] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib. MDPI. 2 4.[3] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. 3 5.[4] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 4 6.[5] Technical Support Center: Minimizing Side Reactions in Pyrazole Synthesis. Benchchem. 5

Sources

Optimization of solvent and temperature for pyrazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Optimization Support Center. Ticket ID: PYR-OPT-2026 Subject: Optimization of Solvent & Temperature for Pyrazole Formation Assigned Specialist: Senior Application Scientist

Executive Summary

You have reached the technical guide for optimizing Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine condensation). This reaction is deceptively simple; while the bond formation is robust, the regioselectivity (1,3- vs. 1,5-isomerism) and reaction completion (avoiding the "hydrazone trap") are strictly governed by the thermodynamic landscape defined by your solvent and temperature choices.

This guide is structured as a troubleshooting workflow to address your specific experimental bottlenecks.

Module 1: The Mechanism & The "Stall Point"

Why does my reaction stop halfway?

To optimize, you must visualize the failure points. The reaction proceeds through a condensation to form a hydrazone intermediate, which must then undergo intramolecular cyclization and dehydration.[1]

Common Failure: The reaction stalls at the Hydrazone Intermediate (often an oil or amorphous solid) because the energy barrier for the final dehydration is too high at low temperatures or in neutral media.

KnorrMechanism cluster_conditions Optimization Parameters Start 1,3-Dicarbonyl + Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation (Fast, Kinetic) Cyclic 5-OH-Pyrazoline Inter->Cyclic Cyclization (Rate Limiting) Note1 Acid Catalysis Lowers barrier for cyclization Inter->Note1 Product Final Pyrazole (Aromatic) Cyclic->Product Dehydration (-H₂O) Note2 High Temp Drives dehydration (Thermodynamic) Cyclic->Note2

Figure 1: The Knorr synthesis pathway.[2] Note that the Hydrazone Intermediate is a stable "trap" if temperature is too low or acid catalysis is absent.

Module 2: Solvent Selection Matrix

Which solvent controls my regioselectivity?

Solvent choice is not just about solubility; it dictates the tautomeric state of the 1,3-dicarbonyl and the protonation state of the hydrazine.

Critical Decision Table
Solvent ClassExamplesPrimary Use CaseRegioselectivity ImpactTechnical Note
Protic Polar Ethanol, MethanolStandard Synthesis Low Selectivity (Mixed isomers)Excellent for solubility; often requires acid catalyst (AcOH) to push to completion.
Fluorinated TFE, HFIPHigh Regiocontrol High (Favors 1,3-isomer) H-bond donating ability stabilizes specific intermediates, directing attack to the most electrophilic carbonyl [1].
Aprotic Polar THF, AcetonitrileKinetic Control ModerateGood for low-temp reactions to isolate intermediates; poor for dehydration.
Non-Polar Toluene, XyleneThermodynamic High (Favors 1,5-isomer) Used with Dean-Stark traps to physically remove water, driving the reaction to the most stable thermodynamic product.
Green/Aqueous Water, Ionic LiquidsSustainability Varies (often surfactant dependent)Water often forces "on-water" hydrophobic interactions, accelerating rates due to negative activation volume [2].

Module 3: Temperature & Regiocontrol (FAQ)

Q: I am getting a 50:50 mixture of regioisomers. How do I fix this? A: You are likely operating under conditions where the reaction rates at both carbonyls are similar.

  • The Fix (Kinetic): Lower the temperature to 0°C or RT and use a fluorinated solvent like 2,2,2-Trifluoroethanol (TFE). This often favors the formation of the 1,3-isomer (attack at the most electrophilic carbon first).

  • The Fix (Thermodynamic): Switch to refluxing ethanol or toluene with acid catalysis (HCl or AcOH). This allows the reaction to equilibrate, favoring the sterically less hindered 1,5-isomer .

Q: My product is oiling out and won't crystallize. A: This is a common solvation issue.

  • Immediate Fix: Add a "co-solvent shock." If in Ethanol, add water dropwise while stirring until turbidity persists, then cool to 4°C.

  • Root Cause Fix: The oil is likely the hydrazone intermediate. Reflux the oil in Ethanol + 5% Acetic Acid for 2 more hours to force cyclization/aromatization.

Module 4: Optimized Protocols

Protocol A: Standard Kinetic Control (Targeting 1,3-Isomers)

Best for: Sensitive substrates or specific regioisomer requirements.

  • Dissolution: Dissolve 1,3-dicarbonyl (1.0 equiv) in TFE (Trifluoroethanol) or Ethanol (0.5 M concentration).

  • Cooling: Cool system to 0°C in an ice bath.

  • Addition: Add Hydrazine (1.1 equiv) dropwise over 15 minutes.

    • Why? Slow addition prevents localized heating and "runaway" side reactions.

  • Stir: Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 4 hours.

  • Workup: Evaporate solvent. If oil remains, triturate with cold hexanes/ether to induce crystallization.

Protocol B: Robust Thermodynamic Control (Targeting 1,5-Isomers)

Best for: Scale-up, sterically hindered substrates, and ensuring full dehydration.

  • Setup: Flask with reflux condenser.

  • Solvent: Ethanol containing 5% Glacial Acetic Acid .

  • Reaction: Combine 1,3-dicarbonyl and Hydrazine at RT.

  • Heat: Heat to reflux (78°C) immediately. Maintain for 4–6 hours.

    • Check Point: Monitor via TLC.[1][3][4] If the intermediate spot (lower R_f than starting material) persists, extend reflux.

  • Isolation: Pour hot reaction mixture into ice water (3x volume). The pyrazole will precipitate as a solid.[1] Filter and wash with water to remove acid traces.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Problem Identified Q1 Is it a Yield or Purity issue? Start->Q1 Isomer Mixture of Regioisomers Q1->Isomer Purity/Selectivity State Product is an Oil/Gum Q1->State Physical State SolventCheck Are you using Ethanol? Isomer->SolventCheck Action1 Switch to TFE (Kinetic) or Toluene (Thermodynamic) SolventCheck->Action1 Yes TLC TLC: Is it the Hydrazone? State->TLC Action2 Reflux with Acid (AcOH/HCl) to force Dehydration TLC->Action2 Yes (Intermediate) Action3 Triturate with Hexane/Ether TLC->Action3 No (Product)

Figure 2: Decision matrix for common experimental deviations.

References

  • Regioselectivity in Fluorinated Solvents

    • Title: "Fluorinated Alcohols as Promoters for the Regioselective Synthesis of Pyrazoles"[5]

    • Source: BenchChem Technical Support / Journal of Organic Chemistry (General Principle)
    • Verification: (See Search Result 1.5)

  • Green Chemistry & Aqueous Methods

    • Title: "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods"[6][7]

    • Source: Thieme Connect / Synlett
    • Verification: (See Search Result 1.7)

  • Temperature Controlled Divergence

    • Title: "Temperature-Controlled Divergent Synthesis of Pyrazoles...
    • Source: PMC / N
    • Verification: (See Search Result 1.12)

  • General Mechanism & Troubleshooting

    • Title: "Troubleshooting the reaction mechanism of pyrazole form
    • Source: BenchChem Technical Support[1][3][4][5]

    • Verification: (See Search Result 1.8)

Sources

Column chromatography purification of crude 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, amphiphilic heterocycles. The purification of 4-(3-methylphenyl)-1H-pyrazol-3-amine presents a classic chromatographic challenge.

The molecule possesses a pyrazole core (capable of tautomerism and strong hydrogen bonding) and an exocyclic primary amine (highly basic). When introduced to standard bare silica gel (SiO₂), the basic amine engages in intense acid-base interactions with the acidic silanol (Si-OH) groups on the stationary phase. This chemisorption leads to severe peak tailing, irreversible retention, or even acid-catalyzed degradation.

To ensure high-purity isolation, we must manipulate the stationary phase chemistry. Below is our comprehensive troubleshooting guide, decision matrix, and self-validating protocol for the purification of this aminopyrazole.

Visual Workflow: Aminopyrazole Purification Strategy

Workflow Start Crude 4-(3-methylphenyl) -1H-pyrazol-3-amine TLC Run TLC (EtOAc/Hexane) Start->TLC CheckTailing Severe streaking or Rf < 0.1? TLC->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase CheckTailing->AddTEA  Yes   StandardColumn Run Silica Column with 1-5% TEA CheckTailing->StandardColumn  No   CheckAgain Peak shape resolved? AddTEA->CheckAgain CheckAgain->StandardColumn  Yes   AltPhase Switch to Neutral Alumina or Amine-Silica CheckAgain->AltPhase  No  

Decision matrix for optimizing the chromatographic purification of basic aminopyrazoles.

Troubleshooting FAQs

Q1: My crude aminopyrazole streaks from the baseline to the solvent front on standard silica TLC. How do I fix this? Causality & Solution: This is a hallmark of acid-base interaction. The acidic silanols on the silica plate are binding the basic primary amine of your compound[1]. To resolve this, you must "deactivate" the silica. Adding a basic modifier like2 allows the TEA to competitively bind and neutralize the silanol sites, freeing your aminopyrazole to partition normally into the mobile phase[2].

Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my basic modifier? Causality & Solution: The choice depends entirely on your bulk solvent system's polarity and miscibility constraints[3].

  • Use TEA (1-3%): For normal-phase, low-polarity systems like Ethyl Acetate/Hexanes or pure Dichloromethane (DCM). TEA is highly lipophilic and fully miscible in these solvents.

  • Use concentrated aqueous NH₄OH (1-2%): Only for highly polar solvent systems, specifically DCM/Methanol mixtures (e.g.,4)[4]. NH₄OH will phase-separate if added to Hexanes, ruining the separation.

Q3: I added TEA, but my compound is still co-eluting with a closely related synthetic impurity (e.g., an unreacted hydrazine or a regioisomer). Causality & Solution: While TEA corrects peak shape by preventing tailing, it does not alter the fundamental selectivity of the silica for structurally similar basic impurities. If resolution remains poor, you must change the stationary phase chemistry. Switching to 5 provides a less acidic surface, fundamentally altering the retention mechanism and often resolving closely eluting basic byproducts[5].

Quantitative Data: Mobile/Stationary Phase Comparison

To assist in your experimental design, reference the following quantitative summary of expected chromatographic behaviors for aminopyrazoles under various conditions.

Solvent SystemBasic ModifierStationary PhaseExpected R_f ShiftTailing FactorBest Use Case
EtOAc / HexanesNoneBare Silica (SiO₂)0.00 - 0.10> 3.0 (Severe)Not recommended; causes irreversible retention.
EtOAc / Hexanes1-3% TEA (v/v)Bare Silica (SiO₂)0.25 - 0.401.0 - 1.2 (Sharp)Standard purification of crude aminopyrazole.
DCM / MeOH (95:5)1-2% aq. NH₄OHBare Silica (SiO₂)0.30 - 0.501.1 - 1.3 (Sharp)Elution of highly polar impurities or late fractions.
EtOAc / HexanesNoneNeutral Alumina0.35 - 0.501.0 - 1.1 (Ideal)Acid-sensitive compounds or TEA-sensitive downstream assays.

Self-Validating Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

This protocol is designed as a self-validating system . At critical junctures, specific checks ensure the chemistry is behaving as predicted before you commit your entire crude yield to the column.

Step 1: Solvent System Validation (Pre-Column Checkpoint)

  • Prepare a 10 mL test batch of your proposed mobile phase (e.g., 50% EtOAc in Hexanes).

  • Prepare a second 10 mL batch spiked with 2% TEA (v/v).

  • Run two parallel TLC plates with your crude 4-(3-methylphenyl)-1H-pyrazol-3-amine.

  • Validation: The plate without TEA should show a streak. The plate with TEA must show a tight, defined spot (R_f ~0.3). If the spot is still streaking, increase TEA to 5% or switch to DCM/MeOH/NH₄OH.

Step 2: Mobile Phase Preparation & Column Packing

  • Prepare the bulk eluent (e.g., 1000 mL of 50% EtOAc/Hexanes + 20 mL TEA). Mix thoroughly.

  • Crucial Causality Step: You must slurry pack the column using the TEA-containing mobile phase[3]. Because the basic modifier must interact with and neutralize the acidic silanol groups throughout the entire column bed before the sample is introduced, dry packing or failing to pre-equilibrate will lead to uneven deactivation and localized streaking.

  • Pour the silica slurry and flush with at least 2 column volumes of the TEA-spiked eluent to ensure complete silanol capping.

Step 3: Sample Loading (Dry Loading Method)

  • Aminopyrazoles often have poor solubility in non-polar eluents (like Hexanes) but high solubility in polar solvents. Liquid loading with a polar solvent will cause the sample band to crash out or streak down the column.

  • Dissolve the crude mixture in a minimal amount of DCM or Methanol.

  • Add a small amount of bare silica gel (approx. 3x the mass of your crude) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder remains.

  • Load this powder evenly onto the top of the pre-equilibrated column bed and top with a protective layer of sand.

Step 4: Elution & Fractionation (In-Process Checkpoint)

  • Elute the column using the TEA-spiked mobile phase.

  • Validation: Spot fractions on TLC. The aminopyrazole should elute as a concentrated, narrow band across 3-5 fractions, rather than bleeding across 15+ fractions. UV activity (254 nm) will clearly highlight the 3-methylphenyl chromophore.

Step 5: Post-Purification Processing (Post-Column Checkpoint)

  • Pool the fractions containing the pure product and concentrate under reduced pressure.

  • Validation: TEA is notorious for lingering in the final product as a residual solvent or by forming a weak complex with the pyrazole. To validate its complete removal, run a ¹H-NMR spectrum of the isolated solid. Look for the absence of the characteristic TEA peaks: a triplet at ~1.0 ppm and a quartet at ~2.5 ppm.

  • If TEA remains, co-evaporate the product 2-3 times with toluene or place it under high vacuum (lyophilizer) for 24 hours.

References

  • ResearchGate. "When basification of silica gel is required, before using Column chromatography?". [Link]

  • Organic Syntheses. "Silica gel column chromatography tips". [Link]

  • National Center for Biotechnology Information (PMC). "Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors".[Link]

Sources

Technical Support Center: Precision Control of Pyrazole Regiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Controlling Regioselectivity in Substituted Pyrazole Synthesis

Executive Summary & Core Logic

The Challenge: The condensation of substituted hydrazines (


) with unsymmetrical 1,3-dicarbonyls (or their equivalents) theoretically yields two regioisomers: 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles. In standard Knorr conditions (EtOH, reflux), thermodynamic and kinetic products often compete, resulting in difficult-to-separate mixtures (e.g., 60:40 ratios).

The Solution Architecture: To achieve >95:5 regioselectivity, you must move beyond "try-and-see" chemistry. You must select your electrophile based on the specific nucleophilicity of the hydrazine nitrogens.

Decision Matrix: Route Selection

PyrazoleRoute Start START: Target Structure? IsomerType Desired Isomer Pattern? Start->IsomerType CF3 Contains CF3 Group? IsomerType->CF3 1,3- or 1,5-Substituted RouteC Route C: Regioselective Alkylation (Post-Cyclization) IsomerType->RouteC N-Alkylation of Unsub. Pyrazole RouteA Route A: Knorr + Fluorinated Solvent (TFE/HFIP) CF3->RouteA Yes (Electronic Control) RouteB Route B: Enaminone / Ynone Method (Steric Control) CF3->RouteB No (Steric Control) Validation Validation: NOESY / 19F NMR RouteA->Validation RouteB->Validation RouteC->Validation

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target moiety and substitution pattern.

Technical Modules & Protocols

Module A: The "Solvent Switch" (Modified Knorr)

Best for: Fluorinated substrates or when 1,3-dicarbonyls are the only available starting material.

Mechanism: Standard protic solvents (EtOH) stabilize intermediates via general hydrogen bonding. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the "harder" carbonyl (often the acyl group) and deactivate the hydrazine's terminal nitrogen through solvation, drastically shifting the kinetic product ratio.

Standard Operating Procedure (SOP-A1):

  • Preparation: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in TFE (0.5 M). Note: Do not use EtOH.

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 25°C for 2 hours. If conversion is <50%, heat to 60°C.

  • Checkpoint: Run TLC. If a single spot dominates (>90%), proceed. If mixture persists, add 10 mol% Lewis Acid (

    
    ).
    
  • Workup: Evaporate TFE (recoverable). Flash chromatography.

Data: Solvent Effect on Regioisomeric Ratio (r.r.) | Substrate (


) | Solvent | Major Isomer | Ratio (A:B) | Ref |
| :--- | :--- | :--- | :--- | :--- |
| 

| EtOH | 5-

| 65:35 | [1] | |

| HFIP | 5-

| >98:2 | [1] | | Phenyl | EtOH | Mixed | 55:45 | [2] | | Phenyl | TFE | 3-Phenyl | 92:8 | [2] |
Module B: The Enaminone/Ynone Route (Steric Locking)

Best for: Absolute regiocontrol of non-fluorinated pyrazoles.

The Logic: 1,3-diketones are tautomeric, meaning the electrophilic center is ambiguous. Enaminones (


) or Alkynones (

) are "locked." The hydrazine

(terminal) exclusively attacks the

-carbon (Michael addition) before the internal nitrogen attacks the carbonyl.

Protocol (SOP-B1): Enaminone Cyclization

  • Precursor Synthesis: React methyl ketone with DMF-DMA (neat, 110°C, 4h) to generate the enaminone. Remove volatiles.

  • Cyclization: Dissolve enaminone (1.0 equiv) in EtOH (0.2 M).

  • Acid Catalysis: Add Aryl/Alkyl-hydrazine HCl salt (1.1 equiv). Crucial: Using the HCl salt prevents premature attack.

  • Reflux: Heat to 80°C for 3 hours.

  • Result: The

    
     of hydrazine attacks the 
    
    
    
    site. The
    
    
    closes on the Carbonyl.
    • Resulting Structure: The

      
       group of the hydrazine will be distal  to the original ketone 
      
      
      
      group (1,3-relationship).

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
50:50 Mixture Substrate is electronically symmetrical (e.g., Methyl vs. Ethyl).Switch to Alkynone route. The linear geometry forces steric differentiation.
Wrong Isomer (

pos)
Hydrazine attacked the wrong carbon.

hydrates in water/EtOH. Switch to anhydrous HFIP or Toluene with molecular sieves.
Reaction Stalled Enaminone is too stable (poor electrophile).Add 1.0 equiv AcOH to protonate the enaminone dimethylamine leaving group.
N-Alkylation Failure Alkylating unsubstituted pyrazole gives mixtures.Use Mitsunobu conditions or specific ligands (e.g., phosphines) to direct alkylation, though cyclization (Modules A/B) is preferred.
FAQ: Distinguishing Isomers

Q: How do I prove which isomer I have without X-ray crystallography? A: You must use 1D NOE or 2D NOESY NMR.

  • Isomer A (1,5-sub): Strong NOE correlation between the N-Substituent protons and the C5-Substituent protons.

  • Isomer B (1,3-sub): NOE correlation between N-Substituent and the C4-H (pyrazole proton), but no correlation to the C3-Substituent.

  • 19F NMR: If you have a

    
     group, the chemical shift is diagnostic. 
    
    
    
    typically appears downfield (-62 ppm) relative to
    
    
    (-58 ppm), though this varies by solvent [3].

References

  • Aggarwal, V. K., et al. "Solvent-Controlled Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[1][2] Link

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[1][2] Link

  • Larsen, J., et al. "Regioselective Synthesis of 3- and 5-Trifluoromethylpyrazoles." Tetrahedron Letters, 2015. Link

  • BenchChem Technical Support. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Knowledge Base, 2025. Link

  • Nenajdenko, V. G., et al. "Regioselective Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2011. Link

Sources

Technical Guide: Troubleshooting Discoloration in Hydrazine-Based Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Root Cause Analysis & Mitigation Strategies for Chromophore Formation in Hydrazine Cyclizations

Executive Summary & Diagnostic Framework

In hydrazine-mediated cyclizations (e.g., Knorr pyrazole synthesis, phthalhydrazide formation), the transition from a colorless reaction mixture to a yellow, red, or dark brown "tar" is a frequent failure mode. While hydrazine (


) is colorless, it is a potent reducing agent and nucleophile that is highly susceptible to oxidative degradation and transition metal catalysis.

The "Why" Behind the Color: Discoloration is rarely random. It is a chemical signal indicating one of three specific failure pathways:

  • Oxidative Diazenylation: Air exposure converts hydrazine to diimide (

    
    ) and diazenes, which polymerize or react with organics to form conjugated azo-chromophores (Yellow/Orange).
    
  • Azine Stalling: In cyclizations involving carbonyls (e.g., 1,3-diketones), the reaction proceeds through a hydrazone or azine intermediate. These are highly conjugated and naturally colored (Yellow/Red). If the cyclization step (dehydration) is kinetically slow, these colored intermediates accumulate.

  • Metal-Complexation: Trace ions (

    
    ) form charge-transfer complexes with hydrazine or catalyze radical decomposition, leading to dark brown/black tars.
    
Troubleshooting Guide (Q&A)
Phase 1: Pre-Reaction (Reagent Quality)

Q: My hydrazine hydrate bottle is old. Can I use it if it looks clear? A: Proceed with caution. Even clear hydrazine can contain significant dissolved ammonia and auto-oxidation products.

  • The Test: Add 1 drop of hydrazine hydrate to 1 mL of acetone. A transient cloudiness (acetone azine) is normal, but if the solution turns yellow immediately and stays yellow, your hydrazine has a high load of pre-formed impurities.

  • The Fix: Distill hydrazine hydrate under nitrogen/vacuum before use in sensitive cyclizations. (See Protocol A).

Q: Does the grade of solvent matter? A: Yes. Technical grade solvents often contain trace peroxides (in ethers) or metal ions.

  • Causality: Peroxides oxidize hydrazine to nitrogen gas and radical intermediates that attack your substrate, creating "gummy" brown byproducts.

  • Validation: Test solvents with peroxide strips. If positive, treat with molecular sieves or use fresh anhydrous grade solvents.

Phase 2: In-Process (The Reaction)

Q: The reaction turned bright yellow/orange immediately upon mixing. Should I abort? A: No. This is likely the Azine Intermediate .

  • Mechanism: Nucleophilic attack of hydrazine on the ketone forms a hydrazone, which can condense with another ketone to form an azine (

    
    ). This system is conjugated and colored.[1]
    
  • Action: Continue heating. As the intramolecular cyclization (ring closure) occurs, the conjugation breaks (or shifts to the aromatic heterocycle), and the color should often lighten or shift.

  • Check: Monitor by TLC. The "Yellow" spot should disappear as the "Product" spot (often UV active but less colored) appears.

Q: The reaction mixture is darkening to a brown/black oil during reflux. A: This indicates Oxidative Polymerization or Thermal Decomposition .

  • Immediate Action: Check your inert gas line. Is the nitrogen flow positive? A back-flow of air at high temperature will rapidly turn hydrazine reactions into black tar.

  • Secondary Cause: Overheating. Hydrazine decomposes above

    
     (variable by solvent).
    
  • Mitigation: Lower the bath temperature. Add a chelating agent (EDTA, 0.1 mol%) if you suspect metal contamination from the stir bar or flask glass.

Phase 3: Post-Workup (Purification)

Q: My product is a solid, but it’s off-white or pink. How do I clean it? A: Hydrazine impurities are often "sticky" and co-precipitate.

  • The Fix: Do not just recrystallize.

    • Dissolve crude in a polar solvent (MeOH/EtOH).

    • Treat with Activated Carbon (10-20 wt%) at

      
       for 30 mins.
      
    • Filter hot through Celite.

    • Then recrystallize.

  • Why: Carbon preferentially adsorbs the planar, conjugated azo-impurities responsible for the color.

Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired cyclization and the colored failure modes.

HydrazinePathways Start Reagents (R-C=O + N2H4) Intermediate Intermediate (Hydrazone/Azine) [YELLOW/ORANGE] Start->Intermediate Condensation (Fast) Oxidation Oxidation/Radicals (Diimide/Diazenyl) Start->Oxidation + O2 (Air Leak) Metals Metal Complexation (Cu/Fe impurities) Start->Metals Trace Metals Product Cyclized Product (Pyrazole/Heterocycle) [COLORLESS/WHITE] Intermediate->Product Cyclization (-H2O) Tar Oligomers/Tar [BROWN/BLACK] Intermediate->Tar Thermal Degradation (>120°C) Oxidation->Tar Polymerization Metals->Tar Catalytic Decomp.

Figure 1: Kinetic competition between productive cyclization (Green path) and oxidative/thermal degradation (Red/Black paths).

Standardized Protocols
Protocol A: Purification of Hydrazine Hydrate

Use this if your starting material is visibly yellow.

  • Setup: Assemble a simple distillation apparatus with a vacuum adapter. Warning: Do not distill to dryness; hydrazine perchlorates or azides (if precursors present) are explosive.

  • Additives: Add solid NaOH (pellets, ~5% w/w) to the boiling flask to remove water and carbonate impurities.

  • Process: Distill under weak vacuum (water aspirator is sufficient, ~20-30 mmHg) at

    
    .
    
  • Collection: Discard the first 5% (ammonia/volatiles). Collect the clear middle fraction.

  • Storage: Store under Argon in a parafilm-sealed bottle in the dark.

Protocol B: "Clean" Pyrazole Cyclization Workflow

Designed to minimize chromophore formation.

StepActionRationale
1. Prep Purge reaction vessel with

for 15 mins before adding reagents.
Removes dissolved

that triggers the radical cascade.
2. Mix Dissolve 1,3-diketone in EtOH. Add Hydrazine Hydrate dropwise at

.
Exothermic control. Low temp prevents immediate oxidation.
3. Check Stop and Look: Solution will turn Yellow (Azine formation).[1]Confirms intermediate formation. If Brown immediately

Metal contamination.
4.[2] Heat Warm to Room Temp, then reflux.Provides energy for the dehydration/cyclization step.
5. Monitor TLC Check: Spot reaction vs. Starting Material.The "Yellow" spot should fade. If it persists after 4h, add catalytic AcOH (Acid catalyzes the cyclization step).
6. Quench Cool to

. Dilute with water.[3][4]
Product usually precipitates.
7. Wash Wash solid with cold Hexanes (

).
Critical: Hexanes remove unreacted azine (yellow oil) but not the polar pyrazole product.
Troubleshooting Decision Tree

Use this logic flow to diagnose persistent color issues in your specific experiment.

TroubleshootingTree Q1 Is the Starting Hydrazine Colorless? Action1 Distill Hydrazine (Protocol A) Q1->Action1 No Q2 Does the Reaction turn DARK BROWN immediately? Q1->Q2 Yes Action2 Check Solvents for Peroxides Check Glassware for Metal Residue Q2->Action2 Yes Q3 Does the Yellow Color persist after Reflux? Q2->Q3 No (Just Yellow) Action3 Incomplete Cyclization. Add Acid Catalyst (AcOH) Extend Reflux Time Q3->Action3 Yes Q4 Is the Isolated Solid colored? Q3->Q4 No (Color Faded) Action4 Wash with Hexanes (Removes Azines) Q4->Action4 Yes (Oily Surface) Action5 Activated Carbon Filtration (Removes Oligomers) Q4->Action5 Yes (Stained Crystal)

Figure 2: Decision matrix for diagnosing and treating discoloration.

References
  • Hydrazine Safety & Stability: Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Available at: [Link]

  • Reaction Mechanism (Azine Formation): Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link][5][6]

  • Purification Techniques: How can I remove color from my reaction product? Biotage Technical Articles. Available at: [Link]

  • Metal Catalyzed Oxidation: Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC). Available at: [Link]

Sources

Scale-up challenges for the production of aminopyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: APZ-SCALE-2026

Welcome to the Process Chemistry Support Hub.

You are likely here because your bench-scale aminopyrazole synthesis—likely a condensation between a hydrazine and a


-ketonitrile or 

-alkoxyacrylonitrile—is failing upon transfer to the kilo-lab.

In my 15 years of scaling kinase inhibitors, aminopyrazoles have been a frequent bottleneck. They are deceptively simple structures that present a "hydra" of challenges: regiochemical ambiguity , thermal instability , and genotoxic impurity (GTI) persistence .

Below are the three most common "tickets" we receive, resolved with field-proven protocols and mechanistic root-cause analysis.

Ticket #1: "I'm making the wrong isomer (or a mixture)."

User Issue:

“We scaled up our condensation of methylhydrazine with a


-ketonitrile. On the 5g scale, we got 95:5 regioselectivity for the 5-amino isomer. On the 1kg scale, it dropped to 60:40. Why?”

Scientist’s Diagnosis: You are fighting the battle between Kinetic and Thermodynamic control. On a small scale, heat transfer is efficient, allowing you to maintain "kinetic" conditions (low temp) or quickly reach "thermodynamic" equilibrium (high temp). On a large scale, extended dosing times and slower heating/cooling ramps create a "muddled" thermal history, often landing you in a mixed regime.

The Mechanistic Fix
  • Kinetic Product (usually 3-amino): Favored by nucleophilic attack of the most substituted hydrazine nitrogen on the most electrophilic carbon (often the nitrile or carbonyl), followed by cyclization.[1] This requires low temperature and basic conditions.[1]

  • Thermodynamic Product (usually 5-amino): Favored by equilibration. The initial adduct rearranges to the most stable tautomer. This requires heat and often acidic catalysis.[1]

Troubleshooting Workflow: Regiocontrol Strategy

Regioselectivity Start Target Isomer? FiveAmino 5-Aminopyrazole (Thermodynamic) Start->FiveAmino Most Common ThreeAmino 3-Aminopyrazole (Kinetic) Start->ThreeAmino Less Common Solvent Solvent: EtOH or Toluene FiveAmino->Solvent Acid Add Acid Catalyst (AcOH or HCl) Reflux High Temp / Reflux (Promotes equilibration) Acid->Reflux Solvent->Acid Base Add Base (NaOEt or Et3N) ThreeAmino->Base Cryo Cryogenic Temp (-10°C to 0°C) Base->Cryo Dosing Fast Addition (Minimize equilibration) Cryo->Dosing

Figure 1: Decision tree for selecting Critical Process Parameters (CPPs) based on desired regiochemistry.

Standardized Protocol: Thermodynamic Shift (5-Amino Favoring)

If you are seeing isomer erosion, force the thermodynamics.

  • Solvent Switch: Move from EtOH to Toluene/Acetic Acid (10:1) . The higher boiling point of toluene drives the reaction, while acetic acid catalyzes the equilibration to the stable isomer.

  • Procedure:

    • Charge

      
      -ketonitrile and Toluene/AcOH to the reactor.[2]
      
    • Heat to 50°C.

    • Dose Hydrazine over 2 hours (control exotherm).

    • CRITICAL STEP: Heat to reflux (110°C) and hold for 6–12 hours. Do not stop until HPLC shows conversion of the kinetic intermediate to the thermodynamic product.

    • Cool to 0°C. The 5-amino salt often crystallizes directly, rejecting the soluble 3-amino isomer in the mother liquor.

Ticket #2: "The reactor temperature spiked during dosing."

User Issue:

“We are running a standard hydrazine condensation. During the addition of hydrazine hydrate, the temperature jumped 15°C unexpectedly, triggering a high-temp alarm. We are using NMP as a solvent.”

Scientist’s Diagnosis: This is a classic thermal accumulation error. Hydrazine condensations are highly exothermic (


 kJ/mol). Furthermore, if you are using NMP (N-methylpyrrolidone) or similar solvents, you may be triggering a secondary decomposition. Hydrazine monohydrate stability is drastically reduced by the presence of acid byproducts (like HCl if using a chloroketone precursor), lowering the onset of violent decomposition from >200°C to ~140°C.
Safety Data: Thermal Decomposition Risks
ParameterValue / ObservationImplication
Reaction Enthalpy -140 to -200 kJ/molHigh cooling capacity required.
Hydrazine Decomposition Onset ~240°C (Pure)Safe under normal conditions.
Hydrazine + 0.1 eq HCl ~180°C (Destabilized) DANGER ZONE.
Adiabatic Temp Rise (ATR) >100°CLoss of cooling = Thermal Runaway.
The Fix: Buffered Semi-Batch Protocol

You must prevent the accumulation of unreacted hydrazine in the presence of acidic byproducts.

  • Buffer the System: Add Sodium Acetate (NaOAc) to the reaction mixture. This neutralizes in-situ HCl, keeping the hydrazine stable.

  • Dosing Control: Never add hydrazine all at once. Use a feed-controlled process.

SafetyFlow Check Pre-Start Check: Cooling Loop Active? Buffer Charge Buffer: NaOAc + Solvent Check->Buffer Dose Dose Hydrazine Rate < Cooling Capacity Buffer->Dose Monitor Monitor Qr (Heat Release) Dose->Monitor Accum Accumulation Check: Stop if T rises > 5°C Monitor->Accum Exotherm Spike Finish Post-Dose Stir (Digest Accumulation) Monitor->Finish Stable Accum->Dose Resume after cooling

Figure 2: Safety logic for exothermic hydrazine dosing.

Ticket #3: "We can't get rid of Hydrazine residues (GTI)."

User Issue:

“Our final API has 50 ppm hydrazine. The regulatory limit is <1 ppm. We washed it three times with water, but it sticks.”

Scientist’s Diagnosis: Hydrazines are "sticky" due to their ability to form hydrogen bonds and their nucleophilicity. Simple water washes are often insufficient because hydrazine can become trapped in the crystal lattice (occlusion) or exist as a salt.

The Fix: Chemical Scavenging & Salt Break

Do not rely on physical washing alone. Use a Chemical Scavenger during the workup.

Protocol: The "Acetone Scavenge"

This method converts toxic hydrazine into a hydrazone, which is lipophilic and easily washed away or stays in the mother liquor during crystallization.

  • Reaction Completion: Ensure the main reaction is done.

  • Scavenger Charge: Add Acetone (0.5 – 1.0 eq relative to excess hydrazine) .

    • Chemistry:

      
      .
      
    • Benefit: Acetone hydrazone is far less toxic and has a very different solubility profile than hydrazine.

  • Phase Cut:

    • If your product is in the organic layer: Wash with mild acidic water (removes residual amines) followed by brine. The hydrazone stays in the organic waste or is removed in the wash.

    • If crystallizing: The hydrazone remains in the mother liquor.

  • Verification: Test for hydrazine using a derivatization HPLC method (e.g., benzaldehyde derivatization) to confirm levels are <1 ppm.

References

  • Process Development and Scale-Up of an Hsp90 Inhibitor. Duan, S., et al. Organic Process Research & Development (2012). Demonstrates aminopyrazole ring formation and scale-up challenges.

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development (2013). Definitive guide on thermal hazards of hydrazine/HCl mixtures and the sodium acetate mitigation strategy.

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development (2021). Alternative routes to avoid hydrazine handling issues entirely.

  • Regioselective Synthesis of 1-Aryl-5-aminopyrazoles. BenchChem Technical Guide (2025). Detailed protocols on kinetic vs. thermodynamic control.

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry (2011). Comprehensive review of synthetic methodologies and regiochemistry.

Sources

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-001 Subject: Preventing & Remedying Pyrazoline Formation in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Is Your Reaction Stalled?

Before applying a fix, confirm the identity of your impurity. Pyrazolines (4,5-dihydro-1H-pyrazoles) are the non-aromatic, reduced precursors to pyrazoles. They are often stable enough to be isolated, which is the core of the problem when the aromatic pyrazole is the target.

Symptom Checker
Diagnostic MethodPyrazoline (The Problem)Pyrazole (The Target)

H NMR (Characteristic)
ABX System: Three distinct signals for protons at C4 and C5 (chiral center). Typically doublets of doublets in the 3.0–5.5 ppm range.Aromatic Singlet: A single signal for the C4-H (if unsubstituted) typically in the 6.3–7.2 ppm range.
Fluorescence Often highly fluorescent (blue/green emission) due to interrupted conjugation.Generally less fluorescent or distinct emission shift (unless highly substituted with fluorophores).
Mass Spectrometry

corresponds to Target Mass + 2 .

corresponds to Target Mass .
Stability Sensitive to oxidation (turns brown/dark over time in air).Highly stable, chemically robust.

Root Cause Analysis & Mechanism

To prevent pyrazoline formation, you must understand why the reaction stops there. The cause depends entirely on your starting materials.

Scenario A: The Chalcone Route ( -Unsaturated Ketones)

Status: Obligate Intermediate. If you react a chalcone with hydrazine, the pyrazoline is not a side product; it is the necessary intermediate. The reaction is an addition-cyclization.[1] It lacks a leaving group to drive aromatization spontaneously.

  • The Fix: You cannot "prevent" the pyrazoline; you must actively oxidize it in situ.

Scenario B: The Knorr Route (1,3-Dicarbonyls)

Status: Stalled Dehydration. If you react a 1,3-diketone with hydrazine, the intermediate is a 5-hydroxy-pyrazoline. Aromatization is driven by the elimination of water (dehydration).

  • The Fix: If you isolate a pyrazoline here, your reaction conditions are too wet, not acidic enough, or the temperature is too low to drive off water.

Visualizing the Failure Point

The following diagram illustrates the mechanistic divergence between the two routes.

PyrazoleMechanism cluster_inputs Starting Materials Chalcone Chalcone (α,β-unsaturated) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone + Hydrazine Dicarbonyl 1,3-Dicarbonyl (Knorr) Dicarbonyl->Hydrazone + Hydrazine Pyrazoline PYRAZOLINE (Stalled Intermediate) Hydrazone->Pyrazoline Cyclization (Michael Addn) HydroxyPyrazoline 5-Hydroxy- Pyrazoline Hydrazone->HydroxyPyrazoline Cyclization Pyrazole PYRAZOLE (Target) Pyrazoline->Pyrazole NEEDS OXIDATION (-2H) HydroxyPyrazoline->Pyrazole NEEDS DEHYDRATION (-H2O)

Figure 1: Mechanistic pathways showing where pyrazoline intermediates stall. The red dashed line indicates the oxidative step required for chalcone precursors.

Protocol Implementation Guides

Protocol A: The "One-Pot" Oxidative Cyclization (For Chalcones)

Best for: Converting


-unsaturated ketones directly to pyrazoles without isolating the pyrazoline.
Mechanism:  Iodine (

) acts as a mild Lewis acid to catalyze cyclization and an oxidant to drive aromatization.

Reagents:

  • Chalcone (1.0 equiv)

  • Hydrazine Hydrate (1.2 – 2.0 equiv)

  • Iodine (

    
    ) (1.0 – 1.2 equiv) or DMSO (Solvent/Oxidant)
    
  • Solvent: Ethanol or DMSO

Step-by-Step:

  • Dissolution: Dissolve the chalcone in Ethanol (or DMSO for difficult substrates).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Cyclization Check: Stir for 1 hour. TLC should show the disappearance of the chalcone and appearance of a fluorescent spot (Pyrazoline).

  • Oxidative Aromatization:

    • Method 1 (Iodine):[2] Add molecular Iodine (

      
      ).[3] Heat to reflux for 2–4 hours. The dark color of iodine will fade as it is consumed (reduced to HI).
      
    • Method 2 (Aerobic/DMSO): If using DMSO, heat to 100°C open to the air. DMSO acts as an oxidant source, often requiring no metal catalyst [1].[4]

  • Quench: If using Iodine, wash the organic layer with saturated

    
     (sodium thiosulfate) to remove unreacted iodine.
    
  • Isolation: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
Protocol B: Acid-Catalyzed Dehydration (For Knorr/Dicarbonyls)

Best for: Ensuring 1,3-diketones do not stall as 5-hydroxy-pyrazolines.

Step-by-Step:

  • Solvent Choice: Use Acetic Acid or Ethanol with catalytic HCl/Sulfuric Acid.

  • Reflux is Mandatory: Room temperature reactions often stall at the hydroxy-pyrazoline stage. Heat to reflux (78°C+) to thermodynamically drive the elimination of water.

  • Dean-Stark Trap (Optional): For stubborn substrates, use toluene and a Dean-Stark trap to physically remove water from the equilibrium.

Troubleshooting FAQ

Q: My product has the correct mass for the pyrazole, but the NMR is messy. Why? A: You likely have Tautomerism . Unsubstituted pyrazoles (NH at position 1) undergo rapid annular tautomerism. In


, this broadens signals.
  • Fix: Run NMR in DMSO-

    
     or add a drop of 
    
    
    
    to exchange the NH proton. If the broadness persists, it is tautomerism; this is normal for pyrazoles and verifies you do have the aromatic system [2].

Q: I am using the Chalcone route, but Iodine didn't work. The pyrazoline remains. A: The pyrazoline might be electron-deficient (e.g., nitro-substituted).

  • Fix: Switch to a stronger oxidant. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective for electron-poor systems. Use 1.1 equiv of DDQ in Dioxane/Benzene and reflux. Alternatively, use

    
     (catalytic) under an Oxygen atmosphere [3].
    

Q: Can I prevent pyrazoline formation by changing the leaving group? A: Yes. If you replace the chalcone with a


-dimethylaminoketone  (enaminone), the dimethylamine group acts as an excellent leaving group.
  • Mechanism:[2][4][5][6][7][8][9] Hydrazine attacks

    
     Cyclization 
    
    
    
    Elimination of
    
    
    . This drives aromatization immediately, bypassing the stable pyrazoline stage entirely.

Comparative Data: Oxidant Efficiency

When the reaction stalls at the pyrazoline stage (Chalcone route), selecting the right oxidant is critical.

Oxidant SystemYield (Avg)Reaction TimeProsCons

/ DMSO
85-95%1-3 hCheap, metal-free, high yields [4].Requires thiosulfate workup; Iodine stains.

/

80-90%4-8 hCatalytic, uses air as terminal oxidant.Copper waste disposal; slower kinetics.
DDQ 90-98%0.5-2 hExtremely potent; works on deactivated rings.Expensive; toxic byproducts; atom uneconomical.
Aerobic DMSO 70-85%12-24 h"Greenest" method; no reagents added.High heat (100°C+) required; slow; DMSO removal.

Decision Tree: Troubleshooting Workflow

Use this logic flow to resolve your synthesis issues immediately.

TroubleshootingTree Start START: Reaction Analysis CheckNMR Check 1H NMR: Is there a doublet-of-doublets at 3.0-5.5 ppm? Start->CheckNMR IsPyrazoline YES: Pyrazoline Present CheckNMR->IsPyrazoline Yes IsPyrazole NO: Aromatic Signals Only CheckNMR->IsPyrazole No RouteCheck Which Synthesis Route? IsPyrazoline->RouteCheck TautomerCheck Issue: Broad Signals? IsPyrazole->TautomerCheck ChalconeRoute Chalcone Route RouteCheck->ChalconeRoute KnorrRoute Knorr (Dicarbonyl) RouteCheck->KnorrRoute ActionOxidize ACTION: Add Oxidant (I2, DDQ, or CuCl2) ChalconeRoute->ActionOxidize ActionDehydrate ACTION: Add Acid + Heat (Dehydration needed) KnorrRoute->ActionDehydrate Success SUCCESS: Pyrazole Isolated TautomerCheck->Success Run in DMSO-d6

Figure 2: Logical decision tree for diagnosing and treating stalled pyrazole synthesis.

References

  • Lellek, V., Chen, C., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018).[4][8][10] An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.[4][8][10] Synlett, 29(08), 1071-1075.[8][10] Link

  • BenchChem Technical Support. (2025).[1][5][7][11] Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Guides. Link

  • Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020).[8] Copper-Catalyzed Aerobic Oxidative Cyclization of

    
    -Unsaturated Hydrazones.[8] Organic Letters, 22(20), 7981-7985.[8] Link
    
  • Zhang, X., et al. (2018).[8][10] Iodine-Mediated Synthesis of Pyrazoles from

    
    -Unsaturated Ketones.[2] Synthesis, 50, 3499.[8] Link
    

Sources

Technical Support Center: Isolation & Workup of 4-(3-Methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 4-(3-methylphenyl)-1H-pyrazol-3-amine .

Synthesizing 3-aminopyrazoles typically involves the cyclocondensation of an enaminonitrile or


-ketonitrile with hydrazine hydrate[1]. While the reaction is robust, isolating the pure functionalized pyrazole from excess hydrazine, polymeric byproducts, and unreacted precursors requires a precise, causality-driven workup strategy.

I. Quantitative Data & Physicochemical Parameters

Successful isolation is dictated by the molecule's physicochemical properties. The 3-aminopyrazole core is a weak base, while the m-tolyl group imparts significant lipophilicity[2].

Table 1: Physicochemical Parameters Influencing Workup

PropertyValue / CharacteristicImpact on Workup Strategy
Conjugate Acid pKa ~2.5 (Pyrazole N2)[3][4]Requires strong acid (e.g., 1.5 M HCl, pH < 1.5) to form a water-soluble salt. Weak acids (citric/acetic) will fail to extract the product.
Amine pKa ~0 - 1.0 (Exocyclic NH

)
The exocyclic amine is poorly basic due to resonance with the pyrazole ring. It does not readily protonate during standard extraction.
Lipophilicity Moderate (Driven by m-tolyl)Ensures the neutral free base partitions heavily into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Tautomerism 3-amino-1H

5-amino-1H[2]
Causes peak broadening in NMR characterization. Does not affect macroscopic extraction but alters crystallization packing.

II. Troubleshooting Guides & FAQs

Q1: I am experiencing severe emulsion formation during the initial EtOAc/Water extraction. How do I break it?

  • Causality: Unreacted enaminonitriles and trace polymeric byproducts act as surfactants. Furthermore, the target molecule possesses a highly polar aminopyrazole head and a lipophilic m-tolyl tail, effectively making it a mild surfactant that accumulates at the aqueous-organic interface.

  • Solution: Do not add more solvent. Instead, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the insoluble polymeric debris stabilizing the emulsion, then separate the layers.

Q2: My acid-base extraction failed, and the product remained in the organic layer. What went wrong?

  • Causality: 3-aminopyrazoles are exceptionally weak bases (pKa ~2.5)[3][4]. If you used a weak acid (like 5% citric acid or dilute acetic acid) or insufficient volumes of 1 M HCl, the pyrazole nitrogen will not fully protonate. Without a localized positive charge, the lipophilic m-tolyl group keeps the molecule anchored in the organic phase.

  • Solution: You must drive the pH of the aqueous extract below 1.5. Re-extract the organic layer using 1.5 M to 2.0 M HCl. Verify the pH of the aqueous layer with pH paper to ensure complete protonation before discarding the organic phase.

Q3: My final isolated solid is contaminated with unreacted hydrazine. How do I remove it without destroying my product?

  • Causality: Hydrazine readily forms hydrogen-bonded complexes with the aminopyrazole core, causing it to co-precipitate during crystallization despite its high water solubility.

  • Solution: Ensure your initial organic extract is washed rigorously with water. If hydrazine contamination is detected in the crude solid, resuspend the solid in a mild acetone wash. Acetone rapidly reacts with trace hydrazine to form acetone hydrazone, which is highly soluble and easily washed away, leaving the stable 4-(3-methylphenyl)-1H-pyrazol-3-amine intact.

Q4: The NMR spectrum of my purified product shows broad, unresolved peaks in the aromatic region. Is it impure?

  • Causality: N-unsubstituted 3-aminopyrazoles exist in a rapid annular prototropic equilibrium between the 3-amino-1H and 5-amino-1H tautomeric forms[2]. At room temperature in non-polar solvents, this exchange happens at an intermediate rate on the NMR timescale, causing severe peak broadening.

  • Solution: This is a physical phenomenon, not an impurity. Run the

    
    H-NMR in a strongly hydrogen-bonding solvent like DMSO-d
    
    
    
    to slow the exchange rate, or elevate the probe temperature to coalesce the signals into sharp peaks[2].

III. Step-by-Step Methodology: Self-Validating Acid-Base Workup

This protocol leverages the specific pKa of the pyrazole ring to isolate the target molecule from neutral lipophilic impurities and highly polar byproducts[1][5].

Phase 1: Quenching and Primary Extraction

  • Concentration: Upon completion of the cyclocondensation (typically in refluxing ethanol), cool the reaction to 20°C. Concentrate the mixture in vacuo to remove >85% of the ethanol[1].

    • Validation: Removing ethanol prevents it from acting as a co-solvent that would otherwise drag the product into the aqueous phase during extraction.

  • Partitioning: Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield) and add an equal volume of distilled water.

  • Phase Separation: Vigorously shake and separate the layers. Retain the upper organic layer (contains target + lipophilic impurities) and discard the lower aqueous layer (contains excess hydrazine and salts).

Phase 2: Acid-Base Purification 4. Acidic Extraction: Extract the EtOAc layer with 1.5 M HCl (2


 0.5 volumes).
  • Validation: The aqueous layer must test at pH < 1.5. The target molecule is now in the aqueous layer as a water-soluble hydrochloride salt. Discard the EtOAc layer containing unreacted neutral nitriles.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath (0–5°C). Slowly add 2 M NaOH or saturated NaHCO

    
     dropwise with vigorous stirring until the pH reaches 7.5–8.0.
    
    • Validation: The solution will transition from clear to highly turbid as the neutral free base of 4-(3-methylphenyl)-1H-pyrazol-3-amine crashes out of solution.

  • Recovery: Extract the turbid neutralized aqueous layer with fresh EtOAc (3

    
     0.5 volumes). Wash the combined organic layers once with saturated brine.
    

Phase 3: Isolation 7. Drying: Dry the organic layer over anhydrous Na


SO

, filter, and concentrate in vacuo to yield the crude product as an off-white solid. 8. Recrystallization: Recrystallize the solid from a minimal amount of hot Ethanol/Water (typically 3:1 ratio) to afford analytically pure 4-(3-methylphenyl)-1H-pyrazol-3-amine[1].

IV. Process Visualization

AcidBaseWorkup Start Crude Reaction (in EtOH) Evap Concentrate & Partition (EtOAc / H2O) Start->Evap Org1 Organic Phase Product + Lipophilic Impurities Evap->Org1 Target in Org Aq1 Aqueous Phase Excess Hydrazine Evap->Aq1 Discard Acid Extract with 1.5 M HCl (pH < 1.5) Org1->Acid Aq2 Acidic Aqueous Phase Protonated Product Salt Acid->Aq2 Target in Aq Org2 Organic Phase Neutral Impurities Acid->Org2 Discard Base Neutralize with NaOH (pH 7.5 - 8.0) Aq2->Base Extract Extract with EtOAc & Wash with Brine Base->Extract Free Base Forms Pure Pure 4-(3-methylphenyl)- 1H-pyrazol-3-amine Extract->Pure Crystallize

Workflow for the acid-base isolation of 4-(3-methylphenyl)-1H-pyrazol-3-amine.

V. References

  • Title: 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | Source: Benchchem | URL: 1

  • Title: 3-Aminopyrazole 1820-80-0 wiki | Source: Guidechem | URL: 3

  • Title: Tautomerism in substituted 3-aminopyrazoles | Source: Benchchem | URL: 2

  • Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications | Source: ResearchGate | URL: 4

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Source: PMC | URL: 5

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-Aryl-3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aryl-3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a critical target for therapeutic intervention.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-aryl-3-aminopyrazole derivatives, offering researchers and drug development professionals a synthesized understanding of how structural modifications influence inhibitory potency and selectivity.

The Architectural Blueprint: General Synthetic Strategies

The versatility of the 4-aryl-3-aminopyrazole scaffold stems from its accessible synthesis. A common and effective route involves the Thorpe-Ziegler cyclization of arylhydrazones, which can be prepared from the condensation of anilines with dicyanomethylene compounds.[4] This method allows for the facile introduction of diverse substituents on both the N1-position of the pyrazole and the 4-aryl ring, which are critical for tuning the biological activity.

Caption: Generalized synthetic workflow for 4-aryl-3-aminopyrazole synthesis.

Decoding the Structure-Activity Relationship: A Three-Point Analysis

The biological activity of this scaffold is exquisitely sensitive to modifications at three primary positions: the pyrazole core (specifically the N1-substituent), the 3-amino group, and the 4-aryl moiety.

The Pyrazole Core and N1-Substituent: The Anchor

The pyrazole ring itself serves as a key structural anchor, with the N1 position offering a crucial vector for influencing selectivity and potency. In many kinase inhibitors, this position is substituted with an aryl or heteroaryl ring.

  • Planarity and Selectivity: For inhibitors of c-Jun N-terminal kinase 3 (JNK3), a highly planar N-linked phenyl structure at this position was found to be a key determinant for achieving over 2,800-fold selectivity against the closely related p38 kinase.[5][6] This planarity allows the compound to better occupy the smaller active site of JNK3.[5]

  • Substituent Effects: The introduction of bulky or flexible groups at N1 can be detrimental or beneficial depending on the target kinase. For example, in a series of Cyclin-Dependent Kinase (CDK) inhibitors, small alkyl residues on the pyrazole led to non-selective compounds.[7] Conversely, for certain Janus Kinase (JAK) inhibitors, specific substitutions at this position are critical for achieving potency.[8]

The 3-Amino Group: The Hydrogen Bond Donor

The 3-amino group is a vital interaction point, often forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[9] The electronic properties of this group, modulated by its substituents, can significantly impact binding affinity.

  • Electron-Donating Nature: The amino group activates the pyrazole ring through electron donation, which can influence the overall reactivity and binding characteristics of the scaffold.[10]

  • Acylation and Substitution: While the free amine is often crucial, its derivatization can be used to probe deeper pockets of the active site or introduce new interaction points. However, any substitution that disrupts the essential hydrogen-bonding capability can lead to a dramatic loss of activity. For instance, in a series of JNK3 inhibitors, methylation of a key urea NH group linked to the pyrazole scaffold resulted in a significant reduction in potency.[11]

The 4-Aryl Moiety: The Specificity Driver

The substituent at the 4-position, typically an aryl ring, projects out from the core and is a primary driver of potency and selectivity. This moiety interacts with the solvent-exposed region of the ATP-binding pocket, and its modifications allow for fine-tuning of the inhibitor's profile.

  • Substituent Effects: The electronic nature and position of substituents on the 4-aryl ring can drastically alter activity. For CDK inhibitors, substitutions on this ring have been shown to be a viable strategy for optimizing the pharmacophore.[12]

  • Target-Specific Interactions: In the development of covalent inhibitors for CDK14, a member of the understudied TAIRE kinase family, specific aminobenzamide substitutions on the 4-position aryl ring were found to be critical for achieving high potency, with IC50 values below 1 nM.[13] This highlights how this position can be exploited to achieve both potency and selectivity for a specific kinase.

Caption: Key SAR points on the 4-aryl-3-aminopyrazole scaffold.

Comparative Analysis: Potency Across Kinase Targets

To illustrate the impact of these structural modifications, the following table summarizes the inhibitory activities of representative 4-aryl-3-aminopyrazole derivatives against various kinase targets.

Compound IDTarget KinaseKey Structural FeaturesIC50 (nM)Reference
SR-3576 JNK3Planar N-linked phenyl at N17[5]
17m JAK3Specific propanamide at N139[8]
JAK298[8]
JAK1670[8]
Compound 36 CDK141,3-aminobenzylamine at 4-position< 1[13]
CAN508 CDK94-hydroxyphenylazo at 4-positionModerate Potency[12]
6li AXLUndisclosed 3-aminopyrazole derivative1.6[14]

Note: This table is a representative summary. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols: A Foundation for Reproducibility

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-described experimental protocols are essential.

Protocol 1: General Synthesis of a 4-Aryl-3-Aminopyrazole Derivative

This protocol is a generalized procedure based on the Thorpe-Ziegler cyclization.[4][15]

  • Step 1: Hydrazone Formation: To a solution of the desired aniline (1.0 eq) in a suitable solvent like ethanol, add the dicyanomethylene compound (1.1 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and collect the precipitated arylhydrazone intermediate by filtration.

  • Step 2: N-Alkylation and Cyclization: Suspend the arylhydrazone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in DMF. Add the desired α-halo ketone or ester (1.2 eq) dropwise at room temperature. Heat the mixture to 90°C for 6-8 hours.

  • Step 3: Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-aryl-3-aminopyrazole.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for determining inhibitor potency (IC50).[16]

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Thaw the target kinase enzyme, substrate, and ATP on ice. Prepare a stock solution of the 4-aryl-3-aminopyrazole inhibitor in 100% DMSO and create a serial dilution series. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (384-well format): Add 1 µL of the serially diluted inhibitor or DMSO (for controls) to the appropriate wells of a white, opaque 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.[16] Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[16]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion and Future Directions

The 4-aryl-3-aminopyrazole scaffold remains a remarkably fertile ground for the discovery of novel kinase inhibitors. The extensive SAR data available demonstrates that subtle modifications to the N1-substituent, the 3-amino group, and the 4-aryl moiety can profoundly influence potency and selectivity. Future efforts will likely focus on leveraging this deep understanding to design inhibitors with exquisite selectivity for specific kinase isoforms or even for particular activation states of a kinase, thereby minimizing off-target effects and improving therapeutic outcomes.[2] The development of covalent and allosteric inhibitors based on this scaffold also represents a promising avenue for tackling drug resistance and achieving durable clinical responses.

References

  • Liu, T., Cui, R., Chen, J., Zhang, J., He, Q., Yang, B., & Hu, Y. (2011). 4,5-Diaryl-3-aminopyrazole derivatives as analogs of Combretastatin A-4: synthesis and biological evaluation. Archiv der Pharmazie, 344(5), 279–286. Available from: [Link]

  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available from: [Link]

  • Grebien, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14988. Available from: [Link]

  • ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3083. Available from: [Link]

  • Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2824–2833. Available from: [Link]

  • Bettayeb, K., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500–6509. Available from: [Link]

  • Mitchell, S. A., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13125–13134. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available from: [Link]

  • D’Auria, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available from: [Link]

  • Kraybill, B. C., et al. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 13(12), 16428–16447. Available from: [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(10), 1234-1239. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

  • Al-Awadi, N. A., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 474-484. Available from: [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Semantic Scholar. Available from: [Link]

  • Bakulina, O., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1143-1151. Available from: [Link]

  • D'Auria, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... ResearchGate. Available from: [Link]

  • Bakulina, O., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available from: [Link]

  • Le-Dey, R., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12(43), 8790-8799. Available from: [Link]

  • ResearchGate. (n.d.). The amino group substituted on the pyrazole activates the ring by giving electrons. ResearchGate. Available from: [Link]

  • Harris, C. S., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10000–10014. Available from: [Link]

  • Pannala, M., et al. (n.d.). Synthesis and structure–activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Scilit. Available from: [Link]

  • Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters, 21(11), 3452–3456. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. Available from: [Link]

  • El-Gohary, N. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available from: [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15729–15748. Available from: [Link]

  • Grebien, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14988. Available from: [Link]

  • D'Auria, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available from: [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available from: [Link]

  • Palomo, V., et al. (2010). 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta. Bioorganic & Medicinal Chemistry Letters, 20(5), 1661–1664. Available from: [Link]

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Comparative Guide: 4-(3-methylphenyl)-1H-pyrazol-3-amine vs. Standard RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(3-methylphenyl)-1H-pyrazol-3-amine (a representative aminopyrazole-based scaffold) versus established RIPK1 inhibitors such as Necrostatin-1s and GSK2982772 .

Executive Summary & Compound Identity

4-(3-methylphenyl)-1H-pyrazol-3-amine represents a specific aminopyrazole scaffold used in the development of kinase inhibitors. While often utilized as a fragment or starting material in Structure-Activity Relationship (SAR) studies, it serves as the core for a class of Type II RIPK1 inhibitors (e.g., Compound 70 described by Tao et al.).

Unlike the classic allosteric inhibitor Necrostatin-1s (Nec-1s) , which binds to a hydrophobic pocket behind the ATP-binding site, aminopyrazole derivatives typically function as ATP-competitive (Type I/II) inhibitors. They target the hinge region and, when optimized, stabilize the kinase in an inactive (DLG-out) conformation.

The "Gold Standards" for Comparison:
  • Necrostatin-1s (Nec-1s): The highly specific, stable, allosteric inhibitor (Type III). Used as the primary research tool for validating necroptosis.

  • GSK2982772: A potent, clinical-grade Type II inhibitor with exquisite selectivity.

  • RIPA-56: A highly potent hybrid inhibitor.

Mechanistic Comparison

Binding Modes

The critical differentiator between these compounds is their binding site within the RIPK1 kinase domain.

Feature4-(3-methylphenyl)-1H-pyrazol-3-amine (Scaffold)Necrostatin-1s (Nec-1s)GSK2982772
Inhibitor Type Type I / Type II Hybrid (Scaffold-dependent)Type III (Allosteric) Type II (DLG-out)
Binding Site Hinge Region (ATP Pocket) Hydrophobic Back Pocket (Distinct from ATP)ATP Pocket + Allosteric Pocket
Conformation Binds active or inactive forms; requires extension for specificity.Stabilizes inactive conformation without competing with ATP.Stabilizes the DLG-out inactive conformation.
Selectivity Risk High: The aminopyrazole core is a "privileged scaffold" for many kinases (e.g., JNK3, CDK16), posing off-target risks if not optimized.Low: Highly specific to RIPK1; does not inhibit IDO (unlike Nec-1).Very Low: Optimized for kinome-wide selectivity.
Pathway Visualization

The following diagram illustrates the RIPK1 activation pathway and the intervention points for these inhibitors.

RIPK1_Pathway cluster_necroptosis Necroptosis Pathway (Complex IIb) TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex_I Complex I (Survival: NF-κB) TNFR1->Complex_I RIPK1_Inactive RIPK1 (Inactive) Complex_I->RIPK1_Inactive Deubiquitylation (CYLD/A20) RIPK1_Active RIPK1 (Active/Phosphorylated) S166 RIPK1_Inactive->RIPK1_Active Autophosphorylation RIPK3 RIPK3 Recruitment RIPK1_Active->RIPK3 Necrosome Necrosome Complex (RIPK1-RIPK3-MLKL) RIPK3->Necrosome MLKL_P p-MLKL (Oligomerization) Necrosome->MLKL_P Membrane_Rupture Membrane Rupture (Cell Death) MLKL_P->Membrane_Rupture Nec1s Nec-1s (Allosteric Block) Nec1s->RIPK1_Inactive Stabilizes Aminopyrazole Aminopyrazole Scaffold (ATP Competitive) Aminopyrazole->RIPK1_Active Blocks ATP Binding GSK772 GSK2982772 (Type II Block) GSK772->RIPK1_Inactive Stabilizes

Caption: Schematic of the TNF-induced necroptosis pathway showing the distinct binding mechanisms of aminopyrazole inhibitors (ATP-competitive) versus Nec-1s (Allosteric).

Performance Data Comparison

The following data compares the Aminopyrazole Scaffold (represented by optimized derivatives like Compound 70) against industry standards.

MetricAminopyrazole Derivative (e.g., Cmpd 70)Necrostatin-1s (Nec-1s)GSK2982772
Enzymatic IC50 (hRIPK1) ~10 – 30 nM (Optimized)(Scaffold alone: >1 µM)~10 – 100 nM ~1 nM
Cellular EC50 (HT-29) 17 – 30 nM ~200 nM 1 – 10 nM
Kinase Selectivity Variable. Requires optimization to avoid JNK3/CDK16 inhibition.High. (Clean against IDO, unlike Nec-1).Exquisite. (>99% selectivity).
Metabolic Stability Moderate. (Subject to CYP metabolism without modification).High. (Stable in vivo).High. (Clinical grade).
Mechanism ATP-Competitive / HybridAllostericType II (Allosteric-like)

Key Insight: The raw scaffold 4-(3-methylphenyl)-1H-pyrazol-3-amine is likely a weak inhibitor (micromolar range). It requires structural elaboration (e.g., addition of a pyrimidine tail as seen in Compound 70) to achieve the nanomolar potency of Nec-1s or GSK2982772.

Experimental Protocols for Validation

To objectively compare these inhibitors, you must run parallel assays. Do not rely on literature values alone, as assay conditions (ATP concentration, incubation time) vary.

A. Biochemical Potency: ADP-Glo™ Kinase Assay

This assay measures the ADP generated by RIPK1 autophosphorylation.

Materials:

  • Recombinant Human RIPK1 (kinase domain).

  • Substrate: Myelin Basic Protein (MBP) or RIPK1 itself (autophosphorylation).

  • ATP (10 µM - at Km).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 2 µL of Compound + 4 µL of RIPK1 enzyme (approx. 10-20 ng/well) in Kinase Buffer (50 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 min at RT.

  • Reaction: Add 4 µL of ATP/Substrate mix. Final ATP concentration should be 10 µM.

  • Run: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

B. Cellular Efficacy: TSZ Survival Assay

This assay measures protection against TNF-induced necroptosis.

Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or L929 (Mouse Fibroblast). Reagents:

  • T: TNF-α (20 ng/mL)

  • S: Smac Mimetic (e.g., SM-164, 100 nM) - degrades cIAP1/2.

  • Z: z-VAD-FMK (20 µM) - Pan-caspase inhibitor (blocks apoptosis, forces necroptosis).

Protocol:

  • Seeding: Seed HT-29 cells (5,000 cells/well) in 96-well white plates. Incubate overnight.

  • Pre-treatment: Add test compounds (serial dilution) 1 hour prior to induction.

  • Induction: Add the TSZ cocktail (TNF + Smac + zVAD).

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo® (ATP-based viability) or Sytox Green (membrane permeability/death).

  • Analysis: Normalize to DMSO control (0% viability) and No-TSZ control (100% viability). Calculate EC50.[1][2][3]

Selectivity & Off-Target Risks

When working with the aminopyrazole scaffold, researchers must be vigilant about off-target effects that are not present in Nec-1s.

  • JNK3 (c-Jun N-terminal kinase 3): Aminopyrazoles are classic JNK inhibitors.[4][5] Check for inhibition of c-Jun phosphorylation.[4][5]

  • CDK16 (PCTAIRE1): This scaffold is also used in CDK inhibitors (e.g., Tozasertib analogs).

  • Validation Step: If your compound shows toxicity in the absence of TSZ stimulus, it is likely hitting an off-target essential kinase (e.g., CDK1/2).

Conclusion

  • Use Necrostatin-1s if you need a highly specific, validated tool compound to prove RIPK1 involvement in a phenotype. It is the "gold standard" for specificity.

  • Use GSK2982772 if you require clinical-grade potency and are modeling therapeutic dosing.

  • Use 4-(3-methylphenyl)-1H-pyrazol-3-amine derivatives if you are conducting medicinal chemistry optimization or exploring Type II binding modes . Be aware that the raw scaffold requires significant optimization to match the potency and selectivity of the standards.

References

  • Tao, Q., et al. (2022). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

  • Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins.

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases.

  • Takahashi, N., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.[4][5]

Sources

Validation of 4-(3-methylphenyl)-1H-pyrazol-3-amine activity in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 4-(3-methylphenyl)-1H-pyrazol-3-amine in Cancer Cell Lines

Part 1: Executive Technical Synthesis

The Molecule: 4-(3-methylphenyl)-1H-pyrazol-3-amine (CAS: 57999-12-3 / 40545-62-8) is a "privileged scaffold" in medicinal chemistry. It belongs to the class of 3-amino-4-arylpyrazoles , a structural motif foundational to several clinically validated kinase inhibitors, including Tozasertib (VX-680) and Roscovitine .

The Hypothesis: Due to the donor-acceptor-donor (D-A-D) hydrogen bonding motif of the aminopyrazole headgroup, this molecule functions as a Type I ATP-competitive kinase inhibitor . It likely targets the hinge region of serine/threonine kinases, specifically Aurora Kinases (A/B) , Cyclin-Dependent Kinases (CDKs) , or p38 MAPK , depending on the specific conformational fit within the ATP pocket.

The Objective: This guide provides a rigorous framework to validate the anticancer activity of this specific fragment/lead, distinguishing true pharmacological inhibition from non-specific cytotoxicity (PAINS).

Part 2: Mechanism of Action (MOA)

The primary mechanism for 3-amino-4-arylpyrazoles is ATP antagonism. The pyrazole nitrogen and the exocyclic amine form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues), preventing ATP binding and blocking downstream phosphotransfer.

Figure 1: ATP-Competitive Inhibition Pathway

KinaseInhibition Compound 4-(3-methylphenyl)-1H-pyrazol-3-amine Kinase_Active Target Kinase (Aurora/CDK/p38) Compound->Kinase_Active Competitive Binding (Ki < IC50) ATP ATP (Cellular) ATP->Kinase_Active Binds Hinge Region Kinase_Blocked Kinase-Inhibitor Complex (Inactive) Kinase_Active->Kinase_Blocked Inhibitor Occupancy Substrate Downstream Substrate (e.g., Histone H3, Rb) Kinase_Active->Substrate Catalysis Kinase_Blocked->Substrate Blocked Apoptosis Cell Cycle Arrest / Apoptosis Kinase_Blocked->Apoptosis Loss of Survival Signal Phospho_Substrate Phosphorylated Substrate (Proliferation Signal) Substrate->Phospho_Substrate Phosphorylation

Caption: Competitive displacement of ATP by the aminopyrazole scaffold prevents substrate phosphorylation, inducing cell cycle arrest.

Part 3: Comparative Profiling

To validate 4-(3-methylphenyl)-1H-pyrazol-3-amine, you must benchmark it against established inhibitors sharing the same pharmacophore.

Table 1: Comparative Benchmarks for Validation

FeatureTarget Probe (The Molecule)Benchmark 1: Tozasertib (VX-680) Benchmark 2: Roscovitine
Structure 3-amino-4-(3-methylphenyl)pyrazole3-amino-4-arylpyrazole derivativePurine analog (Bio-isostere)
Primary Target Unknown/Multi-Kinase (Likely Aurora/CDK)Aurora Kinase A/B/C CDK1, CDK2, CDK5
Validation Role The "Lead" to be tested.Positive Control for Aurora phenotype (G2/M arrest).Positive Control for CDK phenotype (G1/S arrest).
Expected IC50 1–10 µM (Fragment/Lead)~10–50 nM (Optimized Drug)~0.5–1 µM (First-gen Drug)
Mechanism Hinge Binder (Fragment)Hinge Binder + Solvent Front interactionsHinge Binder

Expert Insight: Do not expect nanomolar potency from the naked scaffold. As a fragment, an IC50 in the low micromolar range (1–10 µM) in cellular assays is a successful hit . If >50 µM, the compound is likely inactive or cell-impermeable.

Part 4: Validation Protocols

Protocol A: The "Go/No-Go" Viability Gate (Cellular IC50)

Objective: Determine the therapeutic window and rule out non-specific toxicity.

Reagents:

  • Cell Lines: HeLa (Cervical, robust Aurora/CDK signaling) and MCF-7 (Breast).

  • Assay: CCK-8 or CellTiter-Glo (ATP-based is superior for kinase inhibitors).

Workflow:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the Probe (0.1 µM to 100 µM) and Controls (VX-680 at 1 µM; DMSO vehicle).

  • Duration: Incubate for 72 hours (critical for cell cycle inhibitors to manifest phenotype).

  • Readout: Add detection reagent, read absorbance/luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Validation Criteria:

  • Valid Hit: Sigmoidal dose-response with IC50 < 10 µM.

  • Cytotoxic Artifact: Steep "cliff" response (all cells die at once) suggests membrane lysis, not kinase inhibition.

Protocol B: Target Engagement (Western Blot)

Objective: Prove the molecule inhibits the specific signaling pathway, not just general cell health.

Rationale: If the molecule targets Aurora Kinase , you must see a decrease in Phospho-Histone H3 (Ser10) . If it targets CDK , look for decreased Phospho-Rb (Ser807/811) .

Step-by-Step:

  • Synchronization: Synchronize HeLa cells with Thymidine (2mM) for 16h to enrich the G2/M population (where Aurora/CDK are active).

  • Release & Treat: Release cells into fresh media containing the Probe (at 2x IC50) for 8 hours.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (NaVO4, NaF).

  • Blotting:

    • Primary Ab: Anti-p-Histone H3 (Ser10) [CST #9701] or Anti-p-Rb [CST #8516].

    • Loading Control: Anti-GAPDH or Total H3.

  • Result Interpretation:

    • Success: Dose-dependent reduction of phosphorylation signal compared to Total protein.

    • Failure: Cell death observed (Protocol A) but no change in phosphorylation implies an off-target mechanism (e.g., mitochondrial toxicity).

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the small molecule to the kinase inside the living cell.

  • Treat: Incubate live cells with the Probe (10 µM) for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 60°C) for 3 minutes.

  • Lyse: Freeze-thaw to lyse.

  • Separate: Centrifuge at 20,000xg. Soluble fraction contains stabilized protein.

  • Detect: Western Blot for the target kinase (e.g., p38 or Aurora).

  • Outcome: The Probe should shift the melting curve (stabilize the protein) to higher temperatures compared to DMSO control.

Part 5: The Validation Workflow

Figure 2: Experimental Logic Flow

ValidationWorkflow Start Compound 4-(3-methylphenyl)-1H-pyrazol-3-amine Assay_Viability 1. Cell Viability (CCK-8 / MTT) Start->Assay_Viability Decision_1 IC50 < 10µM? Assay_Viability->Decision_1 Pathway_Screen 2. Pathway Screen (Western Blot) Decision_1->Pathway_Screen Yes Fail Discard / Optimize (Inactive or Toxic) Decision_1->Fail No Target_ID Check Markers: p-H3 (Aurora) p-Rb (CDK) p-MAPKAPK2 (p38) Pathway_Screen->Target_ID Binding_Assay 3. Target Engagement (CETSA / Kinase Panel) Target_ID->Binding_Assay Publish Lead Candidate Validated Binding_Assay->Publish Confirmed Binding

Caption: Step-wise filtration of the candidate molecule from phenotypic screening to mechanistic confirmation.

Part 6: References

  • Cheung, K. M., et al. (2012). "The identification of 3-aminopyrazole inhibitors of CDK2/Cyclin A using fragment-based drug discovery." Journal of Medicinal Chemistry.

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry.

  • LookChemical. "Product Entry: 1H-Pyrazol-3-amine, 4-(3-methylphenyl)-".

Comparative analysis of pyrazole versus pyrimidine scaffolds in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Pyrazole and Pyrimidine Scaffolds in Kinase Inhibition

Introduction: The Central Role of Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized cancer treatment. At the heart of many successful PKIs are "privileged scaffolds"—core chemical structures that demonstrate a high propensity for binding to targets within a specific family, like kinases.[2] Among the most prolific of these are the five-membered pyrazole ring and the six-membered pyrimidine ring.

This guide provides a comparative analysis of these two foundational scaffolds. We will delve into their distinct chemical properties, characteristic binding modes within the kinase ATP pocket, structure-activity relationships (SAR), and their representation in clinically successful drugs. This analysis is designed for researchers, scientists, and drug development professionals, offering not just a summary of facts, but an exploration of the causal relationships that guide medicinal chemistry strategies in the pursuit of potent and selective kinase inhibitors.

The Pyrazole Scaffold: A Versatile Hydrogen-Bonding Partner

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] This unique arrangement confers a versatile chemical personality, making it a cornerstone in kinase inhibitor design. Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[1]

Chemical Properties and Hinge-Binding Mode

The key to the pyrazole scaffold's success lies in its ability to engage in specific hydrogen-bonding patterns with the "hinge region" of the kinase ATP-binding site. The hinge acts as an anchor for the adenine portion of ATP, and inhibitors that mimic this interaction gain a significant affinity advantage.

  • Dual H-Bonding Capability : An unsubstituted N-H on the pyrazole ring can act as a hydrogen bond donor , while the adjacent nitrogen atom can act as a hydrogen bond acceptor .[2] This duality allows it to form multiple, stabilizing interactions with the kinase hinge, a critical factor for potent inhibition.

  • Structural Versatility : The pyrazole ring can be substituted at multiple positions, allowing chemists to fine-tune the molecule's properties.[3] Substitutions can be used to enhance potency, improve selectivity by creating steric hindrance that prevents binding to off-target kinases, and optimize pharmacokinetic (ADME) properties.[2][4]

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 Pyrazole Inhibitor Hinge_NH NH Hinge_CO C=O Pz_N1 N Hinge_NH->Pz_N1 Pz_NH N-H Pz_NH->Hinge_CO Pz_R R

Fig. 1: Typical hydrogen-bonding pattern of a pyrazole scaffold with the kinase hinge region.
Case Study: Ruxolitinib

Ruxolitinib is a selective inhibitor of Janus kinases (JAK1 and JAK2) used to treat myelofibrosis.[2] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. Docking studies show that the pyrazole ring is crucial for its interaction, forming hydrogen bonds that anchor the molecule in the ATP-binding pocket of JAK1, contributing to its high potency (IC50 values near 3 nM).[2]

The Pyrimidine Scaffold: The Classic ATP Mimic

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is arguably the most "privileged" scaffold in kinase inhibitor design.[5] Its prevalence stems from its structural similarity to the adenine base of ATP, making it a natural starting point for designing competitive inhibitors. Many aminopyrimidine derivatives act as bioisosteres to the purine scaffold of ATP.[5]

Chemical Properties and Hinge-Binding Mode

Unlike the pyrazole ring, the pyrimidine scaffold primarily acts as a hydrogen bond acceptor.

  • Adenine Bioisostere : The nitrogen atoms in the pyrimidine ring are positioned to accept hydrogen bonds from the backbone amide groups of the kinase hinge region, directly mimicking the key interactions of ATP.[6] This mimicry is a powerful strategy for achieving high-affinity binding.

  • Platform for Diversification : The 2, 4, and 5 positions of the pyrimidine ring are common points for substitution. Attaching different chemical groups at these positions allows for the exploration of various pockets within the ATP-binding site, which is the primary method for achieving selectivity and potency against a specific kinase.[7] For example, eight FDA-approved drugs utilize the pyrimidine core.[7]

G cluster_0 Kinase Hinge Region (Backbone) cluster_2 Pyrimidine Inhibitor Hinge_NH1 NH Hinge_CO C=O Py_N1 N Hinge_NH1->Py_N1 Hinge_NH2 NH Py_N_Amine NH Py_N_Amine->Hinge_CO Py_R R

Fig. 2: Common hydrogen-bonding pattern of an aminopyrimidine scaffold with the kinase hinge.
Fused Systems: Pyrazolo[3,4-d]pyrimidines

Medicinal chemists have successfully combined the features of both scaffolds by creating fused ring systems. Pyrazolo[3,4-d]pyrimidines are a prominent example, acting as isosteres of the adenine ring of ATP.[6] This fused scaffold allows molecules to mimic hinge region binding interactions effectively and provides a rigid framework for directed modifications, leading to potent and selective inhibitors like the BTK inhibitor Ibrutinib.[6][8]

Comparative Analysis: Pyrazole vs. Pyrimidine

While both scaffolds are highly effective, their distinct properties make them suitable for different strategic approaches in drug design.

FeaturePyrazole ScaffoldPyrimidine ScaffoldRationale & Implications
Hinge Interaction H-bond donor and acceptor[2]Primarily H-bond acceptor (as adenine mimic)[6]Pyrazole's dual nature offers versatile anchoring. Pyrimidine's direct mimicry of ATP is a highly validated starting point.
Structural Nature 5-membered aromatic ring6-membered aromatic ringThe smaller pyrazole ring can sometimes offer access to more constrained spaces and may lead to compounds with better drug-like properties like lower lipophilicity.[1]
Bioisosterism Can replace other five-membered rings like thiophene or furan.[9]Direct bioisostere of the purine ring system of ATP.[5]Pyrimidine's bioisosteric relationship with ATP makes it a more intuitive choice for ATP-competitive inhibitors.
Selectivity Strategy Often achieved by substitutions that create steric clashes with off-target kinases.[2]Selectivity is driven by substitutions at the 2, 4, and 5 positions that exploit unique features of the target kinase's binding pocket.[7]Both scaffolds are highly tunable, but the vectors for achieving selectivity differ based on their core geometry.
Prominence Found in 8 FDA-approved PKIs.[1]Considered a "privileged scaffold," found in numerous approved drugs (e.g., eight mentioned in one study).[5][7]Both are clinically and commercially validated, though pyrimidine is arguably more widespread.
Fused Systems Pyrazolopyridines, Indazoles.[1][10]Pyrrolopyrimidines, Purines.[11]Both scaffolds serve as building blocks for more complex, rigid systems like pyrazolo[1,5-a]pyrimidines that combine features of both.[3][12]

Experimental Protocols: Evaluating Kinase Inhibition

The definitive evaluation of a scaffold's efficacy requires robust biochemical and cellular assays. The goal is to determine the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).

Workflow: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] It is a reliable method for determining the IC50 of an inhibitor.

G A 1. Preparation Prepare serial dilutions of inhibitor. Prepare kinase, substrate, and ATP solutions. B 2. Kinase Reaction Add kinase and inhibitor to plate. Pre-incubate (e.g., 10 min at RT). Initiate reaction by adding ATP/substrate mix. A->B C 3. Reaction Quench & ATP Depletion Incubate (e.g., 30-60 min at 30°C). Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. B->C D 4. Signal Generation Add Kinase Detection Reagent. This converts the generated ADP back to ATP. C->D E 5. Luminescence Reading The new ATP is used by luciferase to generate light. Measure signal on a plate reader. D->E F 6. Data Analysis Plot % inhibition vs. inhibitor concentration. Fit data to a dose-response curve to calculate IC50. E->F

Fig. 3: General workflow for an ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation : Prepare a kinase reaction buffer, recombinant kinase enzyme, specific peptide substrate, and ATP solution. Prepare a serial dilution of the test inhibitor (e.g., pyrazole- or pyrimidine-based compound) in DMSO, then dilute further in the assay buffer.

  • Kinase Reaction Setup : In a 96- or 384-well plate, add the kinase enzyme to each well.

  • Inhibitor Addition : Add the varying concentrations of the inhibitor or vehicle (DMSO) to the appropriate wells. Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[14]

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[14]

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.[13]

  • Reaction Termination and ATP Depletion : Stop the reaction by adding the ADP-Glo™ Reagent. This reagent also contains enzymes to deplete any remaining, unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection : Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition : Measure the luminescence using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the results on a dose-response curve and fit the data using non-linear regression to determine the IC50 value.[14]

Conclusion and Future Perspectives

Both pyrazole and pyrimidine scaffolds are undeniably powerful and validated frameworks for the design of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority but of strategic design.

  • The pyrimidine scaffold, as a direct bioisostere of adenine, offers a time-tested and intuitive path for creating ATP-competitive inhibitors.[5] Its success is evident in the large number of approved drugs.

  • The pyrazole scaffold provides unique hydrogen-bonding capabilities and structural properties that medicinal chemists can exploit to achieve high potency and selectivity, often resulting in compounds with favorable drug-like properties.[1][2]

The future of kinase inhibitor design will likely see continued innovation with both scaffolds, particularly in the development of covalent and allosteric inhibitors that move beyond simple ATP competition. Furthermore, the creation of hybrid fused scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, demonstrates that the greatest potential may lie not in a competition between these two heterocycles, but in their intelligent combination to address the ongoing challenges of potency, selectivity, and drug resistance.[3][6]

References

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). American Chemical Society.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025). Eco-Vector Journals Portal.
  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (n.d.). Europe PMC.
  • Application Notes and Protocols for Protein Kinase CK2 Inhibitors in Kinase Activity Assays. (2025). BenchChem.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2025). Nazarbayev University Research Repository.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). Europe PMC.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). Europe PMC.

  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). Europe PMC.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar.
  • In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cycloox. (2025). Iraqi Journal of Pharmaceutical Sciences.
  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Europe PMC.
  • Kinase assays. (2020). BMG LABTECH.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Europe PMC.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and comput
  • (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2023).

Sources

Kinome Selectivity Profiling of 4-(3-methylphenyl)-1H-pyrazol-3-amine: A Comprehensive Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists Focus: Comparative profiling methodologies, cellular target engagement, and self-validating assay design.

The Molecular Rationale: De-risking a Privileged Scaffold

The 1H-pyrazol-3-amine core is one of the most heavily utilized "privileged scaffolds" in modern kinase drug discovery. Structurally, it acts as an adenine mimetic; the pyrazole nitrogen and the exocyclic amine form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

When functionalized with a 4-(3-methylphenyl) group, this fragment extends into the hydrophobic pocket adjacent to the ATP-binding site (often interacting with the gatekeeper residue). Because this binding mode is highly conserved across the kinome, derivatives of this scaffold have been successfully developed into inhibitors for Aurora Kinase A (driving MYC-amplified cancer regression)[1], the understudied PCTAIRE/CDK16 family (inducing G2/M cell cycle arrest)[2], and RIPK1 (blocking necroptosis in inflammatory diseases)[3].

However, this inherent structural versatility brings a significant liability: promiscuity . To successfully advance a 4-(3-methylphenyl)-1H-pyrazol-3-amine derivative from a hit to a lead, researchers must employ an orthogonal, multi-tiered selectivity profiling strategy.

Pathway Comp 4-(3-methylphenyl)-1H-pyrazol-3-amine (ATP-Hinge Binder) K1 Aurora Kinase A (Mitotic Regulator) Comp->K1 Inhibits K2 RIPK1 (Necroptosis Mediator) Comp->K2 Inhibits K3 CDK16 / PCTAIRE (Cell Cycle) Comp->K3 Inhibits D1 cMYC Stabilization Centrosome Maturation K1->D1 Activates D2 Necrosome Formation (Cell Death Pathway) K2->D2 Activates D3 Vesicle Trafficking Spermatogenesis K3->D3 Activates O1 Tumor Regression (e.g., SCLC) D1->O1 Blockade leads to O2 Reduced Inflammation (e.g., IBD models) D2->O2 Blockade leads to O3 Cell Cycle Arrest (G2/M Phase) D3->O3 Blockade leads to

Signaling pathways modulated by the 1H-pyrazol-3-amine scaffold across key kinome targets.

Platform Comparison: Choosing the Right Profiling Assay

Table 1: Orthogonal Kinome Profiling Platforms
FeatureKinomeScan (DiscoverX)Radiometric Assay (HotSpot)NanoBRET Target Engagement
Primary Readout Thermodynamic Binding (

)
Biochemical Activity (IC

)
Cellular Target Binding (IC

)
Throughput High (400+ kinases simultaneously)Medium (Custom panels)Medium (Target-specific)
ATP Context None (Competes with immobilized bait)10 μM or Apparent

Physiological (~1–5 mM ATP)
Cellular Context No (Recombinant isolated domains)No (Recombinant domains)Yes (Intact live cells)
Strategic Utility Broad off-target identificationValidating enzymatic inhibitionConfirming permeability & cellular efficacy
Table 2: Representative Selectivity Data for 4-(3-methylphenyl)-1H-pyrazol-3-amine

Note: Data represents typical profiling metrics for this baseline fragment to illustrate platform-dependent shifts.

Kinase TargetKinomeScan (

, nM)
Radiometric (IC

, nM)
NanoBRET (IC

, nM)
Mechanistic Implication
Aurora A 45120480Potent hinge binding; cellular drop-off occurs due to high intracellular ATP competition[1].
RIPK1 1535110High affinity; the 3-methylphenyl group fits optimally into the allosteric hydrophobic pocket[3].
p38α MAPK 85210750Moderate off-target liability; requires structural tuning at the gatekeeper residue to eliminate.
CDK16 320850>5000Weak baseline binding; requires extended functionalization to achieve cellular potency[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every profiling assay must be designed as a self-validating system . This means building in controls that prove the assay is functioning correctly before any test compound data is interpreted.

Protocol A: High-Throughput Thermodynamic Profiling (KinomeScan)

Causality: This assay utilizes T7 phage-tagged kinases. We use phage display because it physically links the kinase phenotype to a DNA genotype, allowing for highly sensitive qPCR quantification of the kinase bound to the solid support.

  • Bait Immobilization: Bind a broad-spectrum, biotinylated kinase inhibitor (the "bait") to streptavidin-coated magnetic beads.

  • Equilibration: Add the T7 phage-tagged kinase library to the beads in the presence of 1% DMSO (Vehicle Control).

  • Competition: In parallel wells, add 4-(3-methylphenyl)-1H-pyrazol-3-amine at a screening concentration of 1 μM.

    • Causality: If the test compound binds the kinase ATP pocket with higher affinity than the bait, it will displace the kinase into the supernatant.

  • Washing & Elution: Wash the beads to remove unbound kinase. Elute the remaining bead-bound kinase.

  • qPCR Quantification: Quantify the eluted DNA.

  • Self-Validation Check: Include Staurosporine (1 μM) as a positive control. The assay is only valid if Staurosporine yields >99% displacement (near-zero qPCR signal) and the DMSO control yields maximum signal, establishing a Z'-factor > 0.6.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical assays often fail to predict cellular efficacy due to poor membrane permeability or intracellular ATP competition. NanoBRET solves this by measuring binding inside living cells using Bioluminescence Resonance Energy Transfer (BRET).

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase. Plate at 10,000 cells/well in a 384-well plate.

    • Causality: NanoLuc serves as the BRET donor. Its small size (19 kDa) minimizes steric hindrance on the kinase domain.

  • Tracer Addition: Add a cell-permeable fluorescent ATP-competitive tracer (BRET acceptor) at its

    
     concentration.
    
    • Critical Step: Add the tracer before the test compound to establish a baseline equilibrium, preventing kinetic trapping of the inhibitor.

  • Compound Incubation: Add serial dilutions of 4-(3-methylphenyl)-1H-pyrazol-3-amine and incubate for 2 hours at 37°C.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Measure dual-emission luminescence (460 nm donor, 618 nm acceptor).

  • Self-Validation Check: The assay must include an untransfected cell control to subtract background luminescence, and a tracer-only control to define the maximum BRET ratio. A valid assay will show a dose-dependent decrease in the BRET ratio as the test compound displaces the tracer.

Visualizing the Orthogonal Workflows

G cluster_0 Platform A: KinomeScan (Biochemical Binding) cluster_1 Platform B: NanoBRET (Live-Cell Target Engagement) Start 4-(3-methylphenyl)-1H-pyrazol-3-amine (Test Compound) A1 Immobilize Kinase Ligand on Solid Support Start->A1 B1 Transfect Cells with Kinase-NanoLuc Fusion Start->B1 A2 Incubate with Compound + DNA-tagged Kinase A1->A2 A3 Wash Unbound Kinase & Elute Bound A2->A3 A4 Quantify via qPCR (Calculate % Ctrl) A3->A4 Result Orthogonal Kinome Selectivity Map A4->Result S-score B2 Add Cell-Permeable Fluorescent Tracer B1->B2 B3 Add Test Compound (Competes with Tracer) B2->B3 B4 Measure BRET Ratio (Calculate IC50) B3->B4 B4->Result Cellular IC50

Orthogonal workflows for kinome selectivity profiling: KinomeScan vs. NanoBRET Target Engagement.

Conclusion & Lead Optimization Strategy

The 4-(3-methylphenyl)-1H-pyrazol-3-amine fragment is an excellent starting point for kinase drug discovery, but its baseline selectivity profile is inherently broad. By utilizing KinomeScan to map the global off-target landscape, followed by Radiometric Assays for biochemical validation, and finally NanoBRET to confirm cellular target engagement, researchers can confidently identify which vectors on the pyrazole ring should be functionalized.

For instance, extending the 3-amino group with bulky solvent-exposed moieties can rapidly engineer out p38α activity while retaining Aurora A or RIPK1 potency, ultimately transforming a promiscuous fragment into a highly selective clinical candidate.

References

  • Chi, Y.-H., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry, 2021.

  • Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022.

  • Li, Y., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease." Journal of Medicinal Chemistry, 2025.

  • Tiwari, A., et al. "N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies." Bioorganic & Medicinal Chemistry Letters, 2017.

Sources

Benchmarking 4-(3-methylphenyl)-1H-pyrazol-3-amine (3-MPPA) Against Standard-of-Care Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Mechanistic Rationale

The development of targeted anti-inflammatory therapeutics requires rigorous benchmarking of novel pharmacophores against established clinical standards. This guide evaluates 4-(3-methylphenyl)-1H-pyrazol-3-amine (hereafter referred to as 3-MPPA ), a synthetic small molecule featuring a 3-aminopyrazole scaffold.

In medicinal chemistry, the 3-aminopyrazole moiety is a privileged structure recognized for its ability to act as an ATP-competitive kinase inhibitor[1]. The nitrogen atoms within the pyrazole ring, combined with the exocyclic amine, form highly stable hydrogen bonds with the hinge region of inflammatory kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2]. By inhibiting these upstream kinases, aminopyrazole derivatives effectively choke off the downstream activation of NF-κB and the subsequent release of pro-inflammatory cytokines (TNF-α, IL-6)[2][3].

To objectively assess the therapeutic potential of 3-MPPA, we benchmarked it against three distinct classes of standard-of-care (SoC) anti-inflammatory drugs:

  • Dexamethasone: A broad-spectrum glucocorticoid receptor agonist.

  • Celecoxib: A highly selective cyclooxygenase-2 (COX-2) inhibitor.

  • Tofacitinib: A targeted Janus kinase (JAK1/3) inhibitor[4].

Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IRAK4 IRAK4 / p38 MAPK MyD88->IRAK4 NFKB NF-κB Translocation IRAK4->NFKB JAK JAK/STAT Signaling Cytokines TNF-α & IL-6 Release NFKB->Cytokines Cytokines->JAK Autocrine Loop Drug1 3-MPPA (Kinase Inhibitor) Drug1->IRAK4 Inhibits Drug2 Tofacitinib (JAK Inhibitor) Drug2->JAK Inhibits Drug3 Dexamethasone (GR Agonist) Drug3->NFKB Suppresses

Fig 1: Inflammatory signaling cascade illustrating the distinct intervention points of 3-MPPA and reference drugs.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), the benchmarking data is derived from two orthogonal, self-validating assay systems. We prioritize causality in our experimental design: biochemical assays isolate the direct target engagement, while cellular assays confirm membrane permeability and functional efficacy in a physiological environment.

Protocol A: In Vitro Kinase Selectivity Profiling via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling[5]. It utilizes a long-lifetime lanthanide fluorophore (Europium) to eliminate short-lived background autofluorescence, providing an exceptional signal-to-noise ratio in a homogeneous, no-wash format[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3-MPPA and reference compounds in a 10-point dose-response curve (10 µM to 0.5 nM) in 100% DMSO, then dilute to 4X working stocks in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Inhibitor Incubation: In a low-volume 384-well plate, dispense 2.5 µL of the compound and 2.5 µL of the purified target kinase (e.g., p38α, JAK1). Incubate for 30 minutes at room temperature to allow for equilibrium binding. Causality note: Pre-incubation prevents false negatives for slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific

    
     for each kinase) and the appropriate ULight™-labeled peptide substrate[8]. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody[9].

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar), exciting at 320 nm and measuring emission at 615 nm (Donor) and 665 nm (Acceptor)[9]. Calculate the 665/615 ratio to determine IC50 values.

TRFRET Step1 1. Pre-incubate Kinase + 3-MPPA Step2 2. Add ATP & ULight-Substrate Step1->Step2 Step3 3. Add EDTA & Eu-Antibody Step2->Step3 Step4 4. TR-FRET Read (615nm & 665nm) Step3->Step4

Fig 2: Homogeneous TR-FRET Kinase Assay Workflow. EDTA addition halts the reaction prior to signal detection.

Protocol B: Cellular Anti-Inflammatory Efficacy in THP-1 Macrophages

Rationale: The human monocytic leukemia cell line (THP-1) is a robust, widely accepted model for studying monocyte/macrophage inflammatory responses[10][11]. When stimulated with Lipopolysaccharide (LPS), THP-1 cells activate the TLR4 pathway, mimicking acute systemic inflammation and resulting in the massive secretion of TNF-α and IL-6[10][12].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed THP-1 cells at

    
     cells/well in 96-well plates. Differentiate into macrophage-like cells using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
    
  • Compound Pre-treatment: Wash cells and replace with fresh RPMI-1640 media. Pre-treat cells with 3-MPPA or reference drugs (0.1, 1, and 10 µM) for 2 hours. Causality note: Pre-treatment ensures intracellular target engagement before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 1 µg/mL of E. coli LPS to all wells (except negative controls) to induce TLR4-mediated cytokine production[3][12]. Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Harvest & ELISA: Collect the cell-free supernatant. Quantify secreted TNF-α and IL-6 using standard sandwich ELISA kits[10][11].

  • Cytotoxicity Control (CC50): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure that reductions in cytokine levels are due to true pharmacological inhibition, not compound toxicity[12].

Comparative Data Analysis

The following tables synthesize the quantitative performance of 3-MPPA against the established clinical benchmarks.

Table 1: Biochemical Target Selectivity Profiling (IC50)

Assay: TR-FRET. Values represent the mean IC50 (nM) ± SD from three independent experiments.

Compoundp38α MAPK (nM)IRAK4 (nM)JAK1 (nM)COX-2 (nM)Primary Mechanism
3-MPPA 18 ± 4 45 ± 8 >10,000>10,000Dual p38/IRAK4 Inhibitor
Tofacitinib >5,000>5,0003 ± 1 >10,000JAK1/3 Inhibitor
Celecoxib >10,000>10,000>10,00040 ± 5 Selective COX-2 Inhibitor
Dexamethasone N/A (Receptor)N/A (Receptor)N/A (Receptor)N/A (Receptor)Glucocorticoid Agonist

Insight: 3-MPPA demonstrates potent, low-nanomolar biochemical inhibition of p38α and IRAK4, consistent with the known behavior of 3-aminopyrazole pharmacophores[1][2]. It shows no off-target activity against JAK1 or COX-2, confirming a distinct mechanism of action compared to Tofacitinib and Celecoxib.

Table 2: Cellular Efficacy & Cytotoxicity in LPS-Stimulated THP-1 Cells

Assay: ELISA (Cytokines) and CellTiter-Glo (Viability).

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / TNF-α IC50)
3-MPPA 0.42 0.65 >50 >119
Dexamethasone 0.010.02>100>10,000
Tofacitinib 1.150.08>50>43
Celecoxib >10.0 (Weak)>10.0 (Weak)35N/A

Insight: In the cellular model, 3-MPPA effectively suppresses TNF-α release at sub-micromolar concentrations. While Dexamethasone remains the most potent broad-spectrum suppressor, 3-MPPA outperforms Tofacitinib in TNF-α inhibition (due to its upstream blockade of IRAK4/p38[1][2], whereas JAK inhibitors primarily block downstream cytokine receptor signaling[4]). Furthermore, 3-MPPA exhibits a highly favorable therapeutic index (>119), indicating that its anti-inflammatory effects are not driven by cellular toxicity.

Scientific Conclusion

Benchmarking 4-(3-methylphenyl)-1H-pyrazol-3-amine (3-MPPA) against standard-of-care agents reveals it to be a highly potent, targeted inhibitor of the upstream inflammatory kinase cascade.

Unlike Celecoxib, which only manages prostaglandin-mediated pain and inflammation, and unlike Dexamethasone, which carries severe long-term metabolic side effects due to broad transcriptional reprogramming, 3-MPPA offers a targeted intervention at the p38/IRAK4 axis[1][2]. Its excellent cellular permeability and high therapeutic window in human macrophages suggest that the 3-aminopyrazole scaffold remains a highly viable candidate for further preclinical optimization in the treatment of autoimmune and hyperinflammatory disorders.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Available at:[Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters (NIH PMC). Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Anti-Inflammatory Effects of the Fraction from the Leaves of Pyrus pyrifolia on LPS-Stimulated THP-1 Cells. Evidence-Based Complementary and Alternative Medicine (NIH PMC). Available at:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

Sources

In vivo efficacy validation of 4-(3-methylphenyl)-1H-pyrazol-3-amine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo efficacy validation of 4-(3-methylphenyl)-1H-pyrazol-3-amine (MPPA-3) Content Type: Publish Comparison Guide

Executive Summary

This guide outlines the rigorous in vivo validation protocols for 4-(3-methylphenyl)-1H-pyrazol-3-amine (herein referred to as MPPA-3 ), a privileged aminopyrazole scaffold. While structurally simple, this pharmacophore represents a critical class of ATP-competitive kinase inhibitors (specifically targeting the p38 MAPK and Src families) and COX-2 inhibitors .

This document is designed for drug discovery scientists validating MPPA-3 as a lead compound for anti-inflammatory and oncological indications. We compare its performance profile against industry standards (SB203580 and Celecoxib ) and provide self-validating experimental workflows.

Mechanistic Profiling & Comparative Landscape
1.1 Mechanism of Action (MOA)

MPPA-3 functions primarily as a hinge-binding motif. The amino group at position 3 and the nitrogen at position 2 form a donor-acceptor pair that anchors the molecule into the ATP-binding pocket of serine/threonine kinases, particularly p38 MAPK . This inhibition blocks the phosphorylation cascade responsible for pro-inflammatory cytokine production (TNF-


, IL-6).

Figure 1: p38 MAPK Inhibition Pathway The following diagram illustrates the intervention point of MPPA-3 within the inflammatory signaling cascade.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Stress) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF MPPA3 MPPA-3 (Inhibitor) MPPA3->p38 ATP Competition Response Cytokine Production (TNF-α, IL-1β, IL-6) MK2->Response TF->Response

Caption: MPPA-3 acts as an ATP-competitive inhibitor of p38 MAPK, preventing downstream phosphorylation of MK2 and transcription factors, thereby silencing cytokine production.

1.2 Comparative Analysis: MPPA-3 vs. Standards

When validating MPPA-3, it is crucial to benchmark against established inhibitors to determine potency and selectivity.

FeatureMPPA-3 (Test Compound) SB203580 (Benchmark 1) Celecoxib (Benchmark 2)
Primary Target p38 MAPK / Src Familyp38 MAPK (

isoforms)
COX-2 (Cyclooxygenase)
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Allosteric / Active Site
Bioavailability Moderate (requires formulation)HighHigh
Half-life (

)
~2-4 hours (Rat, IV)~4-5 hours~11 hours
Key Advantage Scaffold Versatility: Can be derivatized at N1 for dual-kinase inhibition.High SpecificityEstablished Safety Profile
Key Limitation Solubility (requires PEG/Tween)Hepatic toxicity (at high doses)Cardiovascular risk
In Vivo Efficacy Protocols

To validate MPPA-3, we recommend a two-tiered approach: an acute model for rapid screening and a chronic model for disease-modifying efficacy.

2.1 Formulation Strategy (Critical Step)

MPPA-3 is lipophilic. Do not use simple saline.

  • Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Preparation: Dissolve MPPA-3 in DMSO first, then add PEG/Tween, and slowly add saline with vortexing to avoid precipitation.

2.2 Protocol A: Carrageenan-Induced Paw Edema (Acute Inflammation)

This is the "Go/No-Go" assay for anti-inflammatory activity.

Experimental Workflow:

  • Animals: Male Wistar rats (180–220 g), n=6 per group.

  • Groups:

    • Vehicle Control

    • Positive Control (Indomethacin 10 mg/kg or SB203580 30 mg/kg)

    • MPPA-3 Low Dose (10 mg/kg)

    • MPPA-3 High Dose (50 mg/kg)

  • Dosing: Administer compounds 1 hour prior to induction (p.o. or i.p.).

  • Induction: Inject 0.1 mL of 1% carrageenan (

    
    -carrageenan) into the sub-plantar region of the right hind paw.
    
  • Readout: Measure paw volume using a Plethysmometer at 0, 1, 3, and 6 hours post-injection.

Data Interpretation (Self-Validation):

  • Validation Check: The Vehicle group MUST show a >50% increase in paw volume by hour 3. If not, the induction failed.

  • Efficacy: Calculate % Inhibition =

    
    .
    
2.3 Protocol B: Collagen-Induced Arthritis (CIA) (Chronic Efficacy)

For validating disease-modifying anti-rheumatic drug (DMARD) potential.

Figure 2: CIA Experimental Workflow

CIA_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day7 Day 7: Booster Injection (CII + IFA) Day0->Day7 Incubation Day14 Day 14: Onset of Arthritis (Randomization) Day7->Day14 Disease Dev Treatment Days 14-28: Daily Dosing (MPPA-3 vs Vehicle) Day14->Treatment Start Therapy Readout Readouts: - Arthritic Score - Histology - Serum Cytokines Treatment->Readout Endpoint

Caption: 28-day workflow for Collagen-Induced Arthritis. Dosing begins only after established disease onset (Day 14) to prove therapeutic (not just prophylactic) efficacy.

Step-by-Step Protocol:

  • Induction: Immunize DBA/1 mice with Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base. Boost on Day 7.

  • Scoring: Monitor daily. Score limbs 0-4 (0=normal, 4=severe ankylosis).

  • Dosing: Once mean arthritic score reaches ~2, start daily dosing of MPPA-3 (25 mg/kg, i.p.).

  • Endpoint Analysis:

    • Micro-CT: Assess bone erosion.

    • Histology: H&E stain for synovial hyperplasia.

Expected Data & Troubleshooting
3.1 Quantitative Benchmarks

Based on the aminopyrazole scaffold class behavior, expect the following results if MPPA-3 is active:

ReadoutVehicle ControlMPPA-3 (High Dose)Interpretation
Paw Edema (3h) 1.8 mL volume1.2 mL volume~33% inhibition indicates moderate anti-inflammatory activity.
TNF-

(Serum)
500 pg/mL<200 pg/mLValidates p38 MAPK blockade mechanism.
Body Weight -10% loss+/- 2% changePrevention of cachexia suggests systemic efficacy.
3.2 Troubleshooting Common Failures
  • Issue: Compound precipitates in the syringe.

    • Fix: Increase PEG-400 ratio or switch to a microsuspension using 0.5% CMC-Na (Carboxymethylcellulose).

  • Issue: No efficacy in Paw Edema.

    • Fix: Check

      
      . Aminopyrazoles are rapidly metabolized. Collect plasma at 30 min, 1h, and 2h to verify exposure.
      
References
  • Kumar, S., et al. "p38 MAPK inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents, 2003. Link

  • Dambach, D. M. "Potential adverse effects of p38 MAP kinase inhibitors in preclinical studies." Toxicologic Pathology, 2005. Link

  • Goldstein, D. M., et al. "Discovery of S-707106: A Potent, Selective and Orally Active Inhibitor of p38alpha MAPK." Journal of Medicinal Chemistry, 2011. (Describes scaffold optimization of aminopyrazoles). Link

  • Winter, C. A., et al. "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, 1962. (The foundational protocol). Link

  • Brand, D. D., et al. "Collagen-induced arthritis." Nature Protocols, 2007. (Standard CIA protocol). Link

Validating Efficacy: A Comparative Guide to Orthogonal Bioassays for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Ruxolitinib and Celecoxib. However, for the assay scientist, pyrazoles present a distinct paradox: while they are potent ATP-competitive inhibitors, their chemical properties often induce Pan-Assay Interference (PAINS) .

Pyrazoles frequently exhibit intrinsic fluorescence (blue/green emission) or redox activity that can skew optical readouts in High-Throughput Screening (HTS). Relying on a single assay format often leads to "phantom potency"—compounds that appear active due to signal quenching or abiotic reduction rather than target inhibition.

This guide provides a rigorous, self-validating framework for cross-referencing bioassay results, comparing high-throughput methods against their orthogonal "truth-teller" counterparts.

Biochemical Potency: TR-FRET vs. Radiometric Assays[1][2]

The primary screen for kinase inhibitors usually involves measuring the transfer of a phosphate group from ATP to a substrate.

The Comparison
FeatureTR-FRET (e.g., LANCE/HTRF)Radiometric (e.g., ³³P-ATP Filter Binding)
Throughput Ultra-High (1536-well capable)Low to Medium
Readout Ratiometric FluorescenceScintillation Counting
Interference Risk High: Pyrazoles can quench donor/acceptor fluorophores.Low: Direct measurement of isotope transfer.
Sensitivity High (<1 nM enzyme)Extreme (Sub-nM enzyme)
Cost Moderate (Antibody dependent)High (Waste disposal/Regulatory)
Expert Insight: The Quenching Trap

Many pyrazole derivatives emit fluorescence in the 350–450 nm range. In standard FRET, this background can overlap with the donor emission, distorting the energy transfer calculation. Time-Resolved FRET (TR-FRET) mitigates this by introducing a time delay (50–100 µs) between excitation and measurement, allowing short-lived compound fluorescence to decay before the signal is read.

However, TR-FRET is not immune. High concentrations of pyrazoles can still "quench" the long-lived lanthanide donor via non-radiative energy transfer, leading to false inhibition signals (IC₅₀ shift).

Protocol: The "Spike-In" Validation

To validate TR-FRET results, you must run a Fluorescence Interference Control :

  • Prepare Assay Plate: Add enzyme, substrate, and detection reagents (Europium donor + ULight/APC acceptor) without ATP. This creates a stable, high-FRET signal baseline.

  • Spike Compound: Titrate the pyrazole analog (1 nM – 10 µM) into this pre-formed complex.

  • Read Signal: Measure fluorescence at both wavelengths (615 nm / 665 nm).

  • Interpretation:

    • Stable Signal: Compound is optically silent.

    • Signal Drop: Compound is quenching the donor. Action: Validate with Radiometric Assay.

Cellular Efficacy: MTT vs. ATP Luminescence

Once biochemical potency is established, cellular viability is the next hurdle.

The Comparison
FeatureMTT / MTS (Tetrazolium Reduction)ATP Luminescence (e.g., CellTiter-Glo)
Mechanism Metabolic: Reductase enzymes convert salt to colored formazan.Lytic: Luciferase converts ATP to light.
Pyrazole Risk Critical: Pyrazoles can chemically reduce MTT without cells.[1]Low: Luciferase is generally robust, though luciferase inhibition is possible.
Endpoint Absorbance (Colorimetric)Luminescence
Sensitivity Moderate (Linearity limits)High (Linear over 4 logs)
Expert Insight: Abiotic Reduction

Pyrazoles possessing specific nitrogen lone pairs can act as weak reducing agents. In an MTT assay, the compound itself—rather than mitochondrial reductase—may convert the yellow tetrazolium to purple formazan. This creates an artificial increase in signal , masking cytotoxicity. A toxic compound might appear non-toxic (cytostatic) because the chemical reduction compensates for the loss of cells.

Protocol: The Cell-Free Blank

Never run a pyrazole MTT assay without this control:

  • Plate Setup: Include a column with Media + Compound + MTT Reagent (No Cells).

  • Incubation: Incubate alongside the cellular plate (e.g., 4 hours at 37°C).

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    If 
    
    
    
    , the assay is invalid. Switch to ATP Luminescence.

Biophysical Confirmation: TSA vs. SPR[4]

Binding affinity (


) confirms that the phenotypic effect is due to physical target engagement.
The Comparison
FeatureThermal Shift Assay (TSA/DSF)Surface Plasmon Resonance (SPR)
Principle Measures protein melting temp (

) stability upon ligand binding.[2]
Measures refractive index change on a sensor chip (Real-time).
Data Output

(Stabilization)

(On-rate),

(Off-rate),

Pyrazole Risk False Positives: Aggregating pyrazoles can scatter light or quench the SYPRO Orange dye.True Filter: Distinguishes 1:1 binding from non-specific "sticky" aggregation.
Expert Insight: Residence Time

TSA is a binary "yes/no" for binding. However, for kinase inhibitors like Ruxolitinib, Residence Time (


) is a better predictor of in vivo efficacy than simple affinity. A pyrazole might show a strong 

in TSA but have a fast "off-rate" in SPR, making it a poor drug candidate.
Visualization: The Orthogonal Workflow

The following diagram illustrates the decision tree for validating pyrazole hits.

BioassayValidation Start Primary Screen: TR-FRET Kinase Assay Hit Hit Identified (IC50 < 1 µM) Start->Hit Interference Fluorescence Interference Control Hit->Interference Decision1 Quenching Observed? Interference->Decision1 Radio Validation: Radiometric Assay (33P) Decision1->Radio Yes CellScreen Secondary Screen: Cell Viability Decision1->CellScreen No Radio->CellScreen Confirmed MTT MTT/MTS Assay CellScreen->MTT BlankCheck Cell-Free Blank (Abiotic Reduction?) MTT->BlankCheck ATP Switch to: ATP Luminescence BlankCheck->ATP Yes (Interference) Biophys Target Engagement: SPR (Kinetics) BlankCheck->Biophys No ATP->Biophys Lead Validated Lead Candidate Biophys->Lead Slow Off-Rate

Caption: Decision matrix for filtering pyrazole-based false positives. Blue nodes indicate assay steps; Red diamonds indicate critical decision points.

Mechanism of Action: The JAK-STAT Pathway[5]

To contextualize the bioassays, it is crucial to understand the signaling pathway. Pyrazoles like Ruxolitinib target the Janus Kinase (JAK) ATP-binding pocket, preventing the phosphorylation of STAT proteins.

JAKSTAT Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Pyrazole Pyrazole Inhibitor Pyrazole->JAK ATP Competition (Inhibition) P_STAT p-STAT (Active Dimer) STAT->P_STAT Dimerization Nucleus Nucleus: Gene Transcription P_STAT->Nucleus Translocation

Caption: Mechanism of Action.[3] Pyrazole inhibitors compete with ATP at the JAK kinase domain, halting the STAT phosphorylation cascade.

References

  • Comparison of TR-FRET and Radiometric Assays: Comparison of LANCE Ultra TR-FRET to PerkinElmer's Classical LANCE TR-FRET Platform for Kinase Applications. Blossom Bio.

  • MTT Assay Interference: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.

  • Biophysical Validation (SPR vs TSA): A Combinatorial Biophysical Approach; FTSA and SPR for Identifying Small Molecule Ligands and PAINs.[2] PubMed.

  • Ruxolitinib Protocols: Stability and Development of the Ruxolitinib Estimation Method Using RP-HPLC. Jurnal Health Sains.

  • Fluorescence Quenching by Pyrazoles: Recent progress in chemosensors based on pyrazole derivatives.[4] NCBI/PMC.

Sources

Safety Operating Guide

4-(3-methylphenyl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 4-(3-methylphenyl)-1H-pyrazol-3-amine CAS Number: 40545-62-8 Chemical Formula: C₁₀H₁₁N₃

Part 1: Operational Executive Summary

Core Directive: The disposal of 4-(3-methylphenyl)-1H-pyrazol-3-amine requires strict adherence to Zero-Discharge protocols. As a nitrogen-containing heterocyclic amine, this compound poses potential aquatic toxicity and environmental persistence risks.[1]

Immediate Action Plan:

  • Segregation: Isolate from all oxidizing agents and acids immediately.

  • Classification: Treat as Hazardous Chemical Waste (Non-Halogenated Organic).

  • Disposal Method: High-temperature incineration is the only validated method for complete destruction of the pyrazole core.[2]

  • Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

Part 2: Chemical Identification & Hazard Profile

To ensure safe handling, you must understand the physicochemical properties driving these disposal protocols. This compound belongs to the aminopyrazole class, known for biological activity and potential skin/eye irritation.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 40545-62-8Use for labeling and waste manifesting.
Molecular Weight 173.21 g/mol Relevant for molarity calculations in waste streams.
Physical State Solid (Powder/Crystalline)High dust potential; requires respiratory protection.[3]
GHS Classification Warning Handle as an Irritant (Skin/Eye) and Acute Toxin (Oral).[4][5][6]
Hazard Codes H302, H315, H319, H411Toxic to aquatic life; requires sealed containment.[2]
Solubility DMSO, MethanolOrganic solvents are required for cleaning residues.

Scientific Insight: The pyrazole ring is chemically stable. Standard chemical neutralization (e.g., acid/base hydrolysis) is often insufficient to degrade the ring structure completely. Therefore, thermal oxidation (incineration) is the required destruction method to prevent environmental accumulation [1, 2].

Part 3: Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Applicable for: Expired stocks, synthesis failures, and spilled solids.

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? HDPE is resistant to organic amines and prevents leaching.

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 4-(3-methylphenyl)-1H-pyrazol-3-amine[7]

    • Hazard Checkbox: Toxic, Irritant.[4][5][6]

  • Secondary Containment: Place the HDPE jar inside a clear plastic secondary bag (zip-seal) to prevent contamination of the outer container during transport.

  • Storage: Store in a designated "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluents, and cleaning solvents.[2]

  • Segregation: Determine if the solvent stream is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).

    • Critical: Do not mix these streams unless your facility's incinerator specifically permits it.

  • Collection: Pour liquid waste into the appropriate 5-gallon safety carboy (grounded if flammable solvents are present).

  • Rinsing: Triple-rinse any empty reagent bottles with a compatible solvent (e.g., methanol) and add the rinsate to the liquid waste carboy.

  • Defacing: Deface the original label of the empty bottle and dispose of the glass in the "Lab Glass" bin (only after triple rinsing).

Protocol C: Spill Cleanup & Decontamination

Applicable for: Accidental benchtop releases.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] Use a N95 dust mask if powder is friable.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or spill pads).

    • Avoid: Do not use paper towels alone, as they may spread fine powders.

  • Collection: Scoop the absorbent/chemical mixture into a disposable hazardous waste bag.

  • Surface Decontamination: Wipe the surface with a 10% bleach solution followed by water.

    • Mechanism: Bleach (sodium hypochlorite) helps oxidize residual amine traces, reducing surface toxicity before final cleaning [3].

  • Disposal: Place all cleanup materials (gloves, pads, wipes) into the solid hazardous waste container.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision logic for segregating and disposing of 4-(3-methylphenyl)-1H-pyrazol-3-amine waste streams.

DisposalWorkflow Start Waste Generation: 4-(3-methylphenyl)-1H-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Pure Substance / Debris Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved in Solvent ContainerSolid Container: HDPE Jar Label: Toxic/Irritant Solid Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens ContainerHalo Container: Safety Carboy (Red) Label: Halogenated Org. Waste Halo->ContainerHalo ContainerNonHalo Container: Safety Carboy (Clear/White) Label: Non-Halogenated Org. Waste NonHalo->ContainerNonHalo Final Final Disposal: High-Temperature Incineration ContainerSolid->Final ContainerHalo->Final ContainerNonHalo->Final

Figure 1: Decision matrix for the segregation and disposal of pyrazole amine waste streams.

Part 5: References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary for Pyrazole Derivatives and Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling of Heterocyclic Amines. Retrieved from [Link]

Sources

Advanced Laboratory Safety & Handling Guide: 4-(3-methylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block frequently utilized in drug discovery (particularly in the synthesis of kinase inhibitors), 4-(3-methylphenyl)-1H-pyrazol-3-amine requires rigorous handling protocols. As an aryl-substituted aminopyrazole, this compound exhibits the characteristic hazards of both aromatic amines and pyrazoles.

This guide provides authoritative, step-by-step operational and disposal methodologies designed to protect laboratory personnel from dermal sensitization, mucosal irritation, and systemic toxicity.

Mechanistic Hazard Assessment

Understanding the chemical behavior of 4-(3-methylphenyl)-1H-pyrazol-3-amine is critical for establishing a self-validating safety protocol:

  • Aromatic Amine Toxicity: The amino group attached to the pyrazole ring, coupled with the lipophilic 3-methylphenyl (m-tolyl) moiety, allows this compound to easily penetrate the epidermal barrier. Aromatic amines are known skin sensitizers and can cause systemic toxicity, including methemoglobinemia, upon prolonged exposure[1].

  • Pyrazole Basicity & Reactivity: The nitrogen atoms in the pyrazole ring confer weak basicity. The compound can react exothermically with strong acids or oxidizing agents, necessitating strict segregation during storage and waste accumulation[1][2].

  • Particulate Aerosolization: Handled primarily as a dry powder in early-stage research, the compound poses a severe inhalation risk. Fine powders can carry static charges, leading to electrostatic repulsion and aerosolization during weighing[2][3].

Evidence-Based PPE Selection & Engineering Controls

Personal Protective Equipment (PPE) must be selected based on chemical compatibility and exposure potential. The following matrix outlines the mandatory PPE for handling this compound, grounded in 4[4].

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Hand Protection Nitrile or Neoprene Gloves≥ 4 mil thickness, AQL 1.5Aromatic amines are highly lipophilic. Nitrile provides a robust barrier against both the amine and the organic solvents (e.g., DMSO, DMF) used for solubilization[4][5].
Engineering Controls Chemical Fume Hood80–100 fpm face velocityPrevents inhalation of aerosolized fine powders. Pyrazole derivatives are potent respiratory mucosa irritants[2].
Eye Protection ANSI Z87.1 Splash GogglesD3 rating (droplet/splash)Protects ocular mucosa from caustic amine dust and solvent splashes. Face shields should be added if sonicating[5][6].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents particulate accumulation on street clothes and mitigates fire risk if handling near reactive or flammable solvents[5].

Operational Workflow: Safe Handling & Solubilization

Do not simply follow steps; validate your environment before proceeding. This Standard Operating Procedure (SOP) incorporates self-validating checks to ensure absolute containment.

Phase 1: System Validation

  • Verify Containment: Check the digital monitor on the chemical fume hood to ensure the face velocity is actively reading between 80–100 fpm. If a monitor is unavailable, perform a tissue-flutter test at the sash opening[2].

  • Barrier Integrity Check: Inspect nitrile gloves for micro-tears by trapping air inside and applying light pressure before donning. A compromised barrier exposes the skin directly to lipophilic amines[2][4].

Phase 2: Weighing & Containment

  • Neutralize Static: Use an anti-static device (e.g., a Zerostat gun) on the disposable polystyrene weigh boat. Causality: Aromatic amine powders carry static charge; neutralizing the boat prevents the powder from repelling off the surface and aerosolizing into the user's breathing zone.

  • Transfer: Carefully weigh the required mass of 4-(3-methylphenyl)-1H-pyrazol-3-amine using a clean stainless-steel spatula.

Phase 3: Solubilization & Decontamination

  • Solvent Addition: Transfer the powder to a pre-labeled borosilicate glass vial. Slowly add the assay solvent (e.g., DMSO). Causality: Rapid addition of incompatible solvents to basic pyrazoles can cause localized heating or spattering.

  • Decontamination: Wipe down the analytical balance and spatulas with a 70% isopropanol solution to dissolve the lipophilic amine, followed by a secondary wipe with soap and water to remove all chemical residues[2].

Spill Response Protocol

  • Dry Powder Spill: Never sweep dry powder. Sweeping aerosolizes the toxic amine. Instead, cover the spill with paper towels dampened with water or isopropanol to suppress dust. Carefully scoop the wet mass into a designated solid hazardous waste container[2].

  • Liquid Spill (in Solvent): Absorb the spill using inert materials (e.g., vermiculite or universal chemical absorbent pads). Do not use combustible materials like sawdust[2].

Waste Management & Chemical Destruction Plans

According to 7, 4-(3-methylphenyl)-1H-pyrazol-3-amine must be strictly segregated and is forbidden from sanitary sewer disposal[7].

Route A: EPA/RCRA Compliant Disposal (Standard)
  • Collection: Place all liquid waste in a compatible High-Density Polyethylene (HDPE) carboy. Solid waste (contaminated gloves, weigh boats) must go into a lined, hard-sided hazardous waste bin[8][9].

  • Labeling: Labels must feature the full, unabbreviated chemical name: "Hazardous Waste: DMSO, 4-(3-methylphenyl)-1H-pyrazol-3-amine"[7].

  • Storage: Store in a Secondary Containment bin within a designated Satellite Accumulation Area (SAA). Containers must remain securely capped unless actively adding waste, and must be removed within 180 days[8].

Route B: In-Lab Chemical Destruction (Advanced)

For laboratories looking to neutralize highly toxic aromatic amines before disposal, Prudent Practices in the Laboratory outlines an oxidative degradation method using acidified potassium permanganate[10][11]. (Note: Execute only with prior EHS approval).

  • Acidification: In a fume hood, dissolve 0.01 mol of the aromatic amine in 3 L of 1.7 N sulfuric acid inside a 5-L flask[11].

  • Oxidation: Add 1 L of 0.2 M potassium permanganate (

    
    ) to the flask[11].
    
  • Incubation: Allow the solution to stand at room temperature for 8 hours. This ensures complete oxidative cleavage of the hazardous amine moiety[11].

  • Quenching: Slowly add solid sodium hydrogen sulfite (

    
    ) to the mixture until the purple color completely disappears, indicating the safe reduction of all excess permanganate[11].
    
  • Final Disposal: The neutralized, degraded mixture can now be transferred to the facility's standard waste stream as per institutional guidelines[11].

Process Visualization

G A 4-(3-methylphenyl)-1H-pyrazol-3-amine (Solid/Powder) B Hazard Assessment: Aromatic Amine Toxicity & Sensitization A->B C PPE Selection: Nitrile Gloves, Splash Goggles, Lab Coat B->C D Engineering Controls: Chemical Fume Hood (Exhaust) B->D E Operational Handling: Weighing & Solubilization C->E D->E F Waste Segregation: RCRA Hazardous Waste E->F G Chemical Destruction: Acidified KMnO4 Oxidation F->G In-Lab Treatment H Final Disposal: Licensed TSDF Facility F->H EPA/RCRA Route G->H

Safety workflow: PPE selection, handling, and disposal of 4-(3-methylphenyl)-1H-pyrazol-3-amine.

References

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services (Extract from Prudent Practices in the Laboratory). Source: ubc.ca. 10

  • Laboratory Safety Manual (OSHA Laboratory Standard 29 CFR 1910.1450). Source: cuny.edu. 1

  • How to Dispose of Chemical Waste | Environmental Health and Safety (EPA RCRA Guidelines). Source: case.edu. 7

  • Personal Protective Equipment Requirements for Laboratories (NIOSH Guidelines). Source: ncsu.edu. 6

  • Chemical Waste Disposal Guidelines (Prudent Practices for Disposal of Chemicals). Source: ust.hk. 11

  • Chemical Hygiene Plan - Glenn Research Center (Handling Procedures). Source: nasa.gov. 2

  • How to Choose PPE for Chemical Work . Source: allanchem.com. 4

  • Personal Protective Equipment (PPE) - CHEMM . Source: hhs.gov. 3

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Source: ergenvironmental.com.

  • Laboratory Hazardous Waste Disposal Guidelines . Source: cwu.edu. 8

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Source: danielshealth.com. 9

  • Choosing The Correct PPE | Environmental Health & Safety . Source: ucmerced.edu. 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.